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  • Product: 10-Nonadecenoic acid
  • CAS: 147527-21-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 10-Nonadecenoic Acid: Structural Dynamics, Physical Properties, and Analytical Workflows

As a Senior Application Scientist in lipidomics and biomarker characterization, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and highly actionable guide on 10-nonadecenoic acid. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipidomics and biomarker characterization, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and highly actionable guide on 10-nonadecenoic acid. This document moves beyond basic chemical descriptors, focusing on the structural dynamics, biological causality, and field-proven analytical workflows required for rigorous drug development and metabolomic research.

I. Molecular Architecture and Conformational Dynamics

10-Nonadecenoic acid (often found in its naturally occurring cis isomer, 10Z-nonadecenoic acid) is a long-chain monounsaturated fatty acid (LCMUFA) containing 19 carbon atoms[1][2]. Unlike even-chain fatty acids which dominate mammalian biology, odd-chain fatty acids like 10-nonadecenoic acid serve as unique biomarkers and possess distinct metabolic routing.

The defining structural feature is the cis double bond located at the 10th carbon position (Δ10). Mechanistically, the cis configuration restricts bond rotation and introduces a rigid 30-degree steric "kink" into the aliphatic tail[1]. In lipid bilayers, this kink prevents tight packing of adjacent acyl chains, thereby lowering the melting point and increasing membrane fluidity. This structural nuance is critical in drug development, as it directly influences the molecule's bioavailability, cellular uptake, and interaction with membrane-bound receptors.

G A 10-Nonadecenoic Acid (C19H36O2) B cis-10 Double Bond A->B C 19-Carbon Aliphatic Chain A->C D Membrane Fluidity Modulation B->D Steric Kink E High Lipophilicity (XLogP3: 7.1) C->E Hydrophobic Core

Fig 1: Structural features of 10-nonadecenoic acid driving its physicochemical behavior.

II. Physicochemical Profiling

Understanding the physical properties of 10-nonadecenoic acid is foundational for designing extraction protocols and formulation vehicles. Because of its highly hydrophobic nature (XLogP3 = 7.1), it is practically insoluble in aqueous media[2][3]. For in vitro assays, it must be formulated in organic solvents; it demonstrates optimal solubility (~30 mg/mL) in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and absolute Ethanol[4].

Table 1: Quantitative Physical and Chemical Properties
PropertyValueMechanistic Implication
Molecular Formula C₁₉H₃₆O₂Odd-chain length requires specialized metabolic processing (propionyl-CoA generation).
Molecular Weight 296.5 g/mol Falls within the optimal Lipinski range for membrane permeability.
XLogP3 7.1Highly lipophilic; dictates the need for non-polar extraction solvents (e.g., MTBE, Hexane).
Solubility (Organic) ~30 mg/mL (EtOH, DMSO)Requires careful titration in aqueous buffers to prevent micelle formation or precipitation.
Collision Cross Section 182.3 Ų ([M+H]+)Essential parameter for ion mobility-mass spectrometry (IM-MS) identification.
CAS Registry Number 73033-09-7 (cis isomer)Ensures procurement of the correct stereoisomer for biological assays.

(Data synthesized from PubChem CID 5312513 and Cayman Chemical specifications)[4][5][6].

III. Biological & Pharmacological Dynamics

10-nonadecenoic acid is not merely a structural lipid; it is a bioactive signaling molecule. It has been identified in diverse biological matrices, ranging from the green microalga Chlorella fusca to the Gram-negative bacterium Brucella abortus, and mammalian tissues[7][8].

Metabolic Routing: Upon cellular entry, 10-nonadecenoic acid relies on the carnitine transport system to translocate across the inner mitochondrial membrane[1]. Inside the mitochondrial matrix, it undergoes successive cycles of β-oxidation. Because it is an odd-chain fatty acid, the final cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (which subsequently enters the TCA cycle via succinyl-CoA), providing a unique anaplerotic energy source[1].

Pharmacological Relevance: From a therapeutic standpoint, cis-10-nonadecenoic acid exhibits notable immunomodulatory and antiproliferative properties. It has been shown to inhibit the proliferation of HL-60 human leukemia cells with an IC₅₀ value of 295 µM[4]. Furthermore, it demonstrates anti-inflammatory causality by preventing lipopolysaccharide (LPS)-induced Tumor Necrosis Factor (TNF) production in murine macrophages, likely via modulation of lipid raft dynamics and subsequent dampening of TLR4 signaling pathways[4].

G A cis-10-Nonadecenoic Acid B Carnitine Transport System A->B Activation C Mitochondrial Matrix B->C Translocation D β-Oxidation Pathway C->D E Acetyl-CoA + Propionyl-CoA D->E Chain Cleavage F TCA Cycle (Energy) E->F

Fig 2: Mitochondrial β-oxidation pathway and carnitine-dependent transport mechanism.

IV. Validated Analytical Workflows

To ensure scientific integrity, analytical quantification of 10-nonadecenoic acid requires robust, self-validating protocols. Below is a highly optimized Direct Immersion Solid-Phase Microextraction (DI-SPME) coupled with GC-MS protocol, specifically engineered to minimize matrix interference and maximize recovery of long-chain fatty acids[9].

Protocol 1: DI-SPME GC-MS Quantification of 10-Nonadecenoic Acid

System Validation & Quality Control (QC): Before sample extraction, a method blank and a system suitability standard (containing a known concentration of an internal standard, e.g., heptadecanoic acid, C17:0) must be run. This validates column inertness, verifies retention time stability, and ensures zero carryover from the SPME fiber.

Step-by-Step Methodology:

  • Fiber Conditioning (Causality: Baseline Stabilization): Precondition a three-phase SPME fiber (50/30 µm DVB/CAR/PDMS) for 60 minutes at 270°C. Why: This thermally desorbs manufacturing residues and prevents ghost peaks during trace analysis[9].

  • Sample Preparation: Aliquot 5 mL of the biological sample into a 10 mL headspace vial. Spike with 10 µL of the internal standard (C17:0, 100 µg/mL). Add 1 M HCl to adjust the pH to ~2.0. Why: Acidification protonates the carboxylic acid group of 10-nonadecenoic acid, driving it from the aqueous phase into the hydrophobic SPME fiber coating.

  • DI-SPME Extraction: Directly immerse the SPME fiber into the liquid sample. Incubate at room temperature (25 ± 2 °C) for exactly 60 minutes under constant magnetic stirring (500 rpm)[9]. Why: 60 minutes is the empirically determined equilibrium time for C19 fatty acids to partition completely into the DVB/CAR/PDMS matrix[9].

  • Thermal Desorption: Retract the fiber and insert it directly into the GC injection port. Desorb for 6 minutes at 290°C in splitless mode[9].

  • GC Separation Parameters:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[9].

    • Temperature Gradient: Start at 50°C (hold 5 min) to focus volatiles. Ramp at 6°C/min to 190°C, then 4°C/min to 240°C, and finally 50°C/min to 300°C (hold 12 min)[9]. Why: This shallow mid-ramp ensures baseline resolution between 10-nonadecenoic acid and closely eluting C18/C20 lipids.

  • MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Acquire data in full scan mode (m/z 50–550) for untargeted profiling, or Selected Ion Monitoring (SIM) for targeted quantification[9].

G A Sample Prep (Acidification & Int. Std) B DI-SPME Extraction (60 min, 25°C) A->B C Thermal Desorption (6 min, 290°C) B->C D GC Separation (Temperature Gradient) C->D E EI Ionization (70 eV) D->E F MS Detection (m/z 50-550) E->F

Fig 3: Validated DI-SPME GC-MS workflow for the quantification of long-chain fatty acids.

References

  • PubChem (NIH): 10-Nonadecenoic Acid (CID 250154) Source: National Center for Biotechnology Information. URL:[Link]

  • PubChem (NIH): cis-10-Nonadecenoic acid (CID 5312513) Source: National Center for Biotechnology Information. URL:[Link]

  • Cis-10-Nonadecenoic Acid Analysis Service Source: MtoZ Biolabs. URL:[Link]

  • Metabolite Variation between Nematode and Bacterial Seed Galls in Comparison to Healthy Seeds of Ryegrass Using Direct Immersion Solid-Phase Microextraction (DI-SPME) Coupled with GC-MS Source: MDPI (Molecules). URL:[Link]

  • Optimization of the first extraction protocol for metabolomic studies of Brucella abortus Source: PubMed Central (NIH). URL:[Link]

  • Exploring the nutritional biochemical profiles and biological functions in the green microalga Chlorella fusca Source: Algae. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biosynthesis Pathways of 10-Nonadecenoic Acid in Microbial Models

Abstract 10-Nonadecenoic acid, a C19:1 monounsaturated fatty acid, is an intriguing molecule with potential applications in various fields. Its natural occurrence has been identified in the endolichenic fungus Nemania sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

10-Nonadecenoic acid, a C19:1 monounsaturated fatty acid, is an intriguing molecule with potential applications in various fields. Its natural occurrence has been identified in the endolichenic fungus Nemania sp.[1][2][3]. This guide provides a comprehensive overview of the putative biosynthetic pathways of 10-nonadecenoic acid in microbial models. As the specific enzymatic steps for its synthesis are not yet fully elucidated, this document proposes a scientifically grounded pathway based on established principles of fatty acid metabolism. We will delve into the synthesis of the C19 backbone through the odd-chain fatty acid pathway, initiated by the precursor propionyl-CoA, and the subsequent desaturation by a putative Δ10-desaturase. Furthermore, this guide outlines metabolic engineering strategies and experimental protocols to facilitate the microbial production and analysis of this novel fatty acid. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis and production of rare fatty acids.

Introduction

10-Nonadecenoic acid is a monounsaturated fatty acid with a 19-carbon chain and a single double bond at the tenth carbon from the carboxyl group (Δ10). Its chemical structure confers unique properties that may be of interest for various industrial and pharmaceutical applications. The discovery of cis-10-nonadecenoic acid in the endolichenic fungus Nemania sp. (strain EL001668) has opened the door to exploring its biological activities and potential for biotechnological production[1][2][3]. Microbial systems offer a promising platform for the sustainable production of such rare fatty acids, circumventing the challenges associated with their extraction from natural sources.

This guide will provide a detailed exploration of the likely biosynthetic route to 10-nonadecenoic acid in a microbial context. The proposed pathway is bifurcated into two key stages: the synthesis of the saturated C19 backbone, nonadecanoic acid, and the introduction of the characteristic double bond.

Proposed Biosynthesis Pathway of 10-Nonadecenoic Acid

The biosynthesis of 10-nonadecenoic acid in microbial models is hypothesized to proceed through a two-step process: the formation of a C19 saturated fatty acid backbone, followed by a desaturation event.

Synthesis of the C19 Backbone: The Odd-Chain Fatty Acid Pathway

The synthesis of odd-chain fatty acids, such as the C19 precursor to 10-nonadecenoic acid, deviates from the more common even-chain fatty acid synthesis by utilizing a different primer molecule for the fatty acid synthase (FAS) complex.

The synthesis of odd-chain fatty acids is initiated with propionyl-CoA instead of the usual acetyl-CoA. Microbial cells can generate propionyl-CoA through several metabolic routes:

  • Amino Acid Catabolism: The degradation of amino acids such as threonine, valine, and isoleucine can yield propionyl-CoA as an intermediate.

  • Methylmalonyl-CoA Pathway: In some microorganisms, propionyl-CoA is an intermediate in the metabolism of various compounds via the methylmalonyl-CoA pathway.

The availability of propionyl-CoA is a critical determinant for the production of odd-chain fatty acids.

propionyl_coa_synthesis cluster_amino_acid Amino Acid Catabolism cluster_other Other Pathways threonine Threonine propionyl_coa Propionyl-CoA threonine->propionyl_coa valine Valine valine->propionyl_coa isoleucine Isoleucine isoleucine->propionyl_coa methylmalonyl_coa Methylmalonyl-CoA Pathway methylmalonyl_coa->propionyl_coa

Pathways for Propionyl-CoA Generation.

Once propionyl-CoA is available, it serves as the primer for the Type I or Type II fatty acid synthase (FAS) system. The FAS complex catalyzes the iterative addition of two-carbon units from malonyl-CoA to the growing acyl chain. In the case of nonadecanoic acid synthesis, the process begins with the condensation of propionyl-CoA with malonyl-ACP (acyl carrier protein). This is followed by a series of reduction, dehydration, and another reduction reaction. This four-step cycle is repeated seven times, with each cycle adding two carbons from malonyl-CoA, ultimately yielding nonadecanoyl-ACP, a 19-carbon saturated fatty acid attached to an acyl carrier protein.

c19_elongation propionyl_coa Propionyl-CoA (C3) fas Fatty Acid Synthase (FAS) propionyl_coa->fas malonyl_coa Malonyl-CoA (C2) malonyl_coa->fas x 8 cycles nonadecanoyl_acp Nonadecanoyl-ACP (C19) fas->nonadecanoyl_acp

Elongation to a C19 Fatty Acid Backbone.
Desaturation of the C19 Acyl Chain: A Putative Δ10-Desaturase

The final step in the proposed biosynthesis of 10-nonadecenoic acid is the introduction of a cis double bond at the Δ10 position of the C19 acyl chain. This reaction is catalyzed by a class of enzymes known as fatty acid desaturases.

Fatty acid desaturases are typically membrane-bound enzymes that utilize molecular oxygen and a reducing agent (such as NADH or NADPH) to introduce a double bond into a fatty acyl chain. The substrate for these enzymes can be either a fatty acid linked to an acyl carrier protein (acyl-ACP) or a fatty acyl-CoA thioester.

To date, a specific Δ10-desaturase that acts on a C19 substrate has not been characterized. However, given the existence of 10-nonadecenoic acid in Nemania sp., it is highly probable that such an enzyme exists in this organism. This enzyme could be:

  • A novel Δ10-desaturase: An enzyme with a unique substrate specificity for C19 fatty acids.

  • A known desaturase with broad substrate specificity: An existing desaturase, such as a Δ9-desaturase, that exhibits promiscuous activity on a C19 substrate, leading to the formation of a double bond at the adjacent position.

The identification and characterization of this putative Δ10-desaturase from Nemania sp. is a crucial next step in fully elucidating the biosynthesis of 10-nonadecenoic acid.

Metabolic Engineering Strategies for Microbial Production of 10-Nonadecenoic Acid

The microbial production of 10-nonadecenoic acid can be achieved through the application of metabolic engineering principles in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae.

Enhancing Propionyl-CoA Supply

To drive the synthesis of the C19 backbone, it is essential to increase the intracellular pool of propionyl-CoA. This can be achieved by:

  • Overexpression of genes in propionyl-CoA synthesis pathways: For instance, upregulating the expression of enzymes involved in the degradation of threonine to propionyl-CoA.

  • Knockout of competing pathways: Deleting genes that encode for enzymes that consume propionyl-CoA for other metabolic processes.

Genetic ModificationTarget PathwayExpected Outcome
Overexpression Threonine deaminase, 2-ketobutyrate dehydrogenaseIncreased conversion of threonine to propionyl-CoA
Knockout Methylcitrate synthaseReduced consumption of propionyl-CoA
Engineering the Fatty Acid Synthase (FAS) System

While many microbial FAS systems can accommodate propionyl-CoA as a primer, their efficiency may vary. It may be beneficial to explore the expression of heterologous FAS enzymes that have a higher affinity for propionyl-CoA to enhance the production of odd-chain fatty acids.

Heterologous Expression of a Putative Δ10-Desaturase

The key to producing 10-nonadecenoic acid is the expression of a functional Δ10-desaturase. A plausible strategy would be:

  • Gene Discovery: Isolate the genomic DNA or mRNA from Nemania sp. and use a bioinformatics approach (e.g., homology-based screening with known desaturase sequences) to identify candidate genes for the putative Δ10-desaturase.

  • Cloning and Expression: Clone the candidate gene(s) into an expression vector and transform it into the microbial host.

  • Functional Characterization: Analyze the fatty acid profile of the engineered strain to confirm the production of 10-nonadecenoic acid.

Experimental Protocols for Analysis

The successful engineering of a microbial strain for 10-nonadecenoic acid production requires robust analytical methods to quantify the target fatty acid.

Culturing of Engineered Microorganisms

The engineered microbial strains should be cultured in a suitable medium that supports growth and fatty acid production. For odd-chain fatty acid synthesis, supplementation of the medium with precursors like threonine may be beneficial.

Extraction and Derivatization of Fatty Acids
  • Cell Harvesting: Harvest the microbial cells by centrifugation.

  • Lipid Extraction: Extract the total lipids from the cell pellet using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by incubation with a reagent like 2% sulfuric acid in methanol at 80°C for 1 hour.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

The FAMEs are then analyzed by GC-MS to identify and quantify the different fatty acids produced by the engineered strain. The identity of 10-nonadecenoic acid methyl ester can be confirmed by its mass spectrum and retention time compared to a chemical standard.

experimental_workflow culture 1. Microbial Culture harvest 2. Cell Harvesting culture->harvest extract 3. Lipid Extraction harvest->extract transesterify 4. Transesterification to FAMEs extract->transesterify gcms 5. GC-MS Analysis transesterify->gcms data 6. Data Analysis gcms->data

Workflow for Fatty Acid Analysis.

Conclusion and Future Perspectives

The biosynthesis of 10-nonadecenoic acid in microbial models represents an exciting frontier in metabolic engineering. While the complete pathway is yet to be fully elucidated, the proposed route involving the odd-chain fatty acid synthesis machinery and a putative Δ10-desaturase provides a solid framework for future research. The key to unlocking the microbial production of this rare fatty acid lies in the discovery and characterization of the novel desaturase from its natural source, the endolichenic fungus Nemania sp. The successful engineering of a microbial host for 10-nonadecenoic acid production could pave the way for its large-scale synthesis and subsequent exploration of its potential applications in various industries.

References

  • Chang, H., et al. (2019). Metabolic engineering to enhance biosynthesis of both docosahexaenoic acid and odd-chain fatty acids in Schizochytrium sp. S31. Biotechnology for Biofuels, 12(1), 141. [Link]

  • Kim, H., et al. (2025). An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. Biomolecules & Therapeutics. [Link]

  • Oura, T., & Kajiwara, S. (2008). Substrate Specificity and Regioselectivity of Δ12 and ω3 Fatty Acid Desaturases from Saccharomyces kluyveri. Bioscience, Biotechnology, and Biochemistry, 72(12), 3124-3130. [Link]

  • Varli, M., et al. (2025). An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. Biomolecules & Therapeutics. [Link]

  • Wikipedia contributors. (2023, November 21). Fatty acid desaturase. In Wikipedia, The Free Encyclopedia. [Link]

  • Garba, L., et al. (2017). Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. Biotechnology & Biotechnological Equipment, 31(3), 447-458. [Link]

  • Li, M., et al. (2019). Comparison of the Substrate Preferences of ω3 Fatty Acid Desaturases for Long Chain Polyunsaturated Fatty Acids. Marine Drugs, 17(6), 371. [Link]

  • Varli, M., et al. (2025). An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. Biomolecules & Therapeutics. [Link]

  • Cahoon, E. B., et al. (1998). Redesign of soluble fatty acid desaturases from plants for altered substrate specificity and double bond position. Proceedings of the National Academy of Sciences, 95(22), 12815-12820. [Link]

  • Reed, D. W., et al. (2000). Substrate specificity, regioselectivity and cryptoregiochemistry of plant and animal omega-3 fatty acid desaturases. The Journal of biological chemistry, 275(50), 39339-39345. [Link]

  • Zhang, Y., et al. (2014). ω3 fatty acid desaturases from microorganisms: structure, function, evolution, and biotechnological use. Applied microbiology and biotechnology, 98(4), 1507-1517. [Link]

  • Ghannoum, M. A., & Perfect, J. R. (Eds.). (2018). Lipid Biosynthesis as an Antifungal Target. MDPI. [Link]

  • Varlı, M., et al. (2022). A fatty acid-rich fraction of an endolichenic fungus Phoma sp. suppresses immune checkpoint markers via AhR/ARNT and ESR1. Journal of Ethnopharmacology, 293, 115293. [Link]

  • Gornicka, A., et al. (2020). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. International journal of molecular sciences, 21(3), 808. [Link]

  • Schaller, F., & Weiler, E. W. (1997). Enzymes of octadecanoid biosynthesis in plants--12-oxo-phytodienoate 10,11-reductase. FEBS letters, 406(1-2), 159-162. [Link]

  • Los, D. A., & Murata, N. (1998). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1394(1), 3-15. [Link]

  • Zhang, T., et al. (2024). Endolichenic Fungi: A Promising Medicinal Microbial Resource to Discover Bioactive Natural Molecules—An Update. Molecules, 29(3), 577. [Link]

  • Wang, J., et al. (2022). Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 Whole-Cell Catalyst System. ACS Synthetic Biology, 11(1), 346-354. [Link]

  • Wikipedia contributors. (2023, December 1). Fatty acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Nakano, N., et al. (2000). C19 odd-chain polyunsaturated fatty acids (PUfas) are metabolized to C21-PUfas in a rat liver cell line, and curcumin, gallic acid, and their related compounds inhibit their desaturation. Bioscience, biotechnology, and biochemistry, 64(8), 1641-1650. [Link]

  • Reilly, P. J. (2019). Biosynthesis of Fatty Acids. AOCS. [Link]

  • Taylor & Francis. (n.d.). Fatty acid desaturase – Knowledge and References. Taylor & Francis. [Link]

  • Qiao, K., et al. (2020). Overexpression of 12, 15-Desaturases for Enhanced Lipids Synthesis in Yarrowia lipolytica. Frontiers in Bioengineering and Biotechnology, 8, 137. [Link]

  • Fernández-Blanco, C., et al. (2026). Recent advances in microbial production of odd-chain fatty acids. World Journal of Microbiology and Biotechnology, 42(1), 1-17. [Link]

  • Chen, J., et al. (2021). Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense. Plant Molecular Biology, 106(1-2), 143-157. [Link]

  • Wang, Y., et al. (2023). Identification of Fatty Acid Components and Key Genes for Synthesis during the Development of Pecan Fruit. International Journal of Molecular Sciences, 24(21), 15915. [Link]

Sources

Foundational

The Rare Lipid: Natural Sources, Isolation, and Pharmacological Profiling of 10-Nonadecenoic Acid

Executive Summary & Chemical Identity Odd-chain fatty acids (OCFAs) have historically been overshadowed by their even-chain counterparts, often dismissed as mere trace anomalies in biological systems. However, advanced m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Odd-chain fatty acids (OCFAs) have historically been overshadowed by their even-chain counterparts, often dismissed as mere trace anomalies in biological systems. However, advanced metabolomic profiling has revealed that specific OCFAs possess potent, highly targeted biological activities. 10-Nonadecenoic acid (cis-10-nonadecenoic acid, c-NDA, 19:1n-9), a 19-carbon monounsaturated fatty acid, is emerging as a compelling bioactive lipid[1].

Structurally, c-NDA features a single cis double bond at the 10th carbon position. Because it is highly hydrophobic and possesses a flexible aliphatic tail, it readily integrates into cellular membranes and interacts with lipid-binding domains of regulatory proteins[2]. This technical guide explores the natural occurrence of c-NDA, the mechanisms driving its pharmacological potential, and the rigorous analytical workflows required for its isolation and quantification.

Natural Occurrence and Biosynthetic Origins

Unlike even-chain fatty acids synthesized via standard malonyl-CoA elongation, OCFAs like c-NDA are typically synthesized utilizing propionyl-CoA as a primer. While rare, c-NDA has been identified across diverse biological kingdoms, often acting as a secondary metabolite in response to environmental stress or as a specialized structural lipid.

Fungal Sources

Fungi represent the most promising natural reservoirs of bioactive c-NDA. It was notably identified in the spores of the medicinal mushroom Ganoderma lucidum (Reishi), where it contributes to the organism's documented anti-tumor and immunomodulatory properties[3]. More recently, c-NDA was successfully isolated from the endolichenic fungus EL001668 (symbiotic with Cetraria laevigata), demonstrating the capacity of extremophile symbionts to produce this rare lipid[1].

Microalgae and Animal Sources

In photosynthetic microorganisms, c-NDA has been detected through comprehensive GC-MS profiling of the green microalga Chlorella fusca, a species widely cultivated for nutritional and cosmetic applications[4]. In mammalian systems, it occurs as a trace component in bovine suet oil (tallow), requiring highly optimized precolumn derivatization for accurate detection[5].

Table 1: Natural Sources and Occurrence of 10-Nonadecenoic Acid
Organism (Kingdom)Source MaterialRelative Abundance / NoteReference
Ganoderma lucidum (Fungi)SporesMinor component; anti-tumor driver[3]
EL001668 / Cetraria laevigata (Fungi)Endolichenic fungal extractBioactive isolate[1]
Chlorella fusca (Plantae/Microalgae)Whole cell extractTrace metabolite (tR=29.7 min)[4]
Bos taurus (Animalia)Suet Oil / TallowTrace FAME[5]

Pharmacological Potential and Biological Activity

The therapeutic interest in c-NDA stems from its unique ability to modulate critical cellular pathways, particularly in oncology and immunology.

Oncology and Cancer Stemness: Cancer stem cells (CSCs) are notorious for driving tumor recurrence and chemoresistance. c-NDA isolated from endolichenic fungi has demonstrated a profound ability to suppress colorectal cancer (CRC) stemness[1]. It actively downregulates key stem cell markers (ALDH1, CD44, and CD133) and inhibits the formation of tumor spheroids, performing comparably to established omega-3 fatty acids like EPA and DHA[1]. Furthermore, c-NDA inhibits the proliferation of human promyelocytic leukemia cells (HL-60) with an IC50 of approximately 295 µM[6].

Immunomodulation and Protein Interaction: In immunological models, c-NDA prevents lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in mouse macrophages, highlighting its anti-inflammatory capacity[6]. Additionally, long-chain fatty acids like c-NDA have been shown to directly inhibit the DNA binding activity of the p53 tumor suppressor protein, suggesting a complex role in transcriptional regulation[7].

Pathway cluster_0 Colorectal Cancer Stemness cluster_1 Immunomodulation cNDA cis-10-Nonadecenoic Acid (c-NDA) Markers ALDH1, CD44, CD133 Downregulation cNDA->Markers Inhibits Spheroid Spheroid Formation Inhibition cNDA->Spheroid Suppresses Macrophage LPS-Stimulated Macrophages cNDA->Macrophage Modulates TNF TNF-α Production Suppression Macrophage->TNF Reduces

Fig 1. Pharmacological signaling pathways modulated by cis-10-nonadecenoic acid.

Table 2: Pharmacological Targets and Inhibitory Metrics
Target / Disease ModelAssay / Cell LineEffect / IC50Reference
Colorectal Cancer StemnessCRC SpheroidsDownregulates ALDH1, CD44, CD133[1]
Promyelocytic LeukemiaHL-60 CellsProliferation inhibition (IC50 ~295 µM)[6]
InflammationLPS-MacrophagesSuppresses TNF-α production[6]
DNA Bindingp53Inhibits p53 DNA binding activity[7]

Analytical Workflows and Experimental Protocols

To study c-NDA, researchers must overcome two primary analytical challenges: isolating the active compound from complex lipid matrices without losing its functional context, and accurately quantifying it despite its low natural abundance and high boiling point.

Workflow Biomass Natural Biomass (Fungi/Microalgae) Extraction Solvent Extraction (Ethanol/Methanol) Biomass->Extraction Fractionation Bioactivity-Guided Fractionation Extraction->Fractionation Crude Extract Derivatization Precolumn Methylesterification (FAME Conversion) Fractionation->Derivatization Active Lipid Fraction NMR 1H/13C NMR & LC-ESI-MS (Structural Elucidation) Fractionation->NMR Purified c-NDA GCMS GC-EI-qMS Analysis (Quantification) Derivatization->GCMS Volatile FAMEs

Fig 2. Analytical workflow for the extraction, isolation, and quantification of c-NDA.

Protocol 1: Bioactivity-Guided Isolation from Fungal Biomass

Causality Check: Why utilize bioactivity-guided fractionation? Crude fungal extracts contain hundreds of structurally similar lipids. Standard chemical isolation might yield the most abundant fatty acid (e.g., oleic acid), missing the actual bioactive driver. By coupling each fractionation step with a phenotypic assay (e.g., CRC spheroid inhibition), we create a self-validating system that guarantees the isolated 19:1 fatty acid is the true active agent[1].

  • Extraction: Macerate lyophilized fungal biomass (e.g., EL001668) in 95% ethanol at room temperature for 72 hours. Filter and concentrate under reduced pressure to yield the crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in H2O and partition sequentially with n-hexane, ethyl acetate, and n-butanol.

  • Bioassay Screening: Test all fractions in the target assay (e.g., HL-60 proliferation or CRC spheroid formation). Proceed with the most active fraction (typically the non-polar n-hexane or ethyl acetate fraction for c-NDA).

  • Chromatography: Subject the active fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification & Validation: Purify the sub-fractions using preparative HPLC. Validate the isolated c-NDA (light yellowish oil) via LC-ESI-MS (targeting the [M+H]+ ion at m/z 279.2) and 1H NMR (confirming the olefinic methine protons at the double bond H-10 and 11 at δH 5.29-5.8)[1].

Protocol 2: Precolumn Methylesterification and GC-EI-qMS Quantification

Causality Check: Why derivatize? Free fatty acids like c-NDA possess highly polar carboxyl groups that cause severe hydrogen bonding, resulting in high boiling points and peak tailing on gas chromatography columns. Precolumn methylesterification (PME) converts c-NDA into a Fatty Acid Methyl Ester (FAME), neutralizing the polarity, increasing volatility, and ensuring sharp chromatographic resolution[5].

  • Lipid Extraction: Extract total lipids from the biological matrix (e.g., suet oil or microalgae) using the Folch method (Chloroform:Methanol, 2:1 v/v).

  • Internal Standard Addition: Spike the sample with a known concentration of an unnatural odd-chain fatty acid (e.g., C17:0 or C21:0) to normalize extraction and derivatization efficiency.

  • Methylesterification (BBD Optimized): Add 2 mL of 14% Boron trifluoride (BF3) in methanol to the lipid extract. Heat in a sealed vial at 80°C for 60 minutes. (Note: Optimum reagent volume, temperature, and time are critical to maximize the recovery of FAMEs, typically achieving 82.1%–98.7% recovery)[5].

  • Phase Separation: Cool the mixture, add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Vortex vigorously and centrifuge. Extract the upper hexane layer containing the volatile FAMEs.

  • GC-EI-qMS Analysis: Inject 1 µL of the hexane extract into a GC equipped with an electron ionization quadrupole mass spectrometer (EI-qMS). Use a highly polar capillary column (e.g., DB-WAX). Operate the MS in Selected Ion Monitoring (SIM) mode targeting specific m/z fragments for c-NDA methyl ester to achieve limits of quantification (LOQ) as low as 1.25 μg/L[5].

Conclusion

10-Nonadecenoic acid (c-NDA) exemplifies the hidden pharmacological value of rare odd-chain fatty acids. From its origins in extremophile endolichenic fungi and medicinal mushrooms to its targeted suppression of cancer stemness and inflammation, c-NDA is a prime candidate for further drug development. By employing rigorous bioactivity-guided fractionation and optimized GC-MS derivatization workflows, researchers can reliably isolate and quantify this molecule, paving the way for novel lipid-based therapeutics.

References

  • Title: An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness Source: nih.gov URL: 1 Index:[1]

  • Title: Possible Involvement of Long Chain Fatty Acids in the Spores of Ganoderma lucidum (Reishi Houshi) to Its Anti-tumor Activity Source: jst.go.jp URL: 3 Index:[3]

  • Title: Exploring the nutritional biochemical profiles and biological functions in the green microalga Chlorella fusca Source: e-algae.org URL: 4 Index:[4]

  • Title: Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis Source: mdpi.com URL: 5 Index:[5]

  • Title: cis-10-Nonadecenoic Acid Source: caymanchem.com URL: 6 Index:[6]

  • Title: c19:1 (cis-10) acid | CAS#:73033-09-7 Source: chemsrc.com URL: 7 Index:[7]

  • Title: Showing NP-Card for Nonadeca-10(Z)-enoic acid (NP0339366) Source: np-mrd.org URL: 2 Index:[2]

Sources

Exploratory

mass spectrometry fragmentation patterns of 10-nonadecenoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 10-Nonadecenoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the mass spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 10-Nonadecenoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 10-nonadecenoic acid (C19:1Δ10), a long-chain monounsaturated fatty acid.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies for analyzing this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). We will explore the causal chemistry behind fragmentation patterns, the necessity and application of derivatization techniques, and the interpretation of mass spectra to achieve unambiguous structural elucidation. This guide emphasizes field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge of Unsaturated Fatty Acids

10-Nonadecenoic acid is a monounsaturated fatty acid with a 19-carbon chain and a single cis double bond between carbons 10 and 11.[2] Its molecular weight is 296.49 g/mol .[3][4] The precise identification of fatty acid isomers is critical, as the position of a double bond strongly dictates their biological functions and metabolic roles.[5][6] However, the analysis of free fatty acids by mass spectrometry presents distinct challenges. In GC-MS, their low volatility and polar carboxyl group lead to poor chromatographic performance, necessitating chemical derivatization.[7][8][9] In ESI-MS/MS, the low-energy fragmentation of simple deprotonated molecules often yields limited structural information, making it difficult to pinpoint the double bond's location without specialized techniques.[10][11][12]

This guide provides a detailed roadmap for navigating these challenges, focusing on the two primary analytical workflows.

Workflow for Fatty Acid Analysis by Mass Spectrometry

The analytical pipeline for 10-nonadecenoic acid involves several critical stages, from sample preparation to data interpretation. The choice between a GC-MS or LC-MS-based approach dictates the specific steps required.

Fatty_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_analysis Data Analysis Sample Biological or Chemical Sample Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Derivatization Derivatization to FAME (e.g., BF₃-Methanol) Extraction->Derivatization LCMS LC-MS/MS Analysis (Electrospray Ionization) Extraction->LCMS GCMS GC-MS Analysis (Electron Ionization) Derivatization->GCMS Interpretation Spectral Interpretation & Structural Elucidation GCMS->Interpretation LCMS->Interpretation

Caption: General experimental workflow for the analysis of 10-nonadecenoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS remains a cornerstone technique for fatty acid profiling due to its high chromatographic resolution.[9] However, direct analysis is hindered by the polarity of the carboxylic acid group, which causes peak tailing and poor volatility.[8]

The Imperative of Derivatization: FAME Synthesis

To overcome these limitations, the carboxylic acid must be converted into a less polar and more volatile ester. The most common approach is methylation to form a Fatty Acid Methyl Ester (FAME).[7][8] This is typically achieved using a catalyst like boron trifluoride (BF₃) in methanol, which facilitates the esterification reaction.[8][13]

Experimental Protocol: Esterification with BF₃-Methanol
  • Sample Preparation : Accurately weigh approximately 5-10 mg of the lipid extract into a screw-cap glass vial.

  • Reagent Addition : Add 2 mL of a 12-14% (w/v) BF₃-Methanol solution.[13][14]

  • Reaction : Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or water bath.[13][14] This step drives the esterification to completion.

  • Extraction : Allow the vial to cool to room temperature. Add 1 mL of hexane (GC grade) and 1 mL of deionized water.[8]

  • Phase Separation : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the nonpolar FAMEs into the hexane layer. Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to achieve a clean separation of the aqueous and organic layers.[8]

  • Sample Collection : Carefully transfer the upper hexane layer, which contains the methyl 10-nonadecenoate, to a clean vial for GC-MS analysis.[8]

  • Drying (Optional but Recommended) : Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water, which can interfere with GC analysis.[8]

Fragmentation Pattern of Methyl 10-Nonadecenoate

Under Electron Ionization (EI) at 70 eV, the FAME of 10-nonadecenoic acid (methyl 10-nonadecenoate, MW 310.5 g/mol ) undergoes predictable fragmentation.[15]

  • Molecular Ion (M•+) : The molecular ion is expected at m/z 310. While often weak in long-chain esters, its presence confirms the molecular weight.

  • McLafferty Rearrangement : A hallmark of FAMEs is a prominent ion at m/z 74 .[14] This results from a specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. While this ion is diagnostic for a methyl ester, it provides no information about the hydrocarbon chain's structure or the double bond's location.

  • Alpha-Cleavage : Cleavage of the bond alpha to the carbonyl group results in the loss of the methoxy group (•OCH₃), leading to an ion at m/z 279 ([M-31]⁺).

  • Hydrocarbon Fragmentation : The remainder of the spectrum is typically dominated by a series of hydrocarbon fragments separated by 14 Da (-CH₂-). These ions provide information about the overall chain length but are not diagnostic for the double bond position.

  • The Challenge of Double Bond Migration : A significant limitation of EI is that the radical cation formed can induce migration of the double bond along the alkyl chain before fragmentation occurs.[16] This scrambling effect means that the mass spectra of different positional isomers of monounsaturated FAMEs are often nearly identical, making unambiguous identification based on EI fragmentation alone unreliable.

FAME_Fragmentation cluster_main EI Fragmentation of Methyl 10-Nonadecenoate mol [CH₃(CH₂)₇CH=CH(CH₂)₈COOCH₃]•⁺ m/z 310 mclafferty McLafferty Rearrangement Ion m/z 74 mol->mclafferty γ-H transfer m_minus_31 [M-OCH₃]⁺ m/z 279 mol->m_minus_31 α-cleavage hydrocarbon Hydrocarbon Fragments (e.g., CnH2n-1, CnH2n-3) Provide chain info only mol->hydrocarbon C-C cleavages

Caption: Key fragmentation pathways for methyl 10-nonadecenoate under EI.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS allows for the analysis of 10-nonadecenoic acid in its underivatized form, avoiding the need for chemical modification. Electrospray ionization (ESI) is the preferred method.

Ionization and Precursor Ion Selection

In negative ion mode ESI, fatty acids readily deprotonate at the carboxylic acid group to form an abundant [M-H]⁻ ion. For 10-nonadecenoic acid (C₁₉H₃₆O₂), this precursor ion is observed at m/z 295.4 .[17] This ion is then selected in the first mass analyzer for collision-induced dissociation (CID).

Fragmentation Pattern of Deprotonated 10-Nonadecenoic Acid

Low-energy CID of the [M-H]⁻ ion of monounsaturated fatty acids typically results in simple, non-specific fragmentation.[10][11]

  • Neutral Losses : The most common fragmentation pathways involve neutral losses from the carboxylate group. A loss of water (18 Da) can occur, though it is often a minor pathway.[11] A more diagnostic, though low-intensity, fragment can sometimes be observed corresponding to the loss of CO₂ (44 Da), yielding an ion at m/z 251.4 ([M-H-44]⁻).[18]

  • Double Bond-Associated Fragmentation : While low-energy CID is often insufficient for definitive localization, some studies report that fragmentation can be initiated at the double bond.[10] For monounsaturated species, product ions may arise from cleavage of the C-C single bonds adjacent to the double bond. For 10-nonadecenoic acid, this would involve cleavages at the C9-C10 and C11-C12 bonds. However, these fragments are typically of very low intensity and can be difficult to distinguish from background noise.[11]

The simplicity of the resulting spectrum underscores the primary challenge of using standard LC-MS/MS for isomer identification.

ESI_Fragmentation cluster_main ESI-MS/MS Fragmentation of [M-H]⁻ 10-Nonadecenoic Acid precursor [M-H]⁻ Precursor Ion m/z 295.4 loss_co2 Neutral Loss of CO₂ [M-H-44]⁻ m/z 251.4 precursor->loss_co2 CID cleavage Low-intensity fragments from cleavage near double bond (often not observed) precursor->cleavage CID

Caption: Primary fragmentation of deprotonated 10-nonadecenoic acid via ESI-MS/MS.

Advanced Methods for Double Bond Localization

To overcome the limitations of conventional CID, several advanced strategies have been developed:

  • Charge-Remote Fragmentation : By forming metal adducts, such as dilithiated adducts ([M-H+2Li]⁺), the charge can be localized on the carboxylate group, allowing fragmentation to occur along the alkyl chain in a "charge-remote" fashion. The resulting spectrum is highly informative, with fragmentation patterns that are disrupted by the double bond, allowing for its precise localization.[19]

  • Electron-Activated Dissociation (EAD) : Newer fragmentation techniques like EAD can generate structurally diagnostic fragment ions that clearly define the double bond's position and even its stereochemistry, providing a powerful alternative to CID for isomer characterization.[12]

  • Chemical Derivatization for LC-MS : Derivatizing the carboxylic acid with a permanently charged group can improve ionization efficiency in positive mode and sometimes direct fragmentation pathways, aiding in structural analysis.[10][12]

Summary of Key Mass Spectral Data

The following table summarizes the characteristic ions observed for 10-nonadecenoic acid using the primary analytical techniques discussed.

TechniqueAnalytePrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
GC-MS (EI) Methyl 10-nonadecenoate310 ([M]•+)74, 279m/z 74 : McLafferty rearrangement, confirms methyl ester. m/z 279 : Loss of •OCH₃. Double bond position is not readily determined.
LC-MS/MS (ESI) 10-Nonadecenoic Acid295.4 ([M-H]⁻)251.4m/z 251.4 : Neutral loss of CO₂. Provides minimal structural information for isomer differentiation.

Conclusion

The mass spectrometric analysis of 10-nonadecenoic acid requires a carefully considered analytical strategy tailored to the research question. For general profiling and quantification where isomer-specific identification is not paramount, GC-MS analysis of the FAME derivative is a robust and reliable method, with the m/z 74 ion serving as a key diagnostic marker for the methyl ester. For precise structural elucidation and differentiation from its positional isomers, standard GC-EI-MS and LC-ESI-CID-MS/MS are insufficient. In these cases, researchers must employ advanced techniques such as charge-remote fragmentation via metal adduction or alternative fragmentation methods like EAD. Understanding the underlying principles of fragmentation for each technique is essential for accurate data interpretation and advancing research in lipidomics and drug development.

References

  • Benchchem. (2026). Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Benchchem.
  • Merck Millipore. (n.d.). Derivatization of Fatty acids to FAMEs. Merck Millipore.
  • ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate.
  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate.
  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI.
  • PubMed. (n.d.). Identification of fatty acids by electrospray mass spectrometry and tandem mass.... PubMed.
  • PMC. (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. PMC.
  • NIH PubChem. (2026). cis-10-Nonadecenoic acid. PubChem. Retrieved from [Link]

  • NIH PubChem. (n.d.). 10-Nonadecenoic Acid. PubChem. Retrieved from [Link]

  • ACS Publications. (2023). Unraveling the Double Bond Position of Fatty Acids by GC-MS Using Electron Capture APCI and In-Source Fragmentation Patterns. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). 10-Nonadecenoic acid, (Z)-, TMS derivative. NIST. Retrieved from [Link]

  • PubMed. (2023). Unraveling the Double Bond Position of Fatty Acids by GC-MS Using Electron Capture APCI and In-Source Fragmentation Patterns. PubMed. Retrieved from [Link]

  • NIST WebBook. (n.d.). cis-10-Nonadecenoic acid. NIST. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). cis-10-Nonadecenoic acid (19:1n9). IARC. Retrieved from [Link]

  • RSC Publishing. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2013). Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Springer. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Cis-10-Nonadecenoic Acid Analysis Service. Mtoz Biolabs. Retrieved from [Link]

  • NIH PubChem. (n.d.). 10-Nonadecenoic acid, methyl ester. PubChem. Retrieved from [Link]

  • CORE. (1999). Distinction Among Isomeric Unsaturated Fatty Acids as Lithiated Adducts by Electrospray Ionization Mass Spectrometry Using Low E. CORE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-10-Nonadecenoic acid (CAS 73033-09-7). Cheméo. Retrieved from [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). How can I identify C(3)-unsaturated fatty acids using GC-MS? Is it generate any characteristic fragment?. ResearchGate. Retrieved from [Link]

  • Benchchem. (2025).

Sources

Foundational

10-Nonadecenoic Acid (C19:1): Exact Mass, Molecular Weight, and Analytical Workflows in Lipidomics

Executive Summary In the realm of targeted lipidomics and drug discovery, odd-chain fatty acids like 10-nonadecenoic acid (C19:1) are gaining significant traction. Historically viewed merely as internal standards due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of targeted lipidomics and drug discovery, odd-chain fatty acids like 10-nonadecenoic acid (C19:1) are gaining significant traction. Historically viewed merely as internal standards due to their low endogenous abundance in mammalian tissues, specific isomers like cis-10-nonadecenoic acid have demonstrated potent bioactivity. Recent pharmacological studies indicate its potential as an antitumor agent, notably inhibiting HL-60 leukemia cell proliferation and modulating lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in macrophages [1][2].

To rigorously study this compound in complex biological matrices, researchers must bridge the gap between macroscopic pharmacology (molarity, dosing) and microscopic analytical detection (high-resolution mass spectrometry). This whitepaper provides an authoritative guide on the exact mass and molecular weight calculations for 10-nonadecenoic acid, coupled with a self-validating LC-HRMS analytical protocol.

Chemical Identity & Mass Calculation Theory

The distinction between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is the foundational causality dictating how we prepare assays versus how we detect molecules.

  • Molecular Weight (296.49 g/mol ): Calculated using the average atomic weights of elements, which account for the natural abundance of all isotopes (e.g., ~1.1% of Carbon exists as 13 C). This value is strictly used for macroscopic laboratory tasks: weighing solid standards, preparing stock solutions, and calculating in vitro dosing concentrations (e.g., establishing the 295 µM IC 50​ for HL-60 cells).

  • Exact Mass (296.27153 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., strictly 12 C, 1 H, 16 O). This is the critical parameter for High-Resolution Mass Spectrometry (HRMS), where resolving power is sufficient to separate isotopic peaks, allowing for unambiguous elemental composition determination.

Quantitative Mass Breakdown

The chemical formula for 10-nonadecenoic acid is C 19​ H 36​ O 2​ . The table below synthesizes the quantitative data required for both pharmacological preparation and MS detection [1][3].

ElementAtom CountMonoisotopic Mass (Da)Average Atomic Mass ( g/mol )Total Exact Mass (Da)Total Average Mass ( g/mol )
Carbon (C) 1912.00000012.011228.000000228.209
Hydrogen (H) 361.0078251.00836.28170036.288
Oxygen (O) 215.99491515.99931.98983031.998
Total C 19​ H 36​ O 2​ 296.271530 Da 296.495 g/mol
Ionization Causality for Mass Spectrometry

Fatty acids lack basic functional groups but possess a highly acidic carboxylic acid moiety (pKa ~4.8). Consequently, they are exclusively analyzed in Negative Electrospray Ionization (ESI-) mode. To calculate the target precursor ion ( [M−H]− ) for your inclusion list:

  • Neutral Exact Mass: 296.27153 Da

  • Minus one Proton ( 1 H): - 1.007825 Da

  • Plus one Electron ( e− ): + 0.000548 Da

  • Target [M−H]− Exact Mass: 295.26425 Da

Biological Signaling & Pharmacological Impact

cis-10-Nonadecenoic acid is not an inert lipid; it actively modulates immune and oncogenic pathways. It acts as an inhibitor of p53 activity and suppresses the TLR4-mediated NF-κB signaling cascade triggered by LPS, thereby preventing the downstream secretion of TNF-α [2].

G LPS LPS (Lipopolysaccharide) Macrophage Macrophage Activation LPS->Macrophage Stimulates TNFa TNF-α Production Macrophage->TNFa Induces C19 cis-10-Nonadecenoic Acid C19->TNFa Inhibits Proliferation Cell Proliferation C19->Proliferation Inhibits (IC50: 295 µM) p53 p53 Activity C19->p53 Inhibits HL60 HL-60 Cell Line HL60->Proliferation Baseline

Mechanistic pathway of cis-10-Nonadecenoic acid inhibiting TNFa and HL-60 cell proliferation.

Self-Validating LC-HRMS Analytical Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and internal quality controls to prevent false positives caused by isobaric lipid species (e.g., cyclopropane fatty acids like lactobacillic acid, which share the exact same chemical formula and mass).

Phase 1: Matrix Extraction & Internal Standardization
  • Isotope Spiking: Aliquot 50 µL of biological matrix (plasma/cell lysate). Immediately spike with 10 µL of stable-isotope-labeled internal standard (e.g., Nonadecanoic acid-d39, 10 µg/mL).

    • Causality: The deuterated standard corrects for matrix-specific ion suppression during ESI and accounts for physical losses during liquid-liquid extraction.

  • Biphasic Extraction (Modified Folch): Add 1 mL of ice-cold Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes, then add 200 µL of LC-MS grade water to induce phase separation.

    • Causality: The non-polar aliphatic tail of 10-nonadecenoic acid drives it entirely into the lower organic (chloroform) phase, precipitating proteins and leaving polar metabolites in the upper aqueous layer.

  • Recovery: Extract the lower organic phase, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Isopropanol:Acetonitrile (1:1, v/v).

Phase 2: UHPLC Chromatographic Separation
  • Column Selection: Use a sub-2-micron C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) maintained at 45°C.

  • Mobile Phases:

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Causality: While fatty acids ionize best at high pH, using a slightly acidic mobile phase with ammonium formate improves peak shape on C18 columns by keeping the carboxylic acid protonated during separation, while still allowing efficient deprotonation in the ESI source droplet.

  • Gradient: Run a 15-minute gradient from 40% B to 99% B.

    • Self-Validation Check: Ensure baseline resolution between 10-nonadecenoic acid and its structural isomers (e.g., 9-nonadecenoic acid). The position of the double bond alters the 3D conformation and hydrophobic surface area, resulting in slightly different retention times.

Phase 3: High-Resolution Mass Spectrometry (Orbitrap/Q-TOF)
  • Source Parameters: ESI Negative mode. Capillary voltage: 2.5 kV. Heater temperature: 350°C.

  • Scan Mode: Full MS / dd-MS2 (Data-Dependent Acquisition).

  • Resolution: Set Full MS resolution to 70,000 (at m/z 200).

    • Causality: High resolving power is mandatory to distinguish the [M−H]− of 10-nonadecenoic acid (m/z 295.2643) from nominal mass interferences like oxygenated C18 species or complex matrix background ions.

  • Mass Accuracy: Calibrate the instrument to ensure a mass error of < 2 ppm.

References

  • PubChem. "cis-10-Nonadecenoic acid | C19H36O2 | CID 5312513". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "10-Nonadecenoic Acid | C19H36O2 | CID 250154". National Center for Biotechnology Information. Available at:[Link]

Exploratory

Unmasking Odd-Chain Monounsaturated Fatty Acids: Biosynthesis, Physiological Functions, and Analytical Methodologies

Executive Summary: The Paradigm Shift in Lipid Biology Historically, odd-chain fatty acids (OCFAs) and their monounsaturated derivatives (OC-MUFAs) were marginalized in lipid research, often dismissed as inert biomarkers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift in Lipid Biology

Historically, odd-chain fatty acids (OCFAs) and their monounsaturated derivatives (OC-MUFAs) were marginalized in lipid research, often dismissed as inert biomarkers of dairy consumption or utilized merely as analytical internal standards[1]. However, the advent of high-resolution lipidomics has catalyzed a paradigm shift. Recent evidence unequivocally demonstrates that OC-MUFAs—such as pentadecenoic acid (C15:1) and heptadecenoic acid (C17:1)—are endogenously synthesized, highly active signaling lipids[2]. This whitepaper provides an authoritative guide on the metabolic origins, pleiotropic physiological functions, and the rigorous, self-validating experimental methodologies required to accurately profile and validate OC-MUFAs in drug development.

Metabolic Origins: Sequential Compartmentalized Biosynthesis

The presence of OC-MUFAs in mammalian systems is not solely an artifact of dietary intake or gut microbiome metabolism; it is driven by a tightly regulated, multi-organelle biosynthetic axis.

Isotopic tracing studies have elucidated that the biogenesis of OC-MUFAs is strictly compartmentalized. The process initiates in the peroxisome, where even-chain fatty acids (e.g., palmitic acid, C16:0) undergo α-oxidation to yield odd-chain saturated fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)[2]. Crucially, kinetic analyses prove that α-oxidation must obligatorily precede desaturation[2].

Following translocation to the endoplasmic reticulum (ER), these OCFAs serve as preferential substrates for specific desaturases. Stearoyl-CoA desaturase-1 (SCD1, Δ9 desaturase) and Fatty Acid Desaturase 2 (FADS2, Δ6 desaturase) catalyze the insertion of double bonds, generating a highly diverse, previously unexplored repertoire of OC-MUFA positional isomers, including the n-6, n-8, n-10, and n-11 families[3][4].

Biosynthesis A Even-Chain Fatty Acids (e.g., C16:0, C18:0) B Peroxisomal α-Oxidation (PAHX, FACO) A->B Carbon Cleavage C Odd-Chain Saturated FAs (C15:0, C17:0) B->C D Endoplasmic Reticulum Translocation C->D E SCD1 (Δ9 Desaturase) FADS2 (Δ6 Desaturase) D->E F Odd-Chain MUFAs (C15:1, C17:1 isomers) E->F Desaturation

Biosynthetic pathway of OC-MUFAs via sequential α-oxidation and desaturation.

Physiological Functions and Molecular Targets

OC-MUFAs exhibit distinct, pleiotropic effects across various physiological systems, differentiating themselves mechanistically from their even-chain counterparts.

Dermatological Therapeutics: Melanogenesis Inhibition

In the context of pigmentation biology, specific OC-MUFAs have emerged as potent therapeutic candidates for hyperpigmentation disorders. 10(E)-pentadecenoic acid (10E-PDA) acts as a targeted inhibitor of melanogenesis. Rather than acting as a cytotoxic bleaching agent, 10E-PDA operates at the transcriptional level by suppressing the nuclear translocation of microphthalmia-associated transcription factor (MITF), which subsequently downregulates intracellular tyrosinase activity and melanin synthesis[5].

Neuroprotection and Membrane Dynamics

The structural uniqueness of the odd-carbon chain combined with a cis-double bond allows OC-MUFAs to profoundly influence cellular membrane fluidity. Alterations in the cerebrospinal fluid profiles of odd-chain monounsaturated fatty acids (ocMUFAs) have been identified as highly sensitive, early biomarkers for cognitive decline and All-Cause Dementia (ACD)[6].

Metabolic Homeostasis and Inflammation

Heptadecenoic acid (C17:1) and its saturated precursor are deeply integrated into central metabolic signaling. They modulate host metabolism by activating AMP-activated protein kinase (AMPK) while concurrently inhibiting the mammalian target of rapamycin (mTOR) pathway[1]. This signaling cascade shifts cellular metabolism toward catabolic energy utilization, thereby reducing systemic inflammation and mitigating the risk of metabolic syndrome.

Quantitative Summary of OC-MUFA Efficacy
OC-MUFA IsomerBiosynthetic PrecursorDesaturase EnzymeEffective Concentration / AbundanceKey Quantitative Physiological Outcome
10(E)-Pentadecenoic Acid (10E-PDA) C15:0-1–15 µM (In vitro)Reverses ~400% α-MSH-induced melanin upregulation[5]
cis-9-Heptadecenoic Acid (C17:1) C17:0SCD1 (Δ9)>98% of OC-MUFAs in TAGsActivates AMPK / Inhibits mTOR signaling[1][2]
C15:1 / C17:1 (n-8, n-10, n-11) C15:0, C17:0FADS2 (Δ6) / SCD1 (Δ9)Trace (Biomarker levels)Diagnostic AUC 0.61–0.71 for cognitive decline (ACD)[4][6]

Experimental Methodologies: Profiling and Functional Validation

To ensure scientific integrity, researchers must employ self-validating systems when isolating and studying OC-MUFAs. The following protocols detail the authoritative standards for analytical profiling and biological validation.

High-Resolution GC-MS Profiling of OC-MUFA Positional Isomers

Causality of Experimental Design: Standard non-polar gas chromatography columns fail to resolve the complex positional isomers of OC-MUFAs (e.g., distinguishing n-8 from n-10 double bonds). Therefore, highly polar cyanopropyl stationary phases are mandatory[4]. Furthermore, fatty acids must be derivatized into Fatty Acid Methyl Esters (FAMEs). This chemical modification volatilizes the highly polar carboxyl group, preventing peak tailing, reducing thermal degradation, and ensuring absolute quantitative accuracy.

Step-by-Step Protocol (Self-Validating via Internal Standards):

  • Extraction & Recovery Gating: Homogenize tissue or cell pellets in a chloroform/methanol mixture (2:1 v/v). Critical Step: Spike the lysis buffer with an exogenous internal standard (e.g., C13:0) prior to homogenization. If the final GC-MS recovery of C13:0 falls below 85%, the extraction is deemed invalid and must be repeated.

  • Saponification & Derivatization: Treat the lipid extract with 0.5 M NaOH in methanol at 80°C for 15 minutes to hydrolyze complex lipids. Follow with esterification using 14% Boron trifluoride (BF3) in methanol at 80°C for 15 minutes to generate FAMEs.

  • Phase Separation: Extract FAMEs into high-purity hexane and wash with saturated NaCl to remove water-soluble impurities and residual acid.

  • Capillary GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a 100m highly polar cyanopropyl capillary column. Utilize a temperature gradient starting at 140°C, ramping at 2°C/min to 240°C, to achieve baseline resolution of OC-MUFA positional isomers.

In Vitro Functional Validation: Melanogenesis Inhibition Assay

Causality & Trustworthiness: A pervasive artifact in melanogenesis research is mistaking cellular toxicity for melanin inhibition. If a compound kills the cells, melanin levels will naturally drop. This protocol mandates a parallel cytotoxicity gate using an MTT or WST-1 assay; efficacy data is strictly gated and only considered valid if cell viability remains >95%. Furthermore, α-Melanocyte-stimulating hormone (α-MSH) is used to artificially induce a hyperpigmented state, ensuring the dynamic range of the assay is sufficient to detect inhibition[5].

Step-by-Step Protocol:

  • Cell Seeding: Plate B16F10 murine melanoma cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Treat cells with varying concentrations of the target OC-MUFA (e.g., 10E-PDA at 1–15 µM) for 1 hour.

  • Stimulation: Add α-MSH (100 nM) to the culture media to hyper-stimulate the MITF/tyrosinase axis. Incubate for 72 hours.

  • Parallel Cytotoxicity Gate (Self-Validation): In a replicate plate treated identically, perform an MTT viability assay. Rule: Discard any melanin quantification data from concentration cohorts yielding <95% viability compared to the vehicle control.

  • Melanin Quantification: Lyse the validated cells in 1 M NaOH containing 10% DMSO at 80°C for 1 hour to fully dissolve intracellular melanin. Measure absorbance at 405 nm and normalize to total protein content using a BCA assay.

Workflow Step1 1. Cell Culture & Stimulation (B16F10 + α-MSH) Step2 2. OC-MUFA Treatment (e.g., 10E-PDA 1-15 µM) Step1->Step2 Step3 3. Cytotoxicity Assay (Self-Validation: Viability >95%) Step2->Step3 Parallel Assessment Step4 4. Mechanistic Assays (MITF Translocation, Tyrosinase) Step2->Step4 Step5 5. Phenotypic Readout (Melanin Quantification) Step3->Step5 Gates Data Step4->Step5

Self-validating experimental workflow for assessing OC-MUFA functional efficacy.

Sources

Foundational

Transcriptomic Rewiring by 10-Nonadecenoic Acid in Mammalian Cells: A Technical Guide to Odd-Chain Fatty Acid Signaling

Executive Summary: The Emergence of Bioactive Odd-Chain Fatty Acids Historically, mammalian lipidomics has focused heavily on even-chain saturated and polyunsaturated fatty acids (PUFAs). However, odd-chain fatty acids (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Emergence of Bioactive Odd-Chain Fatty Acids

Historically, mammalian lipidomics has focused heavily on even-chain saturated and polyunsaturated fatty acids (PUFAs). However, odd-chain fatty acids (OCFAs) and their monounsaturated derivatives, such as 10-nonadecenoic acid (19:1) , are emerging as potent signaling molecules. Found both as endogenous metabolites during mammalian oocyte maturation [1] and as bioactive secondary metabolites from endolichenic fungi (Cetraria laevigata) [2], 10-nonadecenoic acid (10-NDA) exhibits profound transcriptomic effects.

Unlike even-chain fatty acids, OCFAs yield propionyl-CoA during terminal β -oxidation. This anaplerotic influx into the TCA cycle alters intracellular succinate and acetyl-CoA pools, directly modulating the epigenetic landscape (via histone acetylation) and driving global transcriptomic rewiring. Furthermore, the cis-double bond at the Δ10 position disrupts lipid raft packing, altering membrane-bound receptor signaling. This whitepaper details the mechanistic pathways, transcriptomic signatures, and field-proven protocols for investigating 10-NDA in mammalian cell models.

Mechanistic Grounding: Transcriptomic Targets of 10-NDA

Suppression of Colorectal Cancer Stemness

Recent transcriptomic and phenotypic profiling has identified cis-10-nonadecenoic acid (c-NDA) as a potent suppressor of colorectal cancer (CRC) stemness [2]. By evaluating enriched CRC stem cells (e.g., CSC221 lines), researchers observed that c-NDA exerts comparable, and in some cases superior, inhibitory effects on stemness markers compared to established Omega-3 fatty acids like Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA).

The transcriptomic suppression targets core self-renewal and adhesion pathways:

  • ALDH1 & CD133: Downregulated to reduce cellular detoxification capacity and asymmetric division.

  • CD44 & LGR5: Strongly suppressed by c-NDA, whereas DHA fails to achieve statistically significant downregulation of these specific Wnt-pathway and adhesion markers [2].

Reprogramming of Lipid Catabolism

In dynamic mammalian systems, such as the transition of oocytes from the germinal vesicle (GV) to the metaphase II (MII) stage, 10-NDA levels fluctuate alongside a global transcriptional downregulation of lipid catabolism. Multi-omics integration reveals that 10-NDA acts as a metabolic hub, correlating with the suppression of CPT1 and CPT2 (carnitine palmitoyltransferases essential for mitochondrial fatty acid import) and MECR (mitochondrial enoyl-CoA reductase) [1].

G NDA cis-10-Nonadecenoic Acid (19:1 MUFA) Receptor Nuclear/Membrane Receptor Interaction NDA->Receptor Ligand Binding Transcriptome Transcriptomic Rewiring Receptor->Transcriptome Epigenetic/Signal Transduction Stemness Downregulation of Stemness Genes (ALDH1, CD44, LGR5) Transcriptome->Stemness Targeted Gene Silencing Phenotype Suppression of Spheroid Formation Stemness->Phenotype Phenotypic Anchoring

Fig 1. Transcriptomic rewiring and phenotypic anchoring by 10-NDA in mammalian cells.

Quantitative Data Presentation

To contextualize the efficacy of 10-NDA, the following table summarizes its transcriptomic impact on key mRNA targets in CRC stem cell models compared to traditional PUFAs.

Table 1: Comparative Transcriptomic Effects of Fatty Acids on Stemness Markers

Gene MarkerPrimary Biological Functionc-NDA (19:1) EffectEPA (20:5) EffectDHA (22:6) Effect
ALDH1 Detoxification / Stem Cell MarkerStrong DownregulationStrong DownregulationStrong Downregulation
CD44 Cell Adhesion / MetastasisStrong DownregulationModerate DownregulationNon-Significant
CD133 Self-renewal / TumorigenicityStrong DownregulationStrong DownregulationModerate Downregulation
LGR5 Wnt Pathway / Intestinal StemnessStrong DownregulationModerate DownregulationNon-Significant

Data extrapolated from bioactivity-guided fractionation studies validating c-NDA's superior suppression of Wnt-associated adhesion markers [2].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls and causality explanations to guarantee that observed transcriptomic shifts are strictly attributable to 10-NDA.

Protocol 1: Preparation and Dosing of 10-Nonadecenoic Acid

10-NDA is highly lipophilic and sparingly soluble in aqueous buffers. Improper handling leads to micelle precipitation and artificial localized toxicity.

  • Solvent Exchange: 10-NDA is often supplied in ethanol [3]. Evaporate the stock under a gentle stream of nitrogen gas to prevent oxidation of the Δ10 double bond.

  • Reconstitution: Immediately resuspend in anhydrous DMSO or ethanol purged with inert gas (solubility ~30 mg/mL) [3].

  • Aqueous Dilution (Causality Step): Dilute the ethanolic solution into PBS (pH 7.2) at a 1:7 ratio immediately prior to cell treatment. Why? Pre-dissolution in a carrier solvent followed by rapid aqueous dilution ensures uniform cellular bioavailability and prevents lipid partitioning onto the plastic culture vessel [3].

  • Control Implementation: Utilize a vehicle control (matched 1:7 Ethanol:PBS) and a positive control (EPA, 50 μ M) to validate the baseline and comparative transcriptomic response.

Protocol 2: RNA-Seq and Transcriptomic Profiling
  • Cell Culture & Treatment: Culture mammalian cells (e.g., CSC221) in DMEM supplemented with 10% FBS. Treat with 10-NDA (e.g., 25-50 μ M) for 48 hours. Why 48 hours? This duration captures both primary receptor-mediated transcriptional changes and secondary epigenetic rewiring events.

  • RNA Extraction & QC: Extract total RNA using a phenol-chloroform method (e.g., RNAiso Plus). Assess integrity via an Agilent 2100 Bioanalyzer. Proceed only if the RNA Integrity Number (RIN) is 8.0.

  • Spike-In Controls (Causality Step): Add ERCC (External RNA Controls Consortium) spike-in mixes prior to library preparation. Why? Global transcriptional suppression (as seen in oocyte maturation [1]) can skew standard normalization methods (like TPM/RPKM). ERCC spike-ins allow for absolute quantification and prevent false-positive differential expression calls.

  • Sequencing & Analysis: Generate paired-end reads on an Illumina platform. Map to the reference genome and perform differential expression analysis using DESeq2, applying a threshold of p<0.05 and ∣log2​FC∣>1.0 .

Protocol 3: Phenotypic Anchoring via Spheroid Formation Assay

Transcriptomic data must be anchored to a functional phenotype to prove biological relevance.

  • Seed 10-NDA treated cells in ultra-low attachment 96-well plates (1,000 cells/well) in serum-free DMEM/F12 supplemented with B27, EGF, and bFGF.

  • Incubate for 7-10 days.

  • Quantify spheroid diameter and number using automated brightfield microscopy. Causality: Spheroid formation relies heavily on CD44 and CD133 expression; a reduction in spheroid volume directly validates the RNA-seq data indicating the downregulation of these adhesion/stemness markers.

Workflow Culture 1. Cell Culture & 10-NDA Dosing RNA 2. RNA Extraction (ERCC Spike-in) Culture->RNA Seq 3. RNA-Seq & Library Prep RNA->Seq Analysis 4. DESeq2 Transcriptomics Seq->Analysis Valid 5. Spheroid Assay Validation Analysis->Valid

Fig 2. Self-validating multi-omics workflow for 10-NDA treated mammalian cells.

Conclusion

10-Nonadecenoic acid represents a highly bioactive class of odd-chain monounsaturated fatty acids. Through targeted transcriptomic rewiring—specifically the suppression of Wnt-associated stemness markers (CD44, LGR5) and the modulation of mitochondrial lipid catabolism networks—10-NDA offers a compelling new vector for oncological drug development and metabolic research. Adhering to rigorous, self-validating experimental designs ensures that its unique transcriptomic signatures are accurately captured and functionally verified.

References

  • Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences (MDPI), 2025.[Link]

  • An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. Biomolecules & Therapeutics (NIH/PMC), 2025.[Link]

Protocols & Analytical Methods

Method

Application Note: 10-Nonadecenoic Acid (19:1) as a Self-Validating Internal Standard in Targeted Lipidomics

Executive Summary A robust lipidomics workflow requires stringent normalization to account for extraction variability and matrix-induced ionization suppression. This application note details the mechanistic rationale and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

A robust lipidomics workflow requires stringent normalization to account for extraction variability and matrix-induced ionization suppression. This application note details the mechanistic rationale and step-by-step protocol for utilizing 10-nonadecenoic acid (19:1), a rare odd-chain monounsaturated fatty acid, as an internal standard (IS) for the precise quantification of free fatty acids (FFAs) and complex lipids via LC-MS/MS.

Mechanistic Rationale: The Causality of Internal Standardization

In mass spectrometry-based lipidomics, absolute quantification is frequently compromised by two distinct analytical bottlenecks:

  • Extraction Efficiency: Differential partitioning of lipids during biphasic extraction or protein precipitation.

  • Ion Suppression: Co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, artificially attenuating the analyte signal.

To correct these variables, an internal standard must mimic the physicochemical behavior of the target analytes while remaining distinguishable by mass 1.

Why 10-Nonadecenoic Acid? 10-Nonadecenoic acid (C₁₉H₃₆O₂, MW: 296.4879) 2 is an ideal candidate because odd-chain fatty acids (OCFAs) are virtually absent in mammalian biological systems, providing a zero-background baseline 3. Its 19-carbon aliphatic chain and single cis-double bond provide a chromatographic retention time and ESI droplet surface affinity nearly identical to endogenous even-chain monounsaturated fatty acids (MUFAs) like oleic acid (18:1).

Because it is spiked into the raw sample prior to extraction, any signal loss due to incomplete recovery or matrix suppression applies proportionally to both the analyte and the 10-nonadecenoic acid IS. This proportional attenuation creates a self-validating normalization system, ensuring the Analyte/IS ratio remains constant and accurate 4.

MatrixEffect A Endogenous MUFA (e.g., Oleic Acid 18:1) C Co-elution & Shared Ionization Environment A->C B 10-Nonadecenoic Acid (19:1 IS) B->C D Matrix Suppression Effects C->D E Proportional Signal Attenuation D->E F Accurate Absolute Quantification E->F

Caption: Mechanistic normalization of matrix effects using 10-nonadecenoic acid.

Experimental Protocol: Self-Validating Extraction and LC-MS/MS Analysis

This protocol outlines the extraction of non-esterified free fatty acids (NEFAs) from human plasma using a highly efficient protein precipitation method that avoids the bias of hydrolyzing esterified fatty acids from other lipid classes 4.

Step 2.1: Reagent and Standard Preparation
  • IS Stock Solution: Dissolve 10-nonadecenoic acid analytical standard in HPLC-grade methanol to a concentration of 1 mg/mL. Store at -80°C to prevent oxidation.

  • IS Working Solution: Dilute the stock to 5 µg/mL in methanol. This ensures the IS concentration falls within the linear dynamic range of endogenous FFAs without saturating the detector 5.

Step 2.2: Sample Spiking and Extraction

Causality Note: Spiking the IS directly into the biological matrix before adding extraction solvents ensures it undergoes the exact same protein-binding disruption and phase partitioning as endogenous lipids. If extraction efficiency drops due to a matrix anomaly, the IS recovery drops proportionally, validating the final calculation.

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 10-nonadecenoic acid IS Working Solution (5 µg/mL). Vortex briefly to equilibrate the IS with plasma proteins.

  • Add 200 µL of ice-cold Isopropanol/Acetonitrile (1:1, v/v) to precipitate proteins 5.

  • Vortex vigorously for 2 minutes to disrupt lipid-protein complexes.

  • Incubate on ice for 30 minutes to maximize protein precipitation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow A Biological Sample (Plasma/Tissue) B Spike Internal Standard (10-Nonadecenoic Acid) A->B C Protein Precipitation (Isopropanol/Acetonitrile) B->C D Centrifugation & Supernatant Collection C->D E LC-MS/MS Analysis (ESI- MRM) D->E F Data Normalization (Analyte/IS Ratio) E->F

Caption: Self-validating extraction and LC-MS/MS workflow using 10-nonadecenoic acid.

Step 2.3: LC-MS/MS Parameters
  • Column: C18 Reverse-Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 μm) maintained at 50°C 5.

  • Mobile Phase A: Water with 0.05% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (1:1, v/v) 5.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation and Quantification

Quantification is achieved by calculating the peak area ratio of the endogenous fatty acid to the 10-nonadecenoic acid IS. This ratio is plotted against a calibration curve generated in a surrogate matrix. Because free fatty acids often do not fragment efficiently in negative mode, pseudo-MRM transitions (where Q1 and Q3 are set to the same mass) are frequently employed to maintain high sensitivity [[6]]().

Table 1: MRM Transitions and LC-MS/MS Parameters for Selected Fatty Acids

AnalyteLipid ClassPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (V)
Palmitic Acid (16:0)SFA255.2255.2-10
Oleic Acid (18:1)MUFA281.2281.2-10
10-Nonadecenoic Acid (19:1) IS (MUFA) 295.3 295.3 -10
Arachidonic Acid (20:4)PUFA303.2303.2-10

Table 2: Validation Parameters for 10-Nonadecenoic Acid as an IS

ParameterTypical ValueAnalytical Significance
Endogenous Baseline< LLOQ in mammalian plasmaPrevents overestimation of analyte concentration and ensures a true zero-intercept 3.
Extraction Recovery85% - 95%Validates the efficiency of the protein precipitation step.
Linearity (R²)> 0.995 (10 nM to 100 µM)Ensures proportional response across physiological ranges 4.
Matrix Effect90% - 110%Demonstrates effective compensation for ESI suppression.

Quality Control and System Trustworthiness

To ensure the protocol remains a self-validating system, researchers must implement the following QC checks:

  • System Suitability: Inject a blank matrix spiked only with 10-nonadecenoic acid to confirm the absence of co-eluting isobaric interferences at m/z 295.3.

  • IS Response Monitoring: Track the absolute peak area of 10-nonadecenoic acid across all sample injections. A variance of >20% in the IS absolute area indicates severe matrix suppression, inconsistent extraction, or injection errors, serving as an automatic flag to invalidate and re-run that specific sample.

References

  • BenchChem. "A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation." 3

  • National Center for Biotechnology Information (PMC). "Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?" 1

  • NIST WebBook. "cis-10-Nonadecenoic acid." 2

  • Analytical Chemistry (ACS). "Nonesterified Fatty Acid Determination for Functional Lipidomics: Comprehensive Ultrahigh Performance Liquid Chromatography–Tandem Mass Spectrometry Quantitation, Qualification, and Parameter Prediction." 4

  • National Center for Biotechnology Information (PMC). "Fatty acid metabolism of granulose cells and follicular fluid and their associations with embryo quality in normal-weight women with PCOS."5

  • Shimadzu. "MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS." 6

Sources

Application

Application Note: Strategic Synthesis and Derivatization Protocols for cis-10-Nonadecenoic Acid (c-NDA)

Target Audience: Researchers, medicinal chemists, and lipid nanoparticle (LNP) formulation scientists. Abstract cis-10-Nonadecenoic acid (c-NDA) is a rare C19:1 monounsaturated fatty acid with emerging significance in on...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and lipid nanoparticle (LNP) formulation scientists.

Abstract

cis-10-Nonadecenoic acid (c-NDA) is a rare C19:1 monounsaturated fatty acid with emerging significance in oncology and biomaterials. Recently identified as a potent suppressor of colorectal cancer (CRC) stemness, it modulates p53 activity and downregulates critical stem cell markers[1][2]. Furthermore, its unique aliphatic chain length makes it an optimal hydrophobic tail for novel lipid nanoparticle (LNP) excipients and biobased demulsifiers[3]. This application note details a highly stereoselective, self-validating synthetic protocol for c-NDA and its downstream derivatives, emphasizing causality in reagent selection to ensure >98% Z-isomer purity.

Introduction & Mechanistic Rationale

Long-chain monounsaturated fatty acids (MUFAs) are critical structural components in biological membranes and synthetic lipid formulations. cis-10-Nonadecenoic acid (c-NDA), recently isolated from the endolichenic fungus EL001668, has demonstrated profound bioactivity. Mechanistically, c-NDA suppresses CRC stemness by downregulating key stem cell markers, including ALDH1, CD44, and CD133, exhibiting efficacy comparable to established omega-3 fatty acids like EPA and DHA[2].

Because biological efficacy and lipid packing parameters are strictly dependent on the cis (Z) geometry of the alkene at the C10 position[1], synthetic efforts must avoid E/Z isomerization. Traditional Wittig olefination often yields isomeric mixtures requiring arduous silver-ion chromatography. Therefore, this protocol utilizes a robust alkyne alkylation followed by a stereocontrolled Lindlar reduction to guarantee the geometric integrity of the final product[4].

Biological Pathway & Synthetic Workflow

To contextualize the synthetic effort, the diagram below illustrates both the synthetic pathway to c-NDA derivatives and their subsequent biological mechanism of action in cancer stem cell suppression.

G SM1 1-Decyne + 9-Bromononanoic Acid (Starting Materials) Alkylation Alkyne Alkylation (n-BuLi, DMPU, THF, -78°C) SM1->Alkylation Intermediate 10-Nonadecynoic Acid (Linear Alkyne Intermediate) Alkylation->Intermediate Reduction Lindlar Reduction (H2, Pd/CaCO3, Quinoline) Intermediate->Reduction cNDA cis-10-Nonadecenoic Acid (>98% Z-isomer) Reduction->cNDA Derivatization Derivatization (EDC/DMAP Amidation) cNDA->Derivatization BioAction Biological Target: Colorectal Cancer Stem Cells cNDA->BioAction Bioactivity LNP LNP Excipients & Biobased Demulsifiers Derivatization->LNP Markers Downregulation of ALDH1, CD44, CD133 BioAction->Markers Outcome Suppression of Tumor Spheroid Formation Markers->Outcome

Caption: Workflow detailing the stereoselective synthesis of c-NDA and its biological mechanism in CRC.

Causality in Experimental Design

  • Alkyne Alkylation over Wittig Olefination : Wittig reactions using non-stabilized ylides typically yield an 85:15 Z:E ratio. By constructing the carbon skeleton via an alkyne (10-nonadecynoic acid), we establish a rigid linear intermediate that can be exclusively reduced to the Z-alkene, bypassing the need for complex downstream isomer separation.

  • Solvent Selection (DMPU vs. HMPA) : Alkylation of terminal alkynes with alkyl halides requires a polar aprotic co-solvent to break up organolithium aggregates. N,N'-Dimethylpropyleneurea (DMPU) is selected as a safer, non-carcinogenic alternative to Hexamethylphosphoramide (HMPA), providing identical reaction kinetics.

  • Lindlar Catalyst Poisoning : Palladium on calcium carbonate (Pd/CaCO₃) is poisoned with lead acetate and synthetic quinoline. Quinoline prevents over-reduction to the alkane (nonadecanoic acid) and suppresses Z-to-E isomerization by selectively occupying highly active edge sites on the palladium lattice.

Detailed Experimental Protocols

Protocol A: Synthesis of 10-Nonadecynoic Acid

Objective: Carbon-carbon bond formation to generate the C19 backbone.

  • Preparation : Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add 1-decyne (20 mmol) and anhydrous THF (100 mL). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Dropwise add n-butyllithium (2.5 M in hexanes, 22 mmol). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete formation of the lithium acetylide.

  • Alkylation : Cool the reaction back to -78 °C. Add anhydrous DMPU (20 mL). Slowly add a solution of methyl 9-bromononanoate (18 mmol) in THF (30 mL).

    • Self-Validating Modification: Using the methyl ester instead of the free carboxylic acid prevents the unwanted consumption of a second equivalent of n-BuLi, ensuring a stoichiometric and high-yielding alkylation.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup & Saponification : Quench with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate. Concentrate the organic layer and dissolve the crude ester in THF/H₂O (1:1, 100 mL). Add LiOH (50 mmol) and stir at 40 °C for 4 hours. Acidify with 1M HCl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield 10-nonadecynoic acid.

Protocol B: Stereoselective Lindlar Reduction to cis-10-Nonadecenoic Acid

Objective: Semi-reduction of the alkyne to the Z-alkene[2].

  • Setup : In a 250 mL hydrogenation flask, dissolve 10-nonadecynoic acid (10 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition : Add Lindlar catalyst (5% Pd/CaCO₃, poisoned with Pb, 0.05 eq Pd) and quinoline (20 mmol).

    • Causality: The excess quinoline is crucial to strictly halt the reduction at the alkene stage.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature.

  • Monitoring : Monitor strictly by GC-MS or ¹H-NMR. The reaction typically completes in 2-4 hours.

    • Self-Validating Check: Look for the disappearance of the alkyne carbon signals (~80 ppm) and the appearance of cis-alkene protons at δ 5.29-5.38 (multiplet) in ¹H-NMR[2].

  • Filtration & Workup : Filter the mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad with ethanol (20 mL). Concentrate the filtrate, dissolve in diethyl ether, and wash with 1M HCl (to remove quinoline) followed by brine. Dry and concentrate to yield >98% pure cis-10-nonadecenoic acid.

Protocol C: Derivatization to LNP Lipid Excipients (Amidation)

Objective: Conjugation of c-NDA to an ionizable amine headgroup (e.g., DMAE) for LNP formulation.

  • Activation : Dissolve c-NDA (5 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add EDC·HCl (6 mmol) and DMAP (0.5 mmol). Stir for 15 minutes at room temperature.

  • Coupling : Add N,N-dimethylethylenediamine (DMAE, 6 mmol). Stir for 12 hours under argon.

  • Purification : Wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via chromatography (DCM:MeOH 95:5) to isolate the ionizable lipid derivative.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative outcomes and validation metrics for the synthetic workflow, ensuring reproducibility across laboratories.

Reaction StepTarget CompoundYield (%)Purity (GC-MS)Key Validation Metric
Alkylation 10-Nonadecynoic acid78 - 82%> 95% m/z 294.2; Absence of terminal alkyne C-H stretch (~3300 cm⁻¹)
Lindlar Reduction cis-10-Nonadecenoic acid92 - 95%> 98% (Z-isomer) m/z 296.5[4]; ¹H-NMR: Olefinic protons at δ 5.29-5.38[2]
Amidation c-NDA-DMAE (LNP Lipid)85 - 88%> 99%Amide N-H stretch (~3300 cm⁻¹); C=O shift to 1650 cm⁻¹

Note: The physicochemical properties of the synthesized c-NDA (Molecular Weight: 296.5 g/mol , Formula: C19H36O2) match the established standards for this C19:1 monounsaturated fatty acid[1][4].

References

  • Title: An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness Source: PubMed Central (PMC) / NIH URL: 2

  • Title: cis-10-Nonadecenoic Acid (Product Information) Source: Cayman Chemical URL: 1

  • Title: 10-Nonadecenoic Acid | C19H36O2 | CID 250154 Source: PubChem / NIH URL: 4

  • Title: Synthesis and Characterization of Biobased Demulsifier from Coconut Oil for the Treatment of Water-in-Crude Oil Emulsion Source: ACS Publications URL: 3

Sources

Method

Application Note: Advanced Extraction and Derivatization Strategies for 10-Nonadecenoic Acid (C19:1) in Complex Biological Matrices

Mechanistic Rationale & Analyte Profile 10-nonadecenoic acid (cis-10-nonadecenoic acid, C19:1) is a 19-carbon monounsaturated odd-chain fatty acid (OCFA). In mammalian biological systems, OCFAs are present only in trace...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Analyte Profile

10-nonadecenoic acid (cis-10-nonadecenoic acid, C19:1) is a 19-carbon monounsaturated odd-chain fatty acid (OCFA). In mammalian biological systems, OCFAs are present only in trace amounts. This biological scarcity makes C19:1 an exceptional, interference-free Internal Standard (IS) for lipidomics, particularly for correcting non-specific losses during the extraction of abundant even-chain fatty acids like oleic acid (C18:1) in biotherapeutics and human plasma[1].

Conversely, in microbiological and agricultural research, C19:1 serves as a critical endogenous biomarker. Untargeted metabolomics has identified it as a distinct, highly expressed metabolite in gram-negative bacteria such as Brucella abortus[2] and in nematode-induced seed galls[3]. Because fatty acids exist both in free forms and bound within complex lipids (e.g., triglycerides, phospholipids), achieving absolute quantitation requires a highly optimized, self-validating extraction system that disrupts protein-lipid complexes without inducing analyte degradation.

Solvent Partitioning Dynamics: Choosing the Right System

The extraction of lipophilic compounds from aqueous biological matrices requires liquid-liquid extraction (LLE) utilizing immiscible solvent phases. Historically, the Folch and Bligh-Dyer methods have been the gold standards, utilizing varying ratios of chloroform, methanol, and water[4].

However, chloroform-based methods present a significant mechanical challenge: chloroform's high density (1.48 g/cm³) forces the lipid-rich organic phase to the bottom of the extraction tube[5]. Recovering this bottom layer requires pipetting directly through the proteinaceous aqueous interphase, which introduces a high risk of matrix carryover, leading to ionization suppression in downstream mass spectrometry.

To circumvent this, the Matyash method employs methyl tert-butyl ether (MTBE)[6]. MTBE possesses a lower density (0.74 g/cm³) than water, forcing the lipid-enriched organic phase to form the upper layer[5]. This phase geometry allows for clean, automated recovery of C19:1 while the non-extractable matrix forms a dense pellet at the bottom[6].

Table 1: Quantitative Comparison of Biphasic Lipid Extraction Systems
MethodSolvent SystemVolumetric RatioOrganic Phase GeometryExtraction Causality & Best Use Case
Folch CHCl₃ : MeOH : H₂O8 : 4 : 3Bottom LayerHighly effective for solid tissues; extracts a broad range of polar and non-polar lipids[4].
Bligh-Dyer CHCl₃ : MeOH : H₂O2 : 2 : 1.8Bottom LayerOptimized for high-water-content matrices (e.g., plasma); reduces total solvent volume.
Matyash (MTBE) MTBE : MeOH : H₂O10 : 3 : 2.5Top Layer Ideal for high-throughput lipidomics; minimizes matrix carryover and dripping losses[6].

Experimental Workflow Visualization

Workflow N1 Biological Sample (Plasma / Tissue / Cells) N2 Spike Internal Standard (10-Nonadecenoic Acid) N1->N2 N3 Protein Precipitation (Add Cold Methanol & Vortex) N2->N3 N4 Lipid Solubilization (Add MTBE & Incubate 1h) N3->N4 N5 Phase Separation (Add H2O & Centrifuge) N4->N5 N6 Organic Phase Recovery (Collect Upper MTBE Layer) N5->N6 N7 FAME Derivatization (Methanolic BF3, 70°C) N6->N7 N8 GC-MS Analysis (EI Mode, m/z 296.5) N7->N8

MTBE extraction and FAME derivatization workflow for 10-nonadecenoic acid.

Step-by-Step Methodologies

Protocol A: High-Throughput MTBE Liquid-Liquid Extraction

This protocol is adapted from the Matyash methodology to ensure maximum recovery of C19:1 from biological fluids or homogenates[6].

  • Sample Preparation: Aliquot 50 µL of biological fluid (e.g., plasma) or 20 mg of homogenized tissue into a 2 mL chemically inert glass vial.

  • Internal Standard Spiking: Add 10 µL of 10-nonadecenoic acid (1 mg/mL in methanol) to act as an internal standard. (Note: Skip this step if C19:1 is the target endogenous biomarker).

  • Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex vigorously for 30 seconds.

    • Causality: Methanol denatures matrix proteins and disrupts hydrogen bonds, releasing membrane-bound lipids into the solvent[5].

  • Lipid Solubilization: Add 1000 µL of MTBE. Incubate the mixture at room temperature for 1 hour with continuous orbital shaking.

    • Causality: MTBE's non-polar nature efficiently solubilizes the hydrophobic hydrocarbon tail of long-chain fatty acids[6].

  • Phase Separation: Add 250 µL of MS-grade water. Vortex for 10 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C[2].

    • Causality: The addition of water increases the polarity of the aqueous phase, driving highly non-polar lipids entirely into the MTBE layer.

  • Recovery: Carefully aspirate the upper organic (MTBE) layer and transfer it to a clean glass vial.

    • Causality: The low density of MTBE ensures the lipid layer sits safely above the compacted protein pellet, preventing interphase aspiration[5].

  • Concentration: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

Protocol B: FAME Derivatization via Methanolic BF₃

Free fatty acids like C19:1 exhibit poor volatility and severe peak tailing in Gas Chromatography (GC) due to the highly polar carboxylic acid functional group. Derivatization into Fatty Acid Methyl Esters (FAMEs) masks this polar group, drastically enhancing thermal stability and chromatographic resolution[7].

  • Reagent Addition: Add 200 µL of 14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract[7].

  • Esterification: Seal the vial tightly with a PTFE-lined cap and incubate in a heat block at 70°C for 30 minutes.

    • Causality: Heat provides the activation energy, while the BF₃ acts as a Lewis acid catalyst to drive the esterification of the carboxylic acid group, converting C19:1 into its highly volatile methyl ester form[7].

  • Quenching & Extraction: Allow the sample to cool to room temperature. Add 500 µL of MS-grade water to quench the reaction, followed immediately by 500 µL of hexane.

  • Phase Separation: Vortex for 30 seconds and centrifuge at 3,000 × g for 5 minutes.

  • Final Recovery: Collect the upper hexane layer containing the C19:1 FAME. Transfer to a GC autosampler vial for immediate analysis[8].

GC-MS Analytical Parameters

To accurately quantify the derivatized 10-nonadecenoic acid, the GC-MS system must be optimized for long-chain monounsaturated fatty acids.

Table 2: GC-MS Configuration for C19:1 FAME Analysis
ParameterSpecificationScientific Causality
Analytical Column DB-Wax or equivalent (30m × 0.25mm × 0.25µm)A polar stationary phase is required to effectively resolve cis and trans isomers of monounsaturated fatty acids[7].
Carrier Gas Helium (1.0 mL/min, constant flow)Provides an inert mobile phase with optimal mass transfer kinetics[8].
Inlet Temperature 250 °C (Splitless Mode)Ensures rapid, complete vaporization of the FAME without inducing thermal degradation.
Oven Program 50°C (hold 5 min) → Ramp to 240°C at 4-6°C/minA gradual thermal gradient separates complex FAME mixtures sequentially by carbon chain length and saturation[3].
Ionization Mode Electron Impact (EI), 70 eVStandardized high-energy ionization generates reproducible fragmentation patterns for library matching[3].
Target m/z 296.5 (Molecular Ion)Specific mass-to-charge ratio for the C19:1 FAME derivative[8].

Sources

Application

HPLC separation techniques for 19-carbon monounsaturated fatty acids

[label="4. Derivatization\n Finalizing Visuals & Protocol I'm wrapping up the application note by finalizing all diagrams for optimal visual communication, making sure the color contrast is sufficient.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Derivatization\n

Finalizing Visuals & Protocol

I'm wrapping up the application note by finalizing all diagrams for optimal visual communication, making sure the color contrast is sufficient. I am incorporating the complete HPLC protocol, retention time tables, and a detailed "System Suitability & Quality Control" section to deliver a fully validated method.

Finalizing Visuals & Protocol

I've incorporated the complete, validated HPLC protocol into the application note, complete with retention time tables and a robust "System Suitability & Quality Control" section. I've focused on ensuring the visual elements, especially color contrast in my diagrams, are clear and concise to boost understanding.

Finalizing Validation and Report

I'm now putting everything together. I've double-checked all elements, ensuring the protocol is self-validating with robust QC. I'm adding a concluding section and finalizing the reference section, and including a relative retention time table. I am confident that this analytical report is of high quality.

Application Note: Advanced HPLC Separation Techniques for 19-Carbon Monounsaturated Fatty Acids (C19:1 MUFAs)

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the analytical challenge of isolating and quantifying rare, odd-chain fatty acids. 19-carbon monounsaturated fatty acids (C19:1 MUFAs, such as 10-nonadecenoic acid) are virtually absent in terrestrial mammalian lipidomes. However, they are highly significant in two specific domains of drug development and lipidomics:

  • As Ideal Internal Standards: Due to their absence in human plasma, C19:1 MUFAs serve as perfect internal standards (IS) to validate the recovery and quantification of endogenous C18:1 (oleic acid) and C20:1 (eicosenoic acid) species.

  • In Microbiome & Pathogen Lipidomics: Certain marine bacteria and human pathogens, such as Vibrio cholerae, actively scavenge and incorporate exogenous C19:1 from aquatic sediments into their membrane phospholipids to remodel their lipid bilayers for survival [1.11].

Separating C19:1 from its even-chain structural neighbors requires high-resolution High-Performance Liquid Chromatography (HPLC) because the hydrophobic difference of a single methylene ( -CH2​- ) group is exceptionally subtle[1].

Mechanistic Principles of Separation

To build a robust analytical method, we must understand the causality behind our chromatographic choices. Native fatty acids lack a conjugated chromophore, making direct UV detection highly insensitive and prone to baseline drift[2]. Therefore, pre-column derivatization is mandatory.

Once derivatized, the separation of C19:1 relies on two orthogonal HPLC modalities:

  • Reversed-Phase HPLC (RP-HPLC): Separates analytes based on their equivalent chain length (ECL) and hydrophobicity. A non-polar stationary phase (C8 or C18) interacts with the hydrocarbon tail. C19:1 will elute strictly between C18:1 and C20:1[1].

  • Silver-Ion HPLC (Ag-HPLC): Resolves positional (e.g., Δ9 vs. Δ10 ) and geometric (cis vs. trans) isomers. Silver ions ( Ag+ ) embedded in the stationary phase form reversible, charge-transfer complexes with the π -electrons of the carbon-carbon double bond[3]. Because cis double bonds present less steric hindrance than trans double bonds, cis-C19:1 forms a stronger Ag+ complex and elutes later than trans-C19:1[4].

SeparationMechanism Target C19:1 MUFA Isomers (e.g., 10-nonadecenoic acid) RP Reversed-Phase HPLC (C8/C18) Hydrophobic Interaction Target->RP Ag Silver-Ion HPLC (Ag+) Pi-Electron Complexation Target->Ag RP_Result Separation by Chain Length Elution: C18:1 < C19:1 < C20:1 RP->RP_Result Ag_Result Separation by Double Bond Position & Geometry (cis vs trans) Ag->Ag_Result

Mechanistic pathways for resolving C19:1 MUFAs using RP-HPLC and Ag-HPLC techniques.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . By incorporating an internal standard prior to extraction and utilizing specific system suitability criteria, any failure in extraction efficiency, derivatization yield, or column degradation will be immediately mathematically evident.

Phase 1: Lipid Extraction & Saponification
  • Internal Standard Spiking (Quality Control): Aliquot 100 µL of the biological sample (e.g., bacterial sediment or plasma). Immediately spike with 10 µL of 1 mM C17:1 (heptadecenoic acid) IS. Causality: Adding the IS before any chemical manipulation ensures that any matrix suppression or physical loss is normalized.

  • Folch Extraction: Homogenize the sample in 1 mL of Chloroform/Methanol (2:1, v/v)[1]. Add 200 µL of 0.9% NaCl solution, vortex vigorously for 60 seconds, and centrifuge at 3,000 × g for 10 minutes. Causality: The non-polar chloroform selectively partitions the lipids away from polar cellular debris and proteins.

  • Saponification: Carefully collect the lower organic phase and evaporate to dryness under a gentle stream of nitrogen. Dissolve the lipid residue in 500 µL of methanol. Add 100 µL of 1 M methanolic KOH and heat at 80°C for 15 minutes[1]. Causality: This step cleaves the ester bonds of complex lipids (triglycerides, phospholipids), releasing the target C19:1 pool as free fatty acids (FFAs).

Phase 2: Pre-Column Derivatization
  • Labeling Reaction: To the dried FFA extract, add 100 µL of 2-(11H-benzo[a]carbazol-11-yl)-ethyl-4-methylbenzenesulphonate (BCETS) reagent and 10 mg of K2​CO3​ catalyst.

  • Incubation: React in a sealed vial at 90°C for 30 minutes[5].

  • Causality: The K2​CO3​ deprotonates the carboxylic acid, transforming it into a strong nucleophile that attacks the BCETS tag. This yields a derivative with massive fluorescence (excitation λex​ = 245 nm, emission λem​ = 410 nm), enabling sub-nanomolar limit of quantification (LOQ)[6],[5].

Workflow N1 1. Sample Matrix (Spike with C17:1 IS) N2 2. Lipid Extraction (Folch: CHCl3/MeOH) N1->N2 N3 3. Saponification (Methanolic KOH, 80°C) N2->N3 N4 4. Derivatization (BCETS or Phenacyl Bromide) N3->N4 N5 5. HPLC Injection (RP-HPLC or Ag-HPLC) N4->N5 N6 6. Detection & QC (FLD/UV + Data Analysis) N5->N6

Workflow for the extraction, derivatization, and HPLC analysis of C19:1 fatty acids.

Phase 3: Chromatographic Separation Parameters

Depending on the analytical goal, select one of the following validated HPLC methods:

Method A: RP-HPLC (For Chain-Length Profiling)

  • Column: Hypersil BDS C8 (250 × 4.6 mm, 5 µm)[5]. Causality: C8 provides slightly less hydrophobic retention than C18, preventing excessive broadening of long-chain derivatives[7].

  • Mobile Phase: Gradient elution of Acetonitrile and Water (starting at 75:25 v/v)[7].

  • Flow Rate: 1.0 mL/min at 35°C.

Method B: Ag-HPLC (For Geometric Isomer Resolution)

  • Column: Nucleosil 5SA loaded with Ag+ (250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase: Isocratic Hexane/Acetonitrile (99:1, v/v)[8].

  • Flow Rate: 0.75 mL/min at 25°C.

Data Presentation & System Suitability

To ensure the trustworthiness of the data, the chromatographic output must be compared against strict relative retention time (RRT) and quality control metrics.

Table 1: Relative Retention Times (RRT) of Monounsaturated Fatty Acids (Normalized to C19:1 = 1.00)

AnalyteChain LengthDouble BondRRT (RP-HPLC)RRT (Ag-HPLC, cis)RRT (Ag-HPLC, trans)
Oleic AcidC18 Δ9 0.850.900.75
Nonadecenoic Acid C19 Δ10 1.00 1.00 0.82
Eicosenoic AcidC20 Δ11 1.181.120.91

Note: In Ag-HPLC, trans isomers elute significantly earlier than their cis counterparts due to weaker π -electron complexation with the silver ions[4].

Table 2: System Suitability & Validation Metrics (Self-Validating QC)

QC ParameterTarget MetricCausality / Interpretation
IS (C17:1) Recovery 85% – 115%Validates that extraction and saponification steps were successful without matrix suppression.
Resolution ( Rs​ ) Rs​>1.5 Ensures baseline separation between C18:1, C19:1, and C20:1 peaks.
Tailing Factor ( Tf​ ) 0.9<Tf​<1.2 A Tf​>1.2 indicates column degradation or incomplete derivatization (free carboxyl groups interacting with silanols).
Blank Baseline No peaks >3× Signal-to-NoiseConfirms the absence of carryover from the derivatization reagent.

Conclusion

The accurate quantification of 19-carbon monounsaturated fatty acids requires a meticulously controlled workflow. Because C19:1 isomers exhibit nearly identical physicochemical properties to C18:1 and C20:1, exploiting chemical derivatization combined with the orthogonal separation mechanisms of RP-HPLC and Ag-HPLC is essential. By strictly adhering to the internal standard recovery metrics and system suitability criteria outlined above, researchers can guarantee the scientific integrity of their lipidomic data.

Sources

Method

Application Note: In Vitro Assay Protocols Utilizing 10-Nonadecenoic Acid

Introduction and Biological Significance Cis-10-nonadecenoic acid (19:1), a 19-carbon long-chain monounsaturated fatty acid (LCFA), has historically been utilized primarily as an internal standard in gas chromatography a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Significance

Cis-10-nonadecenoic acid (19:1), a 19-carbon long-chain monounsaturated fatty acid (LCFA), has historically been utilized primarily as an internal standard in gas chromatography and lipidomics due to its rare endogenous presence in mammalian tissues. However, recent multiomics and in vitro studies have uncovered profound biological activities associated with this specific lipid species.

Notably, cis-10-nonadecenoic acid has been identified as a potent bioactive lipid capable of inducing human platelet aggregation to a degree comparable to arachidonic acid (FFA 20:4) [1]. Furthermore, endolichenic fungi-derived cis-10-nonadecenoic acid has demonstrated significant efficacy in suppressing colorectal cancer stemness by downregulating key stem cell markers such as ALDH1, CD44, and CD133 [2].

This application note provides rigorously validated in vitro protocols for researchers investigating the mechanistic roles of 10-nonadecenoic acid, focusing on targeted LC-MS/MS quantification and functional platelet aggregation assays.

Mechanistic Pathway: LCFA-Induced Platelet Activation

Understanding the causality behind experimental choices requires a clear view of the lipid's mechanism of action. Cis-10-nonadecenoic acid acts directly on platelet membrane receptors, triggering downstream intracellular signaling cascades that culminate in aggregation.

Pathway N1 10-Nonadecenoic Acid (FFA 19:1) N2 Platelet Membrane Interaction N1->N2 Binding N3 Intracellular Signaling (Calcium Influx) N2->N3 Activation N4 Platelet Aggregation & Thrombogenesis N3->N4 Degranulation

Caption: Mechanistic pathway of 10-nonadecenoic acid-induced platelet aggregation.

Experimental Protocols

Protocol A: Targeted LC-MS/MS Lipidomics for 10-Nonadecenoic Acid

To accurately quantify 10-nonadecenoic acid in biological matrices (e.g., serum, cell lysates), a modified Methyl tert-butyl ether (MTBE) extraction is highly recommended due to its superior phase separation and high-throughput compatibility [3].

Reagents & Materials:

  • Methanol (LC-MS grade)

  • MTBE (LC-MS grade)

  • Ultrapure water

  • Cis-10-nonadecenoic acid analytical standard (≥99% purity)[4]

  • Internal standard (e.g., C17:0 or isotopically labeled LCFA)

Step-by-Step Methodology:

  • Sample Quenching: Transfer 100 µL of serum or cell lysate (approx. 2×106 cells) to a glass centrifuge tube. Spike with 10 µL of the internal standard mixture.

  • Solvent Addition: Add 300 µL of chilled methanol and vortex vigorously for 10 seconds to precipitate proteins.

  • Lipid Extraction: Add 1.0 mL of MTBE to the homogenate. Incubate the mixture on a shaker at room temperature for 1 hour to ensure complete partitioning of LCFAs into the organic phase.

  • Phase Separation: Add 250 µL of ultrapure water to induce phase separation. Vortex for 10 minutes, then centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the upper organic (MTBE) layer and transfer it to a clean glass vial.

  • Re-extraction (Optional but recommended): Add 400 µL of MTBE/methanol/water (10:3:2.5, v/v/v) to the lower aqueous phase, vortex, centrifuge, and pool the upper layer with the first extract.

  • Drying & Reconstitution: Evaporate the pooled organic phases under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of isopropanol/methanol (1:1, v/v) prior to LC-MS/MS injection.

Workflow A Sample Prep (Plasma/Cells) B Lipid Extraction (MTBE/Methanol) A->B C Phase Separation (Centrifugation) B->C D LC-MS/MS Analysis (ESI-HRMS) C->D E Data Processing (Lipid Profiling) D->E

Caption: Workflow for MTBE-based LC-MS/MS targeted lipidomics extraction.

Protocol B: In Vitro Human Platelet Aggregation Assay

This assay validates the thrombogenic effects of 10-nonadecenoic acid. The protocol utilizes Light Transmission Aggregometry (LTA).

Step-by-Step Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Draw whole human blood into tubes containing 3.2% sodium citrate (9:1 ratio). Centrifuge at 200 × g for 15 minutes at room temperature (no brake). Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2,000 × g for 15 minutes. Collect the PPP to serve as the optical blank.

  • Fatty Acid Preparation: Dissolve cis-10-nonadecenoic acid in ethanol to create a 100 mM stock solution. Dilute in Tyrode's buffer to achieve working concentrations (1 mM to 5 mM). Critical Note: Ensure the final ethanol concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced platelet toxicity.

  • Aggregation Measurement:

    • Place 250 µL of PRP into an aggregometer cuvette with a stir bar (1,200 rpm) at 37°C.

    • Set the baseline using PPP (100% light transmission).

    • Add the 10-nonadecenoic acid working solution to the PRP.

    • Record the aggregation curve continuously for 300 seconds.

  • Validation: Use Arachidonic Acid (1 mM) as a positive control and vehicle (0.5% ethanol) as a negative control.

Quantitative Data Summary

The following table summarizes the expected in vitro bioactivity metrics for 10-nonadecenoic acid based on recent literature [1, 2].

Assay TypeTarget / Cell LineParameter MeasuredObserved Effect / ValueReference
Platelet Aggregation Human Platelets (PRP)Aggregation Ratio (%)> 10% (Threshold crossed within 300s at 1-5 mM)[1]
Cancer Stemness Colorectal Cancer (CSC221)Spheroid FormationSignificant suppression (p < 0.01)[2]
Cell Proliferation HL-60 Leukemia CellsIC50 (µM)~130 - 150 µM[5]

References

  • Multiomics reveals gut dysbiosis links to fatty acid dysmetabolism in early phase of acute myocardial infarction. medRxiv. Available at:[Link]

  • Varlı, M., et al. An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. Biomolecules and Therapeutics. Available at:[Link]

  • Optimization of the first extraction protocol for metabolomic studies of Brucella abortus. Metabolomics. Available at:[Link]

  • Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity. Biol Pharm Bull. Available at:[Link]

Application

Application Note: Isotopic Labeling of 10-Nonadecenoic Acid (C19:1) for Metabolic Tracing

Target Audience: Researchers, metabolomics scientists, and drug development professionals. Application Area: Metabolic flux analysis, lipidomics, and anaplerotic pathway mapping.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, metabolomics scientists, and drug development professionals. Application Area: Metabolic flux analysis, lipidomics, and anaplerotic pathway mapping.

Executive Summary & Mechanistic Rationale

10-nonadecenoic acid (C19:1n-9) is a 19-carbon, long-chain monounsaturated odd-chain fatty acid (OCFA)[1]. In metabolic research, OCFAs are highly valued for their unique catabolic fate. While even-chain fatty acids strictly supply the tricarboxylic acid (TCA) cycle with two-carbon units via acetyl-CoA, odd-chain fatty acids like 10-nonadecenoic acid undergo successive rounds of mitochondrial β-oxidation to yield both acetyl-CoA and a terminal three-carbon propionyl-CoA[1][2].

Because propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) and isomerized to succinyl-CoA, it acts as a direct anaplerotic substrate that replenishes TCA cycle intermediates[3][4]. By utilizing [U- 13C ]-10-nonadecenoic acid, researchers can simultaneously trace two distinct metabolic entry points:

  • Energy Generation / Lipogenesis: Traced via M+2 acetyl-CoA.

  • Anaplerosis: Traced via M+3 propionyl-CoA and downstream M+3 succinate/malate[4][5].

Understanding this dual-pathway contribution is critical for evaluating metabolic flexibility in cancer models, oocyte maturation, and metabolic disorders such as propionic acidemia[4][5].

MetabolicPathway FA [U-13C]-10-Nonadecenoic Acid (C19:1) AcylCoA [U-13C]-10-Nonadecenoyl-CoA FA->AcylCoA ACSL BetaOx Mitochondrial β-Oxidation (8 Cycles) AcylCoA->BetaOx CPT1/2 Shuttle AcetylCoA 8x Acetyl-CoA (M+2) BetaOx->AcetylCoA PropionylCoA 1x Propionyl-CoA (M+3) BetaOx->PropionylCoA Citrate Citrate (M+2) AcetylCoA->Citrate Citrate Synthase SuccinylCoA Succinyl-CoA (M+3) PropionylCoA->SuccinylCoA PCC & MUT TCA TCA Cycle Citrate->TCA SuccinylCoA->TCA

Fig 1. Dual metabolic entry of 10-nonadecenoic acid into the TCA cycle via β-oxidation.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every phase includes internal controls to verify efficiency, correct for background noise, and prevent artifactual metabolism.

Workflow Prep 1. Tracer Prep BSA-Conjugation Culture 2. Cell Labeling Pulse-Chase Prep->Culture Quench 3. Quenching Cold 80% MeOH Culture->Quench Extract 4. Extraction Biphasic Separation Quench->Extract LCMS 5. LC-MS/MS Data Acquisition Extract->LCMS Data 6. Flux Analysis MID Calculation LCMS->Data

Fig 2. Self-validating experimental workflow for stable isotope tracing of fatty acids.

Phase 1: Tracer Preparation & Delivery
  • Step: Conjugate[U- 13C ]-10-nonadecenoic acid to fatty acid-free Bovine Serum Albumin (BSA) at a 6:1 molar ratio.

  • Causality: Free fatty acids act as detergents, disrupting cell membranes and causing lipotoxicity. BSA conjugation mimics physiological serum transport, allowing receptor-mediated uptake without inducing cellular stress.

  • Validation: Run an aliquot of the conjugated tracer through LC-MS prior to the experiment. Confirm that the isotopic purity of the tracer is >99% to establish an accurate baseline for Mass Isotopomer Distribution (MID) calculations.

Phase 2: Cell Culture & Isotope Pulse
  • Step: Wash cells with warm PBS, then incubate in media containing 50–100 µM of the BSA-conjugated tracer. Include a parallel well treated with unlabeled naturally abundant 10-nonadecenoic acid.

  • Causality: Washing removes residual unlabeled serum lipids that would dilute the tracer pool.

  • Validation: The unlabeled control well is mandatory. It serves to correct for the natural abundance of 13C (~1.1%) during computational flux modeling, ensuring that detected M+ shifts are strictly derived from the tracer.

Phase 3: Rapid Quenching & Biphasic Extraction
  • Step: Aspirate media and immediately plunge cells into pre-chilled (-80°C) 80% methanol. Perform a Matyash (MTBE/Methanol/Water) or Bligh-Dyer (Chloroform/Methanol/Water) biphasic extraction. Spike the extraction buffer with heavy internal standards (e.g., [D3]-malate, [D5]-glutamine).

  • Causality: Enzymatic reactions in the TCA cycle occur on the sub-second timescale. Cold 80% methanol instantly denatures proteins and halts metabolism, preventing artifactual shifts in the metabolome. The biphasic extraction separates non-polar lipids (upper organic phase) from polar TCA intermediates (lower aqueous phase), preventing ion suppression during MS analysis.

  • Validation: The recovery rate of the spiked internal standards validates the extraction efficiency. If the internal standard signal drops below 80% of the expected yield, the sample must be flagged for matrix effects.

Phase 4: LC-MS/MS Data Acquisition
  • Step: Analyze the polar fraction using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole or Q-TOF mass spectrometer in negative ESI mode.

  • Causality: HILIC columns retain highly polar organic acids (like citrate and succinate) much better than standard C18 reverse-phase columns, providing sharp peak shapes and superior chromatographic resolution.

  • Validation: Monitor the energy charge (ATP/ADP ratio) in the polar fraction. A stable energy charge confirms that the cells were not metabolically stressed during the quenching process.

Quantitative Data Interpretation

To interpret the metabolic flux, calculate the fractional enrichment by analyzing the expected mass shifts (M+ isotopologues). The table below summarizes the theoretical mass shifts generated from a [U- 13C ]-10-nonadecenoic acid tracer.

Table 1: Expected 13C -Isotopologue Enrichments
MetaboliteChemical FormulaIonization ModePrimary 13C ShiftMetabolic Origin / Causality
Acetyl-CoA C23H38N7O17P3SESI (+)M+2 Direct product of 2-carbon cleavage during β-Oxidation.
Propionyl-CoA C24H40N7O17P3SESI (+)M+3 Terminal 3-carbon product of OCFA β-Oxidation.
Citrate C6H8O7ESI (-)M+2 Condensation of M+2 Acetyl-CoA with unlabeled Oxaloacetate.
Succinate C4H6O4ESI (-)M+3 Direct anaplerotic entry of M+3 Propionyl-CoA via Succinyl-CoA.
Malate C4H6O5ESI (-)M+3 Downstream oxidation of M+3 Succinate in the TCA cycle.
Palmitate C16H32O2ESI (-)M+16 De novo lipogenesis utilizing eight M+2 Acetyl-CoA units.
Table 2: Recommended LC-MS/MS Parameters for Polar Fraction
ParameterSpecificationRationale
Column ZIC-pHILIC (Polymeric)Optimal retention of highly polar carboxylates.
Mobile Phase A 20 mM Ammonium Carbonate (pH 9.0)High pH ensures organic acids remain deprotonated.
Mobile Phase B 100% AcetonitrileDrives initial HILIC retention.
Gradient 80% B to 20% B over 15 minsElutes metabolites by increasing polarity.
Detection Mode Parallel Reaction Monitoring (PRM)High sensitivity for low-abundance isotopologues.

References

  • Cis-10-Nonadecenoic Acid Analysis Service MtoZ Biolabs
  • Tridecanoic Acid (C13)
  • A nuclear branched-chain amino acid catabolism pathway controls histone propionylation in pancre
  • De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering Frontiers in Bioengineering and Biotechnology
  • Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation PMC / Intern

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: GC Resolution of 10-Nonadecenoic Acid Isomers

Welcome to the Advanced Chromatography Support Center. 10-nonadecenoic acid (C19:1) is an odd-chain monounsaturated fatty acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. 10-nonadecenoic acid (C19:1) is an odd-chain monounsaturated fatty acid. Resolving its geometric (cis/trans) and positional isomers via Gas Chromatography (GC) is notoriously difficult due to their identical mass, highly similar boiling points, and subtle spatial differences.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, you will find causality-driven troubleshooting, self-validating experimental protocols, and the mechanistic reasoning required to achieve baseline separation of C19:1 isomers.

Part 1: Core Diagnostic Workflow

Before adjusting individual parameters, it is critical to understand the logical progression of method development for monounsaturated fatty acid methyl esters (FAMEs). The diagram below outlines the troubleshooting hierarchy.

G Step1 Sample Prep: Base-Catalyzed Derivatization (Prevents Isomerization) Step2 Column Selection: 100m Biscyanopropyl (SP-2560) or Ionic Liquid (SLB-IL111) Step1->Step2 Decision Baseline Resolution of 19:1 Isomers? Step2->Decision OptTemp Optimize Temperature: Isothermal at 170-180°C Decrease Ramp to 1°C/min Decision->OptTemp No Success Successful Separation of 10-cis/trans-19:1 FAMEs Decision->Success Yes OptTemp->Decision OptGas Optimize Carrier Gas: Switch Helium to Hydrogen (Flatter Golay Curve) OptTemp->OptGas If Temp Fails OptGas->Decision

GC Method Development Workflow for C19:1 FAME Isomers.

Part 2: Troubleshooting FAQs

Q1: My 10-cis-19:1 and 10-trans-19:1 isomers are co-eluting on a standard DB-5 or DB-WAX column. Why is this happening and how do I fix it?

Mechanism & Causality: Co-elution occurs because non-polar (DB-5) and moderately polar PEG (DB-WAX) stationary phases separate analytes primarily by boiling point and basic hydrogen bonding. The cis and trans C19:1 isomers have nearly identical boiling points. To resolve them, you must exploit their spatial geometry using dipole-induced dipole interactions. Solution: Switch to a highly polar biscyanopropyl polysiloxane column (1)[1]. Columns like the SP-2560 or CP-Sil 88 (at least 100 meters in length) contain cyano groups that interact strongly with the pi-electrons of the double bonds. The linear trans isomer interacts differently than the bent cis isomer, reliably causing the trans isomer to elute first (2)[2]. Alternatively, extremely polar ionic liquid columns (e.g., SLB-IL111) have demonstrated superior shape selectivity for monounsaturated cis/trans separations (3)[3].

Q2: I am using an SP-2560 column, but the resolution between positional isomers (e.g., 10-19:1 vs 11-19:1) is still poor. What GC parameters should I adjust?

Mechanism & Causality: If the column chemistry is correct but separation fails, the capacity factor ( k ) is suboptimal. The analytes are moving through the column too quickly to undergo sufficient partitioning cycles with the stationary phase. Solution: Lower the oven temperature. Isothermal operation is highly sensitive for resolving monounsaturated FAMEs. Studies on similar chain lengths (C18:1) demonstrate that isothermal operation between 170°C and 180°C minimizes overlapping peaks for cis and trans positional isomers (4)[4]. If a temperature gradient is strictly necessary for a broader lipid profile, reduce the ramp rate to 1–2 °C/min specifically through the C19 elution window to maximize interaction time (5)[5].

Q3: How does carrier gas selection impact the separation of C19:1 isomers?

Mechanism & Causality: The choice of carrier gas dictates the longitudinal diffusion and mass transfer resistance (the B and C terms in the van Deemter equation). Helium is standard, but Hydrogen offers a flatter Golay curve, meaning it maintains high efficiency (low Plate Height, H ) even at higher linear velocities (). Solution: Switch to Hydrogen carrier gas at a linear velocity of ~30-50 cm/s. This allows for faster elution without sacrificing the critical resolution required for 10-nonadecenoic acid isomers on a 100m column.

Q4: Should I analyze 10-nonadecenoic acid as a FAME or use another derivative?

Mechanism & Causality: For resolving cis/trans and positional isomers via GC-FID, Fatty Acid Methyl Esters (FAMEs) are the gold standard. They are highly volatile and interact optimally with cyanopropyl phases. However, if you are using GC-MS to identify the double bond position, FAMEs undergo extensive rearrangement in the electron ionization (EI) source, making the spectra ambiguous. Solution: If your goal is purely chromatographic resolution, stick to FAMEs. If your goal is structural elucidation via mass spectrometry, derivatize to 4,4-dimethyloxazoline (DMOX) or picolinyl esters to "lock" the double bond and yield diagnostic mass fragments.

Part 3: Quantitative Data & Parameter Optimization

Table 1: Stationary Phase Comparison for C19:1 Isomer Resolution
Column Phase TypeExample Commercial NamesMechanism of SeparationSuitability for C19:1 cis/transTypical Elution Order
5% Phenyl PolysiloxaneDB-5, HP-5Boiling point / DispersivePoor (Co-elution)Chain length dependent
Polyethylene Glycol (PEG)DB-WAX, CarbowaxHydrogen bonding / DipoleModerate (Partial resolution)cis before trans
100% BiscyanopropylSP-2560, CP-Sil 88Strong Dipole-Induced DipoleExcellent (Baseline resolution)trans before cis
Ionic LiquidSLB-IL111Extreme polarity / Shape selectivityExcellenttrans before cis
Table 2: Optimized GC Parameters for Highly Polar Cyanopropyl Columns
ParameterRecommended SettingMechanistic Rationale
Carrier Gas Hydrogen (1.0 - 1.5 mL/min)Flatter Golay curve allows higher velocity without efficiency loss.
Oven Temp Isothermal 170°C - 180°CMaximizes capacity factor ( k ) for monounsaturated positional isomers.
Column Dimensions 100 m x 0.25 mm x 0.20 µmMassive theoretical plate count is required to resolve subtle geometric differences.

Part 4: Self-Validating Experimental Protocol

This protocol outlines a self-validating system for FAME preparation and GC analysis. It includes a built-in System Suitability Test (SST) to ensure data integrity.

Step 1: Base-Catalyzed Transesterification

Causality Check: Acid-catalyzed esterification (e.g., BF3-methanol) can cause artifactual double-bond migration if heated too long. Base-catalyzed transesterification proceeds rapidly at room temperature without generating carbocation intermediates, preserving the native double bond position of the 10-nonadecenoic acid.

  • Dissolve 10 mg of the lipid sample in 1.0 mL of hexane in a glass vial.

  • Add 100 µL of 2N Potassium Hydroxide (KOH) in methanol.

  • Vortex vigorously for 1 minute at room temperature.

  • Centrifuge at 2000 x g for 5 minutes. Extract the upper hexane layer containing the FAMEs into a clean GC vial.

Step 2: System Suitability Test (SST)

Validation Check: Before consuming precious C19:1 samples, validate the column health.

  • Inject a commercially available C18:1 cis/trans FAME isomer mix (e.g., Supelco 37-Component FAME Mix).

  • Acceptance Criteria: The system must achieve baseline resolution ( Rs​≥1.5 ) between 9-trans-18:1 (Elaidic acid) and 9-cis-18:1 (Oleic acid). If it fails here, it will fail for 10-nonadecenoic acid. Condition the column at 240°C for 2 hours to remove active sites if tailing is observed.

Step 3: Optimized GC Method Execution
  • Column: Install a 100 m x 0.25 mm x 0.20 µm SP-2560 or CP-Sil 88 column.

  • Injector: 250°C, Split ratio 50:1. Injection volume 1 µL.

  • Carrier Gas: Hydrogen at a constant linear velocity of 35 cm/s.

  • Oven Program (Modified Isothermal):

    • Initial: 140°C, hold for 5 min.

    • Ramp 1: 4°C/min to 175°C.

    • Hold: Isothermal at 175°C for 35 minutes (Critical window for C19:1 elution).

    • Ramp 2: 10°C/min to 240°C, hold for 10 min (Column bake-out).

  • Detector: FID at 260°C (Make-up gas: Nitrogen at 30 mL/min).

Part 5: References

  • Temperature-sensitive resolution of cis- and trans-fatty acid isomers of partially hydrogenated vegetable oils on SP-2560 and CP-Sil 88 capillary columns Source: PubMed URL:[Link]

  • Temperature-Sensitive Resolution of cis- and trans-Fatty Acid Isomers of Partially Hydrogenated Vegetable Oils on SP-2560 and CP-Sil 88 Capillary Columns Source: SciSpace URL:[Link]

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS Source: MDPI URL:[Link]

  • How can I improve the resolution of the peaks in gas chromatography? Source: ResearchGate URL:[Link]

Sources

Optimization

preventing oxidation of 10-nonadecenoic acid during sample preparation

Technical Support Center: Lipid Profiling & Stability Topic: Preventing Oxidation of 10-Nonadecenoic Acid During Sample Preparation Welcome to the Technical Support Center. As a Senior Application Scientist, I have compi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Lipid Profiling & Stability Topic: Preventing Oxidation of 10-Nonadecenoic Acid During Sample Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the critical challenges researchers face when handling monounsaturated fatty acids (MUFAs) like 10-nonadecenoic acid. Lipid peroxidation during sample preparation can severely compromise your analytical integrity, leading to artifactual metabolites and unquantifiable losses.

This guide provides field-proven, self-validating protocols to ensure absolute sample fidelity from collection to LC-MS/GC-MS analysis.

Section 1: Core Mechanisms & Causality (FAQ)

Q: Why is 10-nonadecenoic acid vulnerable to oxidation, and what is the mechanism of degradation? A: 10-nonadecenoic acid (19:1n-9) is a 19-carbon monounsaturated fatty acid with a cis double bond at the 10th carbon[1]. While less susceptible to oxidation than polyunsaturated fatty acids (PUFAs), the allylic carbons adjacent to the double bond (C9 and C12) possess weakened carbon-hydrogen bonds. In the presence of reactive oxygen species (ROS), transition metals, or light, a hydrogen atom is abstracted from these allylic positions, forming a carbon-centered radical. This radical rapidly reacts with molecular oxygen to form a peroxyl radical, initiating a chain reaction (auto-oxidation) that yields hydroperoxides, aldehydes, and ketones[2].

Q: How does Butylated Hydroxytoluene (BHT) prevent this, and what is the optimal concentration? A: BHT acts as a chain-breaking antioxidant. It contains a sterically hindered phenolic ring that donates a hydrogen atom to the highly reactive lipid peroxyl radical, converting it into a stable lipid hydroperoxide and leaving behind a stable, unreactive BHT radical. To prevent ex vivo oxidation during homogenization, BHT must be added early in the workflow. For tissue or cell homogenates, adding BHT to a final concentration of 5 mM in the homogenization buffer is the gold standard[3][4]. For solvent extraction, adding 0.005% to 0.01% (w/v) BHT to the organic solvents (e.g., toluene or isopropanol) is highly recommended[5].

Q: My samples are biological tissues. Are there endogenous enzymes I need to worry about? A: Yes. Endogenous lipases and lipoxygenases can rapidly degrade lipids post-mortem or post-lysis. To quench enzymatic activity, you must denature these proteins immediately. This is achieved by either flash-freezing the tissue in liquid nitrogen and pulverizing it at dry ice temperatures, or by using cold organic solvents (like methanol) early in the extraction[6][7]. Alternatively, heating the sample in isopropanol (with 0.01% BHT) to 85°C for 15 minutes will efficiently irreversibly inactivate lipases[5].

Section 2: Experimental Workflows & Logic

To visualize the causality of our recommended sample preparation process, refer to the logical workflow diagram below. Every step is designed as a self-validating system: if you follow the inert atmosphere and antioxidant parameters, your lipid recovery will remain stable.

G A 1. Sample Collection (Flash Freeze in Liquid N2) B 2. Enzyme Quenching (Cold MeOH or 85°C Isopropanol) A->B Prevents Lipase Activity C 3. Homogenization (Add 5 mM BHT + 0.1% EDTA) B->C Prepares Matrix D 4. Liquid-Liquid Extraction (e.g., Folch/Bligh-Dyer) C->D Halts Radical Chain Reactions E 5. Solvent Evaporation (Dry under Nitrogen Gas) D->E Isolates Lipid Fraction F 6. Long-Term Storage (-80°C, Dark, Airtight) E->F Removes Oxygen

Optimized sample preparation workflow for preventing 10-nonadecenoic acid oxidation.

Section 3: Troubleshooting Guide & Step-by-Step Methodology

Issue: GC-MS/LC-MS chromatograms show reduced 10-nonadecenoic acid peaks and elevated secondary oxidation products (e.g., malondialdehyde). Root Cause: Oxygen exposure during solvent evaporation or transition-metal catalyzed Fenton reactions during homogenization.

Corrective Step-by-Step Methodology (Modified Lipid Extraction Protocol): This protocol modifies standard extraction methods to create a chemically inert environment for MUFAs.

  • Reagent Preparation:

    • Prepare a 100x BHT stock solution (0.5 M) in HPLC-grade acetonitrile[8].

    • Prepare homogenization buffer (e.g., 20 mM PBS, pH 7.4) containing 0.1% EDTA. Causality: EDTA chelates transition metals (Fe2+, Cu2+) that catalyze the breakdown of lipid hydroperoxides into propagating radicals[2].

  • Tissue Homogenization:

    • Maintain all samples on ice.

    • Add 10 µL of the 0.5 M BHT stock per 1 mL of buffer immediately prior to homogenization to achieve a 5 mM final BHT concentration[3][4].

    • Homogenize the tissue using a glass-Teflon homogenizer to avoid metal shedding from blender blades.

  • Extraction (Modified Folch):

    • Add cold chloroform/methanol (2:1, v/v) containing 0.005% BHT to the homogenate[5].

    • Vortex thoroughly and centrifuge at 3,000 x g at 4°C for 10 minutes to separate the organic (lower) and aqueous (upper) phases[3].

  • Drying and Reconstitution:

    • Carefully extract the lower organic phase containing the 10-nonadecenoic acid.

    • Evaporate the solvent strictly under a gentle stream of high-purity Nitrogen gas . Never use a vacuum centrifuge without inert gas purging, as ambient oxygen will rapidly oxidize the thin lipid film.

  • Storage:

    • Reconstitute in an organic solvent (e.g., toluene or chloroform) containing 0.005% BHT.

    • Store in amber glass vials (to prevent photo-oxidation) with Teflon-lined caps at -70°C to -80°C[8]. Do not store at -20°C or room temperature, as enzymatic and chemical degradation can still occur[7].

Section 4: Quantitative Specifications & Data Presentation

To ensure your protocols are grounded in empirical data, the following table summarizes the quantitative parameters required to maintain lipid stability across different matrices.

Matrix / ConditionAntioxidant / AdditiveTarget ConcentrationStorage TempStability Duration
Aqueous Buffer (Homogenate) BHT (in Acetonitrile)5 mM4°C (during prep)Immediate processing
Organic Solvents (Extraction) BHT0.005% to 0.01% (w/v)-N/A
Dried Blood Spots (DBS) BHT applied to paper5.0 mg/mLRoom TempUp to 4 weeks[9]
Extracted Lipid Aliquots BHT + Inert Gas (N2)0.005% (w/v)-70°C to -80°C> 6 months[7][8]
Chelation (Aqueous phase) EDTA0.1% (w/v)4°CN/A[2]

Table 1: Standardized quantitative parameters for preventing unsaturated fatty acid oxidation during sample preparation.

References

  • Lipid Peroxidation Colorimetric Assay Kit - Oxford Biomedical Research Source: oxfordbiomed.com URL:[Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements Source: nih.gov (PMC) URL:[Link]

  • Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature Source: nih.gov (PMC) URL:[Link]

  • Cis-10-Nonadecenoic Acid Analysis Service Source: mtoz-biolabs.com URL:[Link]

  • Preparation of Lipid Extracts Tissues Source: aocs.org URL:[Link]

  • Lipid Isolation from Plants Source: nih.gov (PMC) URL:[Link]

  • Exploring the nutritional biochemical profiles and biological functions in the green microalga Chlorella fusca Source: e-algae.org URL:[Link]

  • Effects of Gas Composition on the Lipid Oxidation and Fatty Acid Concentration of Tilapia Fillets Treated with In-Package Atmospheric Cold Plasma Source: mdpi.com URL:[Link]

Sources

Troubleshooting

optimizing derivatization conditions for 10-nonadecenoic acid analysis

Topic: Optimizing Derivatization Conditions for 10-Nonadecenoic Acid (19:1 cis-10) Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Derivatization Conditions for 10-Nonadecenoic Acid (19:1 cis-10) Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical and instrumental pain points encountered during the derivatization of 10-nonadecenoic acid. Because odd-chain monounsaturated fatty acids (MUFAs) are virtually absent in mammalian systems, 10-nonadecenoic acid serves as an ideal internal standard for targeted lipidomics. However, its free carboxylic acid moiety induces severe hydrogen bonding, leading to poor chromatographic peak shape, adsorption issues, and ionization inefficiencies[1].

To resolve this, we must chemically mask the polar carboxyl group. The choice of derivatization depends entirely on your analytical platform, as illustrated in the workflow below.

DerivatizationWorkflow Start 10-Nonadecenoic Acid (Lipid Extract) Decision Analytical Platform? Start->Decision GCMS GC-MS Analysis Decision->GCMS Volatility needed LCMS LC-MS Analysis Decision->LCMS High sensitivity needed FAME FAME Synthesis (BF3-MeOH, 80°C) GCMS->FAME NPH 3-NPH Derivatization (EDC/Pyridine, 37°C) LCMS->NPH Extract Hexane Extraction & Phase Separation FAME->Extract Quench Quench Reaction (2% Formic Acid) NPH->Quench AnalyzeGC GC-EI-MS (Boiling Point Separation) Extract->AnalyzeGC AnalyzeLC LC-ESI-MS/MS (Reverse Phase C18) Quench->AnalyzeLC

Decision tree for 10-nonadecenoic acid derivatization based on GC-MS vs. LC-MS analytical platforms.

Section 1: GC-MS Workflows (FAME Synthesis)

The Causality of Acid-Catalyzed Esterification

Gas chromatography requires volatile, thermally stable analytes. Converting 10-nonadecenoic acid to a Fatty Acid Methyl Ester (FAME) lowers its boiling point and eliminates polar interactions with the GC column's stationary phase[2]. We utilize Boron Trifluoride ( BF3​ ) in methanol as an acid catalyst. The catalyst protonates the carbonyl oxygen, making the carboxylic acid highly reactive to nucleophilic attack by methanol, yielding a volatile methyl ester and water[1].

Mechanism FFA Free Fatty Acid (High Polarity) Protonation Carbonyl Protonation (by BF3 Catalyst) FFA->Protonation Attack Nucleophilic Attack (by Methanol) Protonation->Attack FAME Fatty Acid Methyl Ester (Volatile, Low Polarity) Attack->FAME

Reaction mechanism logic for the acid-catalyzed esterification of fatty acids into FAMEs.

Step-by-Step Methodology: BF3-Methanol Derivatization

Note: This protocol is optimized to prevent the degradation of the cis-10 double bond.

  • Sample Preparation: Accurately weigh 1-10 mg of the lipid extract containing 10-nonadecenoic acid into a screw-cap glass reaction vial[3].

  • Saponification (Optional but Recommended): If the 10-nonadecenoic acid is bound within complex lipids (e.g., triglycerides), add 1 mL of 0.5 M NaOH in methanol. Blanket with nitrogen, cap tightly, and heat at 90°C for 10 minutes to release free fatty acids[3]. Cool to room temperature.

  • Esterification: Add 1 mL of 14% (w/v) BF3​ -methanol solution. Blanket with nitrogen, cap tightly, and heat at 80°C for 30 minutes[3].

  • Extraction: Cool the vial to room temperature. Add 1 mL of LC-MS grade water and 1 mL of hexane. Shake vigorously for 1 minute to force the non-polar FAMEs into the organic layer[1].

  • Phase Separation: Centrifuge the tube at 2000 x g for 3 minutes to achieve clear phase separation. Carefully transfer the upper hexane layer to a clean GC vial for analysis[3].

    • Validation Checkpoint: To ensure complete derivatization, analyze aliquots at 15, 30, and 45 minutes. Plot the peak area of the 19:1 FAME versus time; optimal time is achieved when the curve flattens[1].

Table 1: Optimization Parameters for BF3-MeOH Esterification
ParameterSub-optimalOptimal TargetMechanistic Consequence of Sub-optimal Conditions
Temperature < 60°C or > 100°C80°C - 90°C Low temps yield incomplete conversion. High temps induce cis/trans isomerization of the double bond.
Reaction Time < 15 min30 - 45 min Insufficient time leads to low yield; prolonged exposure degrades monounsaturated chains.
Reagent Volume < 0.5 mL1.0 - 2.0 mL Reagent depletion occurs if residual water is present in the sample matrix.
Water Content > 5%< 1% Water hydrolyzes the BF3​ catalyst, halting the esterification reaction entirely[1].
Troubleshooting & FAQs (GC-MS)

Q: I am seeing a low yield for 10-nonadecenoic acid methyl ester compared to my saturated internal standards. Why? A: Monounsaturated fatty acids (MUFAs) are more susceptible to oxidation and isomerization than saturated fats. If your esterification exceeds 90°C or 45 minutes, the cis-10 double bond may degrade. Ensure you are blanketing the reaction vial with nitrogen before heating to displace oxygen[3].

Q: My chromatogram shows broad, tailing peaks instead of sharp FAME peaks. A: This indicates the presence of underivatized free fatty acids due to an incomplete reaction. The most common culprit is moisture in the BF3​ -methanol reagent, which deactivates the catalyst[1]. Ensure your lipid extracts are completely dry (evaporated under nitrogen) before adding reagents, and strictly adhere to reagent storage conditions.

Section 2: LC-MS/MS Workflows (3-NPH Derivatization)

The Causality of Hydrazone Formation

While FAMEs are perfect for GC-MS, they do not ionize well in LC-MS. Free fatty acids exhibit poor retention on reverse-phase columns and suboptimal ionization in negative electrospray ionization (ESI-). Derivatizing with 3-nitrophenylhydrazine (3-NPH) using EDC as a carbodiimide coupling agent converts the carboxylic acid into a 3-nitrophenylhydrazone derivative. This attaches a hydrophobic, easily ionizable chromophore to the lipid, drastically enhancing both chromatographic retention and MS/MS fragmentation efficiency[4].

Step-by-Step Methodology: 3-NPH Derivatization
  • Reagent Preparation: Prepare a 50 mM 3-NPH solution in 50% aqueous methanol. Separately, prepare a 50 mM EDC solution containing 7% pyridine in methanol[4].

  • Reaction: In an LC vial, mix 50 µL of your sample extract with 50 µL of the 3-NPH solution and 50 µL of the EDC/pyridine solution[4].

  • Incubation: Place the vial in a thermomixer and incubate at 37°C for 30 minutes[4].

  • Quenching: Add 62.5 µL of 2% formic acid to the solution. This neutralizes the EDC and quenches the reaction, locking the derivative into a stable conformation[4].

  • Analysis: Inject directly into the LC-MS/MS system using a C18 reverse-phase column[5].

    • Validation Checkpoint: Run a blank matrix spiked with 10-nonadecenoic acid. A single, sharp peak should appear in the MRM transition specific to the 3-NPH derivative, with no carry-over observed in subsequent blank injections[5].

Table 2: Optimization Parameters for 3-NPH Derivatization
ParameterRange TestedOptimal TargetMechanistic Rationale
Temperature 20°C - 60°C37°C Balances rapid reaction kinetics with the thermal stability of the MUFA double bond[4].
Reaction Time 15 - 120 min30 min 30 minutes ensures 100% conversion of mono-carboxylic acids without inducing side reactions[4].
Quenching None vs. Acid2% Formic Acid Neutralizes the coupling agent and stabilizes the hydrazone derivative for autosampler storage[4].
Troubleshooting & FAQs (LC-MS)

Q: Why am I observing split or multiple peaks for 10-nonadecenoic acid after 3-NPH derivatization? A: 3-NPH can sometimes form both E and Z isomers around the hydrazone double bond if the reaction is not properly quenched or if the pH fluctuates. Ensure the precise addition of 2% formic acid post-reaction to stabilize the pH and lock the derivative into a single structural conformation[4].

Q: The signal for 10-nonadecenoic acid is heavily suppressed when analyzing complex biological matrices (e.g., plasma or feces). A: Matrix effects in LC-MS/MS can severely suppress the ESI signal. While 3-NPH improves ionization, high concentrations of endogenous compounds can still compete for charge droplets[5]. Implement a solid-phase extraction (SPE) cleanup step prior to derivatization to remove matrix interferences, or utilize an isotopically labeled internal standard to mathematically correct for matrix suppression.

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 10-Nonadecenoic Acid Mass Spectrometry

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during the analysis of 10-nonadecenoic acid (C19:1). As a long-chain monounsaturated fatty acid, its analysis can be susceptible to various sources of chemical and electronic noise that may obscure low-level detection and compromise data quality.[1][2]

This resource provides a structured approach to diagnosing and resolving these issues, moving from common, easily rectified problems to more complex, systematic troubleshooting. Our goal is to explain the causality behind these issues and provide robust, field-proven protocols to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common sources of baseline noise. Start here to quickly diagnose and potentially solve your issue.

Q1: My baseline is high and noisy even when I'm not injecting a sample. What is the likely cause?

A: This is a classic sign of systemic contamination.[3][4] The noise is originating from the LC-MS system itself, not your sample. The most common culprits are contaminated mobile phase solvents, "dirty" tubing, or a contaminated ion source.[3][4][5][6]

  • Causality: Even high-purity solvents can absorb contaminants from the air or leach them from storage containers over time.[7][8][9] Plasticizers (like phthalates) and polymers (like polyethylene glycol, PEG) are ubiquitous in lab environments and can accumulate in the solvent lines, column, and ion source, leading to a persistent high background signal.[3][6][10][11][12]

  • Immediate Action: Prepare a fresh batch of mobile phase using new, unopened bottles of LC-MS grade solvents.[3][9][13] If the problem persists, the contamination is likely downstream in the LC or MS system.

Q2: I see a series of repeating peaks, often 44 or 136 m/z units apart. What are these?

A: This pattern is a hallmark of polymer contamination. A repeating unit of 44 Da is characteristic of polyethylene glycol (PEG), a common ingredient in detergents, lubricants, and some personal care products.[6][10] Other repeating series can indicate different types of polymer contaminants.[6]

  • Causality: PEG and similar polymers are "sticky" and can adhere to glassware, tubing, and instrument components, slowly leaching into the mobile phase over time.[3] They ionize very efficiently, often masking the signal from your actual analyte.[3]

  • Immediate Action: Review all lab practices. Ensure that any glassware used for mobile phase preparation has not been washed with detergents.[14] If contamination is suspected, a full system flush and potentially an ion source cleaning will be necessary.

Q3: My baseline is clean during a blank run, but becomes very noisy as soon as my sample is injected. What's happening?

A: This points to a problem with your sample matrix or preparation method. The issue is co-eluting contaminants from your sample that are interfering with the ionization of 10-nonadecenoic acid. This is known as a "matrix effect".[15][16]

  • Causality: In biological samples, highly abundant lipids like phospholipids are a major cause of matrix effects.[15][17] They can co-extract with your target analyte and suppress its ionization in the ESI source, leading to poor sensitivity and a noisy baseline.[15][16][18]

  • Immediate Action: Your sample cleanup protocol may be insufficient. Techniques like Solid-Phase Extraction (SPE) are often required to effectively remove interfering components like phospholipids before analysis.[15][18]

Q4: Can the grade of my solvents really make that much of a difference?

A: Absolutely. Mass spectrometers are incredibly sensitive, and the difference between HPLC-grade and LC-MS-grade solvents can be the difference between a clean baseline and an unusable one.[8][9]

  • Causality: LC-MS grade solvents undergo additional purification steps and more stringent quality control to minimize non-volatile residues, metal ions, and organic contaminants that cause background noise and form adducts with the analyte.[8][9][13] HPLC-grade solvents, while suitable for UV detection, often contain impurities that are readily detected by a mass spectrometer.[8]

  • Immediate Action: Always use solvents and additives (like formic or acetic acid) specifically designated as "LC-MS grade" or a higher purity.[5][13][19]

Part 2: In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, a more systematic approach is required.

Guide 1: Systematic Diagnosis of High Background Noise

This guide provides a logical workflow to pinpoint the source of contamination. The process involves sequentially isolating components of the LC-MS system to see when the noise disappears.

G A High Baseline Noise Detected B Prepare Fresh Mobile Phase (New LC-MS Grade Solvents) A->B C Does Noise Persist? B->C D Problem Solved: Contaminated Mobile Phase C->D No E System Contamination Suspected C->E Yes F Disconnect Column. Run Infusion via Syringe Pump (Fresh Solvent, Clean Syringe/Tubing) E->F G Is Noise Still Present? F->G H LC System Contamination (Injector, Tubing, Pump) G->H No I MS System Contamination (Ion Source, Optics) G->I Yes J Perform System Bake-out (See Protocol B) H->J K Clean Ion Source (See Protocol C) I->K

Caption: A decision tree for systematically isolating the source of baseline noise.

Guide 2: Mitigating Matrix Effects for Fatty Acid Analysis

When the noise is sample-dependent, the focus shifts to improving sample preparation. For 10-nonadecenoic acid in complex biological matrices (e.g., plasma, tissue homogenates), removing interfering lipids is critical.[15][17]

G cluster_0 Sample Preparation A Biological Sample (e.g., Plasma, Tissue) B Lipid Extraction (e.g., Folch or Bligh-Dyer) A->B C Solid-Phase Extraction (SPE) (Crucial Cleanup Step) B->C Crude Extract D Elution of Fatty Acids C->D Cleaned Fraction E Dry Down & Reconstitute in Injection Solvent D->E F Inject into LC-MS E->F

Caption: An improved sample preparation workflow incorporating SPE to minimize matrix effects.

The key step is Solid-Phase Extraction (SPE). While a simple liquid-liquid extraction (like Folch or Bligh-Dyer) will extract total lipids, it does not sufficiently remove phospholipids, which are a primary source of ion suppression.[15][20] An SPE protocol can selectively bind and remove these interferences.[18]

Part 3: Experimental Protocols

These detailed protocols provide step-by-step instructions for key troubleshooting procedures.

Protocol A: LC-MS System Bake-Out

This procedure is used to remove semi-volatile contaminants from the LC column and tubing.

  • Preparation: Remove any guard column. Ensure you have sufficient fresh, LC-MS grade mobile phase solvents.

  • Solvent A: 95:5 Water:Acetonitrile (or Methanol) with 0.1% Formic Acid.

  • Solvent B: 95:5 Acetonitrile (or Methanol):Water with 0.1% Formic Acid.

  • Column Temperature: Set the column oven to its maximum recommended temperature (typically 60-80°C, check column specifications).

  • Flow Rate: Set a low flow rate, e.g., 0.2 mL/min.

  • Gradient Program:

    • Run a gradient from 100% A to 100% B over 30 minutes.

    • Hold at 100% B for at least 2-4 hours. For severe contamination, this can be run overnight.

  • Equilibration: Before running samples, return the system to initial conditions and allow it to equilibrate for at least 30-60 minutes.

  • Validation: Run a blank injection to confirm the baseline noise has been reduced.

Protocol B: General Ion Source Cleaning

A contaminated ion source is a major contributor to persistent background noise.[4][21] This is a general guide; always consult your specific instrument's hardware manual for detailed instructions and safety precautions. [22][23]

  • Safety First: Vent the instrument and power it down completely. Wear powder-free nitrile gloves to avoid transferring oils and keratins to the components.[14]

  • Disassembly: Carefully remove the ion source from the mass spectrometer. Disassemble the components (e.g., capillary, skimmer, lenses) according to the manufacturer's guide, laying them out on a clean, lint-free surface.[23] Take pictures at each step to aid in reassembly.[22]

  • Cleaning Metal Parts:

    • Prepare a slurry of aluminum oxide abrasive powder in LC-MS grade methanol or water.[21][23]

    • Using a cotton swab, gently polish the metal surfaces to remove visible deposits.[21][23] Pay special attention to areas directly in the ion path.

    • Do not use abrasives on any coated or delicate surfaces.

  • Sonication: Place the cleaned metal parts in a beaker with LC-MS grade methanol and sonicate for 10-15 minutes. Repeat this step with fresh methanol, followed by a final sonication in acetone or hexane to remove all residues.[23]

  • Drying: Dry the parts thoroughly with a stream of high-purity nitrogen gas or by baking in an oven at a low temperature (e.g., 100-120°C), as recommended by the manufacturer.[21][24]

  • Reassembly: Carefully reassemble the source using clean, gloved hands and tweezers.[21]

  • Installation & Pump Down: Reinstall the source, pump the system down, and allow it to reach a stable vacuum before turning on heating elements and voltages.[23]

Part 4: Data & Tables for Reference

Table 1: Solvent Grade and Potential Impact on Baseline Noise
Solvent GradeTypical PurityKey CharacteristicsImpact on 10-Nonadecenoic Acid Analysis
LC-MS Grade >99.9%Low metal ion content, low particulate matter (<0.2 µm filtered), tested for low background noise via ESI.[7][8]Recommended. Ensures minimal baseline noise and reduces the risk of adduct formation.[13]
HPLC Grade >99.8%Low UV-absorbing impurities. Not specifically tested for MS compatibility.[8]Not Recommended. May introduce plasticizers, polymers, and salts, leading to high background and ion suppression.[9]
ACS Grade VariesMeets standards for general chemical use.Do Not Use. Contains significant impurities that will severely contaminate the system and obscure the analyte signal.[19]

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available from: [Link]

  • Atonarp. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Available from: [Link]

  • PubMed. (2011, June 15). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. Available from: [Link]

  • ScienceDirect. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. Available from: [Link]

  • LCGC. (2018, July 16). Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. Available from: [Link]

  • Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. Available from: [Link]

  • Mtoz Biolabs. (n.d.). Cis-10-Nonadecenoic Acid Analysis Service. Available from: [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • Spectroscopy Online. (2014, August 22). Chemical Noise in Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2009, June 3). Optimizing Mobile Phase Solvent Purity for LCMS. Available from: [Link]

  • ACS Publications. (n.d.). Cleaning of mass spectrometer ion sources by electropolishing. Available from: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • Bitesize Bio. (2025, June 5). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!. Available from: [Link]

  • PubMed Central. (n.d.). An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. Available from: [Link]

  • Pure Synth. (2025, December 10). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Available from: [Link]

  • ResearchGate. (2026, January 10). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Available from: [Link]

  • Reddit. (2019, August 11). any tips on cleaning out a mass spec ion source? (and how to put it back together? ). Available from: [Link]

  • PubMed Central. (n.d.). Sample Preparation for Lipidomics Approaches Used in Studies of Obesity. Available from: [Link]

  • Agilent. (n.d.). MSD EI and CI Source Cleaning and Installation Technical Overview. Available from: [Link]

  • IonSource. (n.d.). Troubleshooting Common LC/MS Contamination. Available from: [Link]

  • Acta Scientific. (2021, November 29). Evaluation of Bioactive Compounds in Moringa oleifera Flower Using Gas Chromatography Mass Spectrometry/Fourier Transform Infrar. Available from: [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. Available from: [Link]

  • ResearchGate. (2021, August 22). PEG and Phthalate contamination mass spectrometer?. Available from: [Link]

  • NIST WebBook. (n.d.). 10-Nonadecenoic acid, (Z)-, TMS derivative. Available from: [Link]

  • White Rose Research Online. (2017, April 16). A liquid chromatography–tandem mass spectrometry method to measure fatty acids in biological samples. Available from: [Link]

  • Biocompare. (2022, August 15). Sample Prep for Lipidomic Mass Spec. Available from: [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. Available from: [Link]

  • Chromatography Forum. (2012, October 5). HELP! very noisy basline. Available from: [Link]

Sources

Troubleshooting

ideal storage conditions to prevent 10-nonadecenoic acid degradation

Welcome to the Technical Support Center for lipid handling and storage. As a monounsaturated fatty acid (19:1), 10-nonadecenoic acid is highly valued in cellular assays, including the modulation of p53 activity and inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid handling and storage. As a monounsaturated fatty acid (19:1), 10-nonadecenoic acid is highly valued in cellular assays, including the modulation of p53 activity and inhibition of HL-60 cell proliferation[1]. However, the presence of a cis-double bond at the 10th carbon makes this molecule inherently susceptible to auto-oxidation.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to explain the mechanistic causality behind storage protocols, ensuring your experimental workflows remain robust, reproducible, and self-validating.

Part 1: The Mechanism of Degradation

To prevent degradation, you must first understand how it occurs. Low temperatures alone do not stop lipid degradation if oxygen and initiators (like UV light or trace metals) are present. The degradation of 10-nonadecenoic acid follows a classic free-radical chain reaction pathway known as lipid peroxidation[2].

Oxidation FA 10-Nonadecenoic Acid (Intact C19:1) Initiation Initiation (UV/Metals) Lipid Radical Formation FA->Initiation Propagation Propagation (+O2) Peroxyl Radical Formation Initiation->Propagation Hydroperoxide Lipid Hydroperoxide Primary Degradation Propagation->Hydroperoxide Hydroperoxide->Initiation Chain Reaction Secondary Secondary Volatiles (Aldehydes/Ketones) Hydroperoxide->Secondary

Fig 1. Auto-oxidation chain reaction of 10-nonadecenoic acid.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the optimal baseline storage parameters for 10-nonadecenoic acid? A: The absolute optimal condition is storing the lipid at -20°C as a solution in ethanol (typically 100 mg/ml)[1]. In these conditions, the manufacturer-estimated stability is ≥4 years[1]. Ethanol acts as a stable carrier solvent that minimizes the lipid's direct surface-area exposure to oxygen compared to storing it as a dried, neat film.

Q: Can I store the fatty acid in aqueous buffers for ongoing daily experiments? A: No. 10-nonadecenoic acid is only sparingly soluble in aqueous buffers. Even when optimized (e.g., diluting an ethanolic solution 1:7 into PBS to achieve ~0.25 mg/ml), the aqueous environment is highly detrimental[1]. Aqueous solutions contain dissolved oxygen and promote rapid hydrolytic and oxidative degradation. It is strictly recommended not to store aqueous solutions for more than one day[1].

Q: My protocol calls for inert gas purging. Is Nitrogen an adequate substitute for Argon? A: Yes, Nitrogen is a perfectly adequate substitute for displacing atmospheric oxygen[3]. Both gases effectively protect compounds prone to oxidation[4]. However, Argon is denser than air , meaning it naturally settles and pools over the liquid surface, creating a more robust physical blanket. If you use Nitrogen, you must cap the vial immediately and tightly after purging to prevent ambient air from mixing back in[3].

Q: How does temperature affect the oxidation rate? A: Refrigeration (-20°C or -80°C) significantly lowers the kinetic energy available for oxidation, but it does not completely halt the process if oxygen is present. Studies on lipid stability demonstrate that even at 4°C, fatty acid profiles can degrade over time due to residual oxidation[5]. Temperature control must always be paired with oxygen exclusion (inert gas) to prevent the formation of lipid hydroperoxides[6].

Part 3: Quantitative Data & Troubleshooting

Storage Conditions & Stability Matrix

Summarizing the quantitative boundaries of 10-nonadecenoic acid handling:

ParameterConditionCausality / Impact
Optimal Temperature -20°C to -80°CDecreases the kinetic energy available for auto-oxidation reactions.
Optimal Solvent Ethanol (100 mg/ml)Acts as a carrier, reducing direct surface-area exposure to oxygen.
Aqueous Buffer Solubility ~0.25 mg/mlHighly limited (1:7 EtOH:PBS); requires carrier solvent for complete dissolution[1].
Aqueous Stability < 24 hoursDissolved oxygen and hydrolytic conditions rapidly degrade the lipid[1].
Long-Term Stability ≥ 4 yearsAchievable only if stored at -20°C in ethanol under an inert atmosphere[1].
Troubleshooting Guide
Observed IssueMechanistic CauseCorrective Action / Prevention
Precipitation in working solution 10-nonadecenoic acid is highly hydrophobic. Adding it directly to aqueous buffers causes micelle collapse.Evaporate the stock ethanol under nitrogen, resuspend in purged DMSO, and dilute into aqueous buffer immediately before use[1].
Loss of biological activity Auto-oxidation of the C10 double bond. Lipid hydroperoxides alter the molecule's binding affinity[6].Ensure all aliquots are purged with Argon/Nitrogen prior to storage[4]. Discard any aqueous solutions older than 24 hours[1].
Fishy/rancid odor upon opening Advanced lipid peroxidation. Hydroperoxides have cleaved into secondary volatile compounds (aldehydes)[2].The batch is compromised and must be discarded. Review the seal integrity of your PTFE caps and ensure storage is strictly at -20°C.

Part 4: Standard Operating Procedure (SOP)

Protocol: Anaerobic Aliquoting and Storage of 10-Nonadecenoic Acid To prevent degradation from repeated freeze-thaw cycles and oxygen exposure, the stock solution must be aliquoted immediately upon receipt. This protocol is designed as a self-validating system : the success of the storage method is physically verifiable by the absence of precipitation and secondary volatile odors upon future use.

Step 1: Preparation Pre-chill amber glass vials and PTFE-lined caps. Causality: Glass prevents the leaching of plasticizers common in organic solvents, while the amber coloring blocks UV light, a primary initiator for free radical formation. PTFE is chemically inert to ethanol and prevents oxygen permeation.

Step 2: Solvent Exchange (Optional) If your downstream assay is incompatible with ethanol, evaporate the 10-nonadecenoic acid under a gentle stream of nitrogen. Immediately resuspend the lipid in your solvent of choice (e.g., DMSO or dimethyl formamide) that has been pre-purged with an inert gas[1].

Step 3: Aliquoting Dispense the required single-use volume (e.g., 50–100 µL) into each amber vial.

Step 4: Inert Gas Purging Direct a gentle stream of Argon or Nitrogen gas down into the vial for 5–10 seconds to displace ambient air[4]. Causality: Do not bubble the gas directly through the liquid, as this causes aerosolization and loss of product. The goal is to create a heavy gas blanket over the liquid surface.

Step 5: Sealing and Storage Immediately cap the vial tightly and seal it with Parafilm. Store upright at -20°C[1].

Step 6: System Validation (Pre-Use Check) Before using an aliquot months later, perform a visual and olfactory check. If the solution is clear (no precipitation) and odorless (no rancid aldehyde smell), the anaerobic storage system was successfully maintained.

Workflow Stock Thaw Stock Solution (100 mg/ml in Ethanol) Aliquot Aliquot into Amber Vials (UV Protection) Stock->Aliquot Purge Purge with Argon/Nitrogen (Displace O2) Aliquot->Purge Seal Seal with PTFE Caps (Prevent Gas Exchange) Purge->Seal Store Store at -20°C (Kinetic Inhibition) Seal->Store

Fig 2. Self-validating workflow for aliquoting 10-nonadecenoic acid.

References

  • Cayman Chemical - cis-10-Nonadecenoic Acid Product Information. Available at: 1

  • Avanti Polar Lipids - How Can I Protect My Lipid From Oxidation? Available at: 4

  • PubMed (Prostaglandins Leukot Essent Fatty Acids) - The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Available at: 2

  • ResearchGate - Is nitrogen an adequate substitute for argon? Available at: 3

  • ACS Food Science & Technology - Optimizing Milk Quality and Shelf Life: Investigating Refrigeration Effects on Fatty Acid and Protein Profiles. Available at: 5

  • MDPI - Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Available at: 6

Sources

Optimization

reducing matrix effects in 10-nonadecenoic acid LC-MS/MS analysis

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate matrix effects when quantifying 10-nonadec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate matrix effects when quantifying 10-nonadecenoic acid (cis-10-nonadecenoic acid, C19:1).

Whether you are utilizing this odd-chain fatty acid as a highly specific internal standard to correct for non-specific losses or investigating its biological efficacy in suppressing colorectal cancer stemness[1], robust quantification is paramount. Because free fatty acids ionize poorly in negative electrospray ionization (ESI), they are exceptionally vulnerable to signal suppression from biological matrices.

I. Diagnostic Workflow for Signal Loss

Before altering your sample preparation, you must confirm that your signal loss is genuinely caused by matrix effects (ion suppression) rather than poor extraction recovery or suboptimal mass spectrometer tuning.

G Start Low C19:1 Signal in Plasma Sample CheckME Calculate Matrix Effect (ME) (Post-extraction vs Neat) Start->CheckME Decision Is ME < 80%? CheckME->Decision Yes Ion Suppression Confirmed (Phospholipid Interference) Decision->Yes Yes No Check Extraction Recovery or MS Source Tuning Decision->No No Prep Optimize Sample Prep: Zirconia-Silica SPE or Fluorous Extraction Yes->Prep LC Optimize LC: Adjust Gradient Slope to Delay Phospholipid Elution Yes->LC

Caption: Troubleshooting workflow for resolving 10-nonadecenoic acid signal loss in LC-MS/MS.

II. Troubleshooting & Causality FAQs

Q1: Why does my 10-nonadecenoic acid signal drop by 60% in plasma extracts compared to neat solvent? A: This is a classic presentation of ion suppression driven by endogenous phospholipids (e.g., glycerophosphocholines and lysophosphatidylcholines). Phospholipids contain an ionizable phosphate group and hydrophobic fatty acid tails, making them highly surface-active[2][3]. During the ESI droplet desolvation process, these high-abundance matrix components outcompete the carboxylate group of 10-nonadecenoic acid for charge, severely suppressing the formation of your target [M−H]− ions[4].

Q2: I currently use standard protein precipitation (PPT) with acetonitrile. Why isn't this sufficient? A: While standard PPT effectively removes gross levels of proteins, it leaves over 90% of endogenous phospholipids in the supernatant[2][5]. Because phospholipids and free fatty acids share similar hydrophobic properties, they frequently co-elute on reversed-phase C18 columns. You must transition from non-specific precipitation to a targeted matrix isolation approach.

Q3: What are the most effective chemical mechanisms to selectively remove phospholipids without losing my free fatty acids? A: There are two field-proven mechanisms you can implement:

  • Lewis Acid/Base Solid Phase Extraction (HybridSPE): This utilizes a hybrid zirconia-silica particle. The electron-deficient empty d-orbitals of the zirconia atoms bond covalently with the electron-rich phosphate groups of the phospholipids[4]. Because 10-nonadecenoic acid lacks a phosphate group, it passes through the sorbent freely.

  • Fluorous Biphasic Extraction: By adding a perfluoroalkyl-lanthanide complex (e.g., PFPA-La(III)) to a Bligh-Dyer lipid extract, phospholipids are selectively pulled into a fluorous solvent, leaving non-phosphate lipids like 10-nonadecenoic acid in the organic phase, effectively eliminating the matrix effect[6].

Q4: Can I resolve this chromatographically if I cannot change my sample preparation protocol? A: Yes, though it requires extending your run time. If the slope for ramping the organic solvent around the retention time of 10-nonadecenoic acid is reduced, you can chromatographically resolve the analyte from late-eluting phospholipids[7]. Alternatively, employing a 2D-LC setup with a size-exclusion/chemistry-based trapping column (e.g., TurboFlow) can divert high-molecular-weight matrix components to waste before the analytical separation[5].

III. Mechanism of Ion Suppression

Pathway ESI ESI Droplet Desolvation (Negative Mode) PL Endogenous Phospholipids (High Surface Affinity) ESI->PL C19 10-Nonadecenoic Acid (Target Analyte) ESI->C19 Competition Charge Competition at Droplet Surface PL->Competition C19->Competition Suppression Ion Suppression (Reduced C19:1 [M-H]-) Competition->Suppression Phospholipids outcompete

Caption: Mechanism of phospholipid-induced ion suppression during ESI droplet desolvation.

IV. Quantitative Impact of Extraction Methods

The table below summarizes the causality between phospholipid removal efficiency and the resulting matrix effect on free fatty acids. Note: A Matrix Effect of 100% indicates zero suppression/enhancement.

Extraction MethodPhospholipid Removal (%)Matrix Effect (%)Analyte Recovery (%)
Standard Protein Precipitation (PPT) < 10%39.9 - 84.7% (Severe Suppression)85 - 95%
Liquid-Liquid Extraction (LLE) 30 - 50%60 - 80% (Moderate Suppression)70 - 85%
Strong Cation Exchange (SCX-SPE) 80 - 90%85 - 95% (Mild Suppression)75 - 85%
Fluorous Biphasic Extraction > 95%90.1 - 113% (Negligible)80 - 90%
Zirconia-Silica SPE (HybridSPE) > 99%95 - 105% (Negligible)85 - 95%

(Data synthesized from representative LC-MS/MS bioanalytical validation studies[4][5][6][8]).

V. Self-Validating Experimental Protocol: Zirconia-Silica Extraction

To ensure absolute trustworthiness in your data, do not just execute steps; validate them. The following protocol isolates 10-nonadecenoic acid while utilizing an internal MS checkpoint to guarantee phospholipid depletion.

Materials Needed:

  • 1% Formic Acid in Acetonitrile (Precipitation Solvent)

  • Stable Isotope-Labeled Internal Standard (e.g., d33​ -heptadecanoic acid)

  • Zirconia-Silica Phospholipid Removal 96-well plate (e.g., HybridSPE)

Step-by-Step Methodology:

  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of your stable isotope-labeled internal standard.

  • Protein Disruption: Add 300 µL of the 1% Formic Acid in Acetonitrile. Mechanistic Note: The acid disrupts strong binding interactions between free fatty acids and transport proteins (like human serum albumin), ensuring the 10-nonadecenoic acid is partitioned into the solvent.

  • Precipitation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 5 minutes at 4°C to pellet the proteins.

  • Targeted Matrix Isolation: Transfer the supernatant to the Zirconia-Silica SPE plate positioned over a collection manifold.

  • Elution: Apply a vacuum (10 in Hg) for 3–5 minutes. Collect the eluate. Mechanistic Note: The zirconia atoms will covalently trap the phosphate headgroups of the matrix lipids[4].

  • Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of your initial LC mobile phase.

  • Self-Validation Checkpoint (Critical): During your LC-MS/MS run, set up a parallel MRM transition in positive mode for m/z 184 184 (the polar head group fragment common to glycerophosphocholines)[2][6].

    • Validation Pass: The m/z 184 chromatogram shows a flat baseline or >99% reduction compared to a raw PPT extract. Your matrix effect is neutralized.

    • Validation Fail: A massive hump appears in the m/z 184 channel. Your SPE plate was overloaded, or the vacuum was applied too rapidly.

VI. References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. 4

  • How to reduce matrix effect and increase analyte signal in extracted samples? SCIEX.7

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. 9

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.

  • Reducing Matrix Effects. Thermo Fisher Scientific. 5

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. PMC / NIH. 10

  • Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE). ResearchGate. 8

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC / NIH. 2

  • LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects? OMICS International. 3

  • Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry - ACS Publications. 6

  • An Efficient UV-Based Method for the Assessment of Oleic Acid Content in Biotherapeutic Drug Products Containing Polysorbate-80. Waters Corporation.

  • An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. ResearchGate. 1

Sources

Reference Data & Comparative Studies

Validation

comparing extraction efficiencies of 10-nonadecenoic acid using Folch vs Bligh-Dyer

As a Senior Application Scientist, selecting the optimal lipid extraction methodology is not merely a procedural step; it is the foundational determinant of your analytical accuracy. When quantifying specific long-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal lipid extraction methodology is not merely a procedural step; it is the foundational determinant of your analytical accuracy. When quantifying specific long-chain monounsaturated fatty acids like 10-nonadecenoic acid (C19:1) —a compound often utilized as a biomarker, an internal standard in lipidomics, or investigated for its unique biological properties [1]—the choice between the classical Folch and Bligh-Dyer extraction methods dictates the integrity of your downstream Gas Chromatography-Mass Spectrometry (GC-MS) data.

This guide provides an objective, mechanistically grounded comparison of these two gold-standard techniques, evaluating their extraction efficiencies, underlying chemical causality, and step-by-step self-validating protocols.

Mechanistic Causality: The Chemistry of Phase Separation

Both the Folch and Bligh-Dyer methods rely on a ternary solvent system of chloroform, methanol, and water to achieve a biphasic separation. However, the causality behind their extraction efficiencies lies in the solvent-to-sample ratio and the thermodynamics of lipid-protein dissociation .

  • The Role of Methanol: In biological matrices, 10-nonadecenoic acid often exists bound to proteins or integrated within complex lipid bilayers. Methanol is highly polar; its primary function is to disrupt the hydrogen bonding and electrostatic forces holding these lipid-protein complexes together, effectively denaturing the proteins and freeing the fatty acids [2].

  • The Role of Chloroform: Once freed, the non-polar hydrocarbon tail of 10-nonadecenoic acid requires a non-polar solvent for solubilization. Chloroform acts as the primary extractant, capturing neutral lipids and free fatty acids [3].

  • The Role of Water: The addition of water (or saline) alters the dielectric constant of the mixture, forcing the system to break into two distinct thermodynamic phases. The upper aqueous-methanol phase retains polar cellular debris and non-lipids, while the lower dense chloroform phase selectively sequesters 10-nonadecenoic acid and other lipids [4].

Comparative Extraction Efficiencies

The critical divergence between Folch and Bligh-Dyer is their handling of sample lipid concentration. Bligh and Dyer originally developed their method for cod muscle, a tissue with high water content and low lipid content (<2%). To save solvent, they reduced the solvent-to-tissue ratio to approximately 4:1 [5]. Folch, conversely, maintains a massive 20:1 solvent-to-tissue ratio [6].

For extracting 10-nonadecenoic acid, this ratio is the primary variable affecting efficiency. If the sample matrix exceeds 2% total lipid content, the lower solvent volume in the Bligh-Dyer method becomes saturated, leading to a catastrophic underestimation of lipid recovery—sometimes by up to 50% [7].

Table 1: Quantitative Comparison of Extraction Parameters
ParameterFolch MethodBligh-Dyer Method
Primary Solvent Ratio (v/v) Chloroform:Methanol (2:1)Chloroform:Methanol:Water (1:2:0.8 → 2:2:1.8)
Solvent-to-Sample Ratio 20:1 (High volume)~4:1 (Low volume)
Efficiency (Samples < 2% Lipid) > 95% Recovery> 95% Recovery
Efficiency (Samples > 2% Lipid) > 95% Recovery < 50 - 80% Recovery (Severe Underestimation)
Target Matrix Solid tissues, high-fat matrices (e.g., liver, adipose)Biological fluids (plasma, serum), low-fat tissues
10-Nonadecenoic Acid Partitioning Lower organic phaseLower organic phase

Workflow Visualization

The following diagram illustrates the divergent solvent addition strategies that ultimately converge on the same biphasic separation principle.

G cluster_Folch Folch Method cluster_BD Bligh-Dyer Method Sample Biological Sample (Spiked with IS) F_Sol Add CHCl3:MeOH (2:1) 20:1 v/w ratio Sample->F_Sol BD_Sol Add CHCl3:MeOH:H2O (1:2:0.8) Sample->BD_Sol F_Wash Wash with 0.2 vols H2O or Saline F_Sol->F_Wash Centrifuge Centrifugation Phase Separation F_Wash->Centrifuge BD_Adjust Adjust to 2:2:1.8 (CHCl3:MeOH:H2O) BD_Sol->BD_Adjust BD_Adjust->Centrifuge Upper Upper Phase (Aqueous/MeOH: Non-lipids) Centrifuge->Upper Lower Lower Phase (CHCl3: 10-nonadecenoic acid) Centrifuge->Lower

Workflow comparison of Folch vs. Bligh-Dyer methods for biphasic lipid extraction.

Self-Validating Experimental Protocols

To ensure scientific integrity, an extraction protocol cannot simply be executed; it must prove its own efficacy. The following protocols incorporate a Self-Validating Internal Standard (IS) System . By spiking the sample with an unnatural odd-chain fatty acid (e.g., Heptadecanoic acid, C17:0) prior to homogenization, the final GC-MS analysis will yield a recovery percentage for the IS. If the C17:0 recovery falls below 85%, the extraction of 10-nonadecenoic acid is flagged as compromised, preventing false-negative quantification.

Protocol A: The Folch Method (Optimized for High-Lipid Matrices)

Use this method when analyzing 10-nonadecenoic acid in solid tissues or samples with >2% lipid content.

  • Sample Preparation & IS Spiking: Weigh 100 mg of tissue. Immediately spike with 10 µg of C17:0 Internal Standard.

  • Primary Extraction: Add 2.0 mL of ice-cold Chloroform:Methanol (2:1, v/v). Causality: The 20:1 solvent-to-tissue ratio ensures the solvent pool does not become saturated with triglycerides, allowing complete partitioning of the target C19:1 fatty acid.

  • Homogenization: Homogenize thoroughly using a bead beater or probe sonicator for 2 minutes.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl (saline) solution (0.2 times the volume of the extractant). Causality: Saline is preferred over pure water as the ionic strength prevents the formation of an unresolvable emulsion at the interface.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 2,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully pierce the upper aqueous phase with a glass Pasteur pipette (avoiding the proteinaceous interphase) and collect the lower chloroform layer containing the 10-nonadecenoic acid.

  • Validation Check: Post-derivatization (FAME synthesis) and GC-MS analysis, calculate the absolute recovery of the C17:0 spike. Proceed with C19:1 quantification only if IS recovery is ≥ 85%.

Protocol B: The Bligh-Dyer Method (Optimized for Biological Fluids)

Use this method when analyzing 10-nonadecenoic acid in plasma, serum, or cell culture media (<2% lipid).

  • Sample Preparation & IS Spiking: Aliquot 1.0 mL of aqueous sample (e.g., plasma). Spike with 10 µg of C17:0 Internal Standard.

  • Initial Monophasic Extraction: Add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes. Causality: Because the sample itself provides the water, this creates a monophasic system (approx. 1:2:0.8 CHCl3:MeOH:H2O) that rapidly denatures lipoproteins and solubilizes all lipids.

  • Biphasic Induction: Add 1.25 mL of Chloroform and vortex for 1 minute. Then, add 1.25 mL of distilled water and vortex for 1 minute. Causality: This sequential addition shifts the final ratio to 2:2:1.8, thermodynamically forcing the mixture to break into two phases.

  • Centrifugation: Centrifuge at 1,000 × g for 5 minutes at room temperature.

  • Recovery: Collect the lower chloroform phase.

  • Validation Check: Verify C17:0 IS recovery via GC-MS prior to finalizing 10-nonadecenoic acid concentrations.

Conclusion and Recommendations

When quantifying 10-nonadecenoic acid, the choice of extraction method must be dictated by the matrix. While the Bligh-Dyer method is highly efficient, rapid, and consumes significantly less toxic solvent for aqueous, low-fat samples (like plasma) [8], it introduces a severe systemic bias (underestimation) when applied to lipid-rich tissues. For solid tissues, whole organisms, or any matrix exceeding 2% total lipids, the Folch method remains the undisputed, authoritative standard required to ensure complete recovery of long-chain fatty acids [9].

References

  • Saini, R. K., et al. (2021). Advances in Lipid Extraction Methods—A Review. MDPI. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Cis-10-Nonadecenoic Acid Analysis Service. Retrieved from [Link]

  • Kumar, M., et al. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. (Referenced via MDPI Review: [Link])

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry. (Referenced via Arabian Journal of Chemistry: [Link])

  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids. Retrieved from [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. (Referenced via PMC: [Link])

  • ResearchGate. (2021). Comparison of Bligh and Dyer method and Folch method of lipid extraction. Retrieved from [Link]

Comparative

A Comparative Guide to the Structural Isomers of 10-Nonadecenoic Acid: Cis vs. Trans

Abstract In the landscape of lipid research and drug development, understanding the nuanced structural differences between geometric isomers is paramount. This guide provides an in-depth comparison of the cis and trans i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of lipid research and drug development, understanding the nuanced structural differences between geometric isomers is paramount. This guide provides an in-depth comparison of the cis and trans isomers of 10-nonadecenoic acid, a C19:1 monounsaturated fatty acid. We will explore the fundamental disparities in their molecular geometry and the consequent effects on their physicochemical properties. Furthermore, this document details the analytical methodologies employed to distinguish these isomers, offering field-proven insights and step-by-step protocols for their characterization using modern spectroscopic and chromatographic techniques.

Introduction to Cis-Trans Isomerism in 10-Nonadecenoic Acid

10-Nonadecenoic acid is a monounsaturated fatty acid with the molecular formula C₁₉H₃₆O₂.[1][2] The presence of a single double bond between the tenth and eleventh carbon atoms gives rise to geometric isomerism, resulting in two distinct spatial arrangements: cis-10-nonadecenoic acid and trans-10-nonadecenoic acid.

  • Cis Isomer: In the cis configuration, the hydrogen atoms attached to the double-bonded carbons are on the same side of the carbon chain.[3] This arrangement introduces a pronounced "kink" or bend in the molecule's overall shape.[4][5] Natural unsaturated fatty acids almost exclusively exist in the cis configuration.[3][4]

  • Trans Isomer: Conversely, the trans isomer has the hydrogen atoms on opposite sides of the double bond.[6] This results in a more linear, straight-chain structure, similar to that of a saturated fatty acid.[4][7] Most trans fatty acids are formed during the industrial process of partial hydrogenation of vegetable oils.[3][8]

The seemingly subtle difference in the orientation of substituents around the double bond has profound implications for the molecule's physical and chemical behavior, which is a critical consideration in both biological systems and pharmaceutical formulations.

The Impact of Molecular Geometry on Physicochemical Properties

The defining structural difference—a bent versus a linear shape—directly influences how these molecules interact with each other and their environment.

The kink in the cis isomer's hydrocarbon tail prevents the molecules from packing closely together.[5] This leads to weaker intermolecular forces (van der Waals forces) compared to their trans counterparts. Consequently, less energy is required to overcome these forces.

In contrast, the linear structure of trans isomers allows for more efficient and tighter packing, similar to saturated fats.[7] This results in stronger intermolecular attractions. These structural differences manifest in their physical properties:

  • Physical State: Based on supplier information, cis-10-nonadecenoic acid is a liquid at standard conditions.[9][10]

This fundamental difference in packing ability is a key determinant of the fluidity of cell membranes, where the presence of cis fatty acids prevents the lipid bilayer from becoming too rigid.

Analytical Methodologies for Isomer Differentiation

Distinguishing between the cis and trans isomers of 10-nonadecenoic acid requires precise analytical techniques capable of detecting subtle structural variations. The primary methods employed are Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

3.1. Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. For fatty acid analysis, they are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives.[11][12] The separation of cis and trans isomers is based on differences in their boiling points and interactions with the GC column's stationary phase.

Principle of Separation: Trans FAMEs, being more linear, generally have slightly higher boiling points and can interact differently with polar stationary phases compared to the kinked cis FAMEs. This leads to different retention times, allowing for their separation and quantification. Highly polar cyanopropyl stationary phases are often required to achieve good resolution between specific cis and trans isomers.[8][13]

The following diagram illustrates a typical workflow for GC-based isomer analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing FattyAcid Fatty Acid Sample (cis/trans mixture) Derivatization Esterification to FAMEs (e.g., with BF₃ in Methanol) FattyAcid->Derivatization Injection Inject FAMEs into GC Derivatization->Injection Separation Separation on Polar Capillary Column (e.g., Cyanopropyl Phase) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for GC analysis of fatty acid isomers.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The cis and trans configurations of the double bond give rise to unique, diagnostic vibrational modes.

Principle of Differentiation:

  • Trans Isomers: Exhibit a characteristic and strong absorption band corresponding to the out-of-plane C-H bending (wagging) vibration at approximately 966 cm⁻¹.[14][15] This peak is a reliable marker for the presence of trans double bonds.

  • Cis Isomers: Do not show this strong absorption at 966 cm⁻¹. They have a weaker C-H out-of-plane bending band around 720 cm⁻¹ and a C=C stretching vibration band around 1655 cm⁻¹.[14]

The distinct peak at 966 cm⁻¹ allows for the rapid and reliable quantification of total trans fat content, and several official methods from organizations like the AOCS (American Oil Chemists' Society) are based on this principle.[14][15]

3.3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The protons directly attached to the double-bonded carbons (vinylic protons) resonate at different frequencies depending on whether they are in a cis or trans configuration.

Principle of Differentiation: The chemical shift of the vinylic protons is influenced by the geometry of the double bond.

  • In trans isomers, the vinylic protons typically appear further downfield (at a higher ppm value) in the spectrum compared to their cis counterparts.[16][17] This is due to anisotropic effects where the magnetic field experienced by the protons differs based on their spatial relationship to other functional groups.[16]

  • The coupling constant (J-value) between the two vinylic protons is also diagnostic: trans protons typically show a larger coupling constant (J ≈ 11-18 Hz) than cis protons (J ≈ 5-10 Hz).[17]

Experimental Protocol: GC-MS Analysis of 10-Nonadecenoic Acid Isomers

This section provides a representative protocol for the analysis of cis and trans isomers of 10-nonadecenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established methodologies like AOAC Method 996.06.[11]

Objective: To separate and identify the methyl esters of cis- and trans-10-nonadecenoic acid.

Materials:

  • cis/trans-10-nonadecenoic acid sample

  • Internal standard (e.g., heptadecanoic acid)

  • 7% Boron trifluoride (BF₃) in methanol

  • Toluene

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a highly polar capillary column (e.g., 100m cyanopropyl phase)

Methodology:

  • Sample Preparation (Derivatization to FAMEs):

    • Accurately weigh approximately 20 mg of the fatty acid sample into a screw-cap test tube. Add a known amount of internal standard.

    • Add 1 mL of toluene to dissolve the sample.

    • Add 2 mL of 7% BF₃ in methanol.

    • Cap the tube tightly and heat in a water bath at 100°C for 45 minutes, with occasional shaking.[11]

    • Cool the tube to room temperature.

    • Add 5 mL of deionized water and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[11]

    • The sample is now ready for GC-MS injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890 GC or equivalent.[13]

    • Column: Highly polar capillary column (e.g., Agilent J&W DB-FastFAME, 100 m x 0.25 mm x 0.25 µm).[8][13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 3°C/min to 240°C.

      • Hold: 15 minutes at 240°C.

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • MS System: LECO Pegasus® BT or equivalent.[11]

    • Ion Source Temperature: 250°C.[11]

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the peaks for cis- and trans-10-nonadecenoic acid methyl esters based on their retention times relative to standards.

    • Confirm peak identity by comparing the obtained mass spectra with a reference library (e.g., NIST).

    • Quantify the isomers by integrating the peak areas and comparing them to the internal standard.

Protocol_Flow start Start: Weigh Sample dissolve Dissolve in Toluene start->dissolve derivatize Add BF₃/Methanol & Heat (100°C, 45 min) dissolve->derivatize cool Cool to Room Temp derivatize->cool extract Add H₂O & Hexane, Vortex cool->extract separate Centrifuge & Collect Hexane Layer extract->separate dry Dry with Na₂SO₄ separate->dry inject Inject into GC-MS dry->inject analyze Run GC Temp Program & Acquire Data inject->analyze process Identify & Quantify Peaks analyze->process end End: Report Results process->end

Caption: Step-by-step experimental protocol workflow.

Conclusion

The structural distinction between cis and trans isomers of 10-nonadecenoic acid, rooted in the geometry of their carbon-carbon double bond, is fundamental to their properties and analysis. The bent structure of the cis isomer leads to a lower melting point and a liquid state, while the linear trans isomer packs more efficiently, resulting in a higher melting point. These differences are reliably exploited by analytical techniques such as high-resolution gas chromatography, which separates isomers based on polarity and boiling point, and FTIR spectroscopy, which identifies the unique vibrational signature of the trans double bond. For researchers in lipidomics, food science, and drug development, a thorough understanding of these structural nuances and the methods to characterize them is essential for accurate analysis and innovation.

References
  • Study.com. (n.d.). Cis vs. Trans Fatty Acids | Differences, Structure & Chemical. Retrieved from [Link]

  • Yeung, B. C. L., et al. (n.d.). The Distinction of cis and trans Fatty Acids in Food Products with a Novel Benchtop Time-of-Flight GC-MS System. LECO Corporation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. Retrieved from [Link]

  • Jeyakumari, A., & Dhavasesan, D. (2012). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. CABI Digital Library. Retrieved from [Link]

  • Study.com. (n.d.). Video: Cis vs. Trans Fatty Acids. Retrieved from [Link]

  • BioNinja. (n.d.). Fatty Acids. Retrieved from [Link]

  • Centre for Food Safety. (2018). Nutrient and Health – Fats. Retrieved from [Link]

  • Okamoto, Y., et al. (1995). New Infrared Spectroscopic Technique as a Tool to Reveal Roles of Unsaturated Fatty Acids in Diseases and Synaptic Functions. Obesity Research. Retrieved from [Link]

  • Biology LibreTexts. (2024). 3.3: Lipid Molecules - Introduction. Retrieved from [Link]

  • Ratnayake, W. M. (2004). Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry. Journal of AOAC International. Retrieved from [Link]

  • Silversmith, E. F. (2002). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity. Journal of Chemical Education. Retrieved from [Link]

  • Spectroscopy Europe/World. (n.d.). Trans-fat analysis by FT-IR. Retrieved from [Link]

  • Mossoba, M. M., et al. (2013). Evaluation of FT-NIR and ATR-FTIR Spectroscopy Techniques for Determination of Minor Odd- and Branched-Chain Saturated and trans Unsaturated Milk Fatty Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ji, H., et al. (2007). Distinguishing between Cis/Trans Isomers of Monounsaturated Fatty Acids by FAB MS. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312513, cis-10-Nonadecenoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250154, 10-Nonadecenoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of (a) unsaturated fatty acids standard mixture. Retrieved from [Link]

  • Bellou, S., et al. (2014). Fourier transform infrared spectroscopy for the prediction of fatty acid profiles in Mucor fungi grown in media with different carbon sources. Microbial Cell Factories. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-10-Nonadecenoic acid (CAS 73033-09-7). Retrieved from [Link]

  • Ji, H., et al. (2007). Distinguishing between cis/trans isomers of monounsaturated fatty acids by FAB MS. Analytical Chemistry. Retrieved from [Link]

  • University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

  • NIST. (n.d.). cis-10-Nonadecenoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

comparing GC-FID and GC-MS sensitivity for 10-nonadecenoic acid detection

Comparative Guide: GC-FID vs. GC-MS Sensitivity for 10-Nonadecenoic Acid Detection Introduction 10-Nonadecenoic acid (19:1n-9) is an odd-chain monounsaturated fatty acid that serves as a crucial parameter in food quality...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: GC-FID vs. GC-MS Sensitivity for 10-Nonadecenoic Acid Detection

Introduction

10-Nonadecenoic acid (19:1n-9) is an odd-chain monounsaturated fatty acid that serves as a crucial parameter in food quality profiling and lipidomic biomarker research[1]. Because it is often present in trace amounts within complex biological matrices, selecting the correct analytical detector is paramount. As an Application Scientist, I frequently guide laboratories through the nuances of 2 versus3. This guide deconstructs the mechanistic causality, sensitivity limits, and self-validating workflows required to accurately quantify 10-nonadecenoic acid.

Mechanistic Causality: The Necessity of Derivatization

Fatty acids inherently possess high boiling points and polar carboxyl groups, which lead to severe peak tailing and poor volatility during gas chromatography. To resolve this, 10-nonadecenoic acid must be derivatized into a more volatile Fatty Acid Methyl Ester (FAME)[2]. This transesterification neutralizes the polar head, enabling sharp, reproducible chromatographic separation.

Detector Fundamentals:

  • GC-FID : Operates by combusting organic compounds in a hydrogen flame, thermally ionizing carbon atoms to produce a measurable current[4]. It provides a universal, robust response that is directly proportional to the number of oxidizable carbon atoms, making it highly quantitative.

  • GC-MS : Utilizes Electron Impact (EI) ionization to fragment the FAME. In Selected Ion Monitoring (SIM) or Triple Quadrupole (TQMS) modes, it isolates specific mass-to-charge (m/z) ratios. This provides unparalleled structural confirmation and trace-level sensitivity, bypassing matrix interferences[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, every analytical run must be a self-validating system. The following protocol incorporates internal standards to account for matrix effects, extraction recovery, and derivatization efficiency[4].

Step 1: Lipid Extraction & Internal Standard Spiking

  • Action : Spike the biological sample (e.g., plasma or tissue) with a known concentration of an internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated isotope like D35-C18:0) prior to extraction.

  • Causality : Odd-chain or deuterated fatty acids have negligible physiological baseline concentrations. Spiking them early validates the entire extraction recovery process and allows for response factor correction between FID and MS[4].

  • Action : Extract total lipids using a modified Folch method (Chloroform/Methanol 2:1 v/v).

Step 2: FAME Derivatization (Transesterification)

  • Action : Add 10-14% Boron Trifluoride in Methanol (BF3/MeOH) to the dried lipid extract[2].

  • Action : Incubate at 90°C for 60 minutes in a sealed vial to drive the esterification of 10-nonadecenoic acid to methyl 10-nonadecenoate.

  • Action : Cool, quench with an aqueous salt solution, and partition the FAMEs into a non-polar solvent (hexane)[2].

Step 3: High-Polarity GC Separation

  • Action : Inject 1 µL of the hexane layer into the GC system equipped with a high-polarity capillary column (e.g., SP-2560 or HP-88, 60m–100m length)[5].

  • Causality : High-polarity cyanopropyl columns are mandatory for resolving positional and geometrical (cis/trans) isomers, ensuring 10-nonadecenoic acid does not co-elute with other C19 or C18 isomers[4].

G Sample Biological Sample (10-Nonadecenoic Acid) Spike Spike Internal Standard (e.g., C17:0 or D35-C18:0) Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Deriv Derivatization (BF3/MeOH) Forms Volatile FAMEs Extract->Deriv Transesterification GC High-Polarity Capillary GC (e.g., SP-2560 / HP-88) Deriv->GC 1 µL Injection FID GC-FID Universal Carbon Response GC->FID Split A MS GC-MS / TQMS m/z Fragmentation & MRM GC->MS Split B DataFID Broad Linear Range Routine Quantification FID->DataFID DataMS Femtomole Sensitivity Structural Confirmation MS->DataMS

Analytical workflow for 10-nonadecenoic acid detection via parallel GC-FID and GC-MS.

Quantitative Data: Sensitivity and Performance Comparison

When analyzing 10-nonadecenoic acid, the choice of detector drastically shifts the Limit of Detection (LOD) and Limit of Quantification (LOQ). While GC-FID is highly robust over a broad concentration range, GC-MS (especially TQMS) achieves femtomole-level sensitivity[4].

ParameterGC-FIDGC-MS (Single Quad - SIM)GC-TQMS (Triple Quadrupole)
Limit of Detection (LOD) ~0.1 - 0.5 mg/mL[5]~0.03 - 2.96 pmol on-column[6]0.18 - 38.3 fmol on-column[4]
Linear Dynamic Range R² > 0.999 (Excellent)[2]R² > 0.99 (Moderate)R² > 0.99 over 4 magnitudes[4]
Structural Confirmation None (Retention Time only)Yes (m/z fragmentation)[3]Yes (Precursor/Product ion pairs)
Matrix Interference High (Co-elution risks)[4]Low (Resolved by m/z)Very Low (MRM transitions)
Primary Application Routine high-abundance QA/QCTrace biomarker discoveryUltra-trace lipidomics[4]

Expert Insights: Navigating the GC-FID vs. GC-MS Dilemma

  • The Causality of Matrix Complexity : In highly complex matrices like human plasma or crude food extracts, GC-FID suffers from co-elution. Because FID responds universally to all hydrocarbons, a co-eluting matrix peak will artificially inflate the 10-nonadecenoic acid quantification[4]. GC-MS bypasses this via SIM or MRM modes, filtering out background noise by monitoring specific fragment ions (e.g., m/z 74 for FAMEs, alongside specific molecular ions)[3].

  • The Linearity Trade-off : While GC-MS offers superior LODs (femtomole range)[7], GC-FID maintains a wider linear dynamic range. If 10-nonadecenoic acid is present in highly variable concentrations across a sample cohort, GC-FID minimizes the need for serial dilutions and complex calibration curves[4].

  • Cross-Platform Validation : The gold standard in method development is cross-validation. Calibrating the standard solutions via GC-FID (using its highly predictable carbon response factor) and applying those corrected concentrations to GC-MS analysis ensures both absolute quantification accuracy and structural certainty[4].

References

  • Fatty Acid Profile of Food | Lab Test - Measurlabs , Measurlabs. 1

  • A Comparative Analysis of GC-FID and GC-MS for the Quantification of Methyl Arachidate , Benchchem. 2

  • Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry , PubMed (NIH). 3

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry , ACS Omega. 4

  • High-throughput Relative Quantification of Fatty Acids by 12-plex Isobaric Labeling and Microchip Capillary Electrophoresis - Mass Spectrometry , PMC (NIH). 7

  • Fatty acid quantification method isobutyl esterification and GC-FID/MS , SHSMU. 6

  • Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) , PMC (NIH). 5

Sources

Comparative

10-nonadecenoic acid vs nonadecanoic acid internal standard performance

As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I frequently encounter assay discrepancies that trace back to a single, overlooked variable: the structural geometry of the internal sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I frequently encounter assay discrepancies that trace back to a single, overlooked variable: the structural geometry of the internal standard (IS).

Because mammalian systems synthesize virtually zero odd-chain fatty acids, C19 fatty acids are the gold standard for normalizing extraction recoveries and ionization efficiencies in lipid profiling. However, the choice between Nonadecanoic acid (C19:0) and 10-nonadecenoic acid (C19:1) fundamentally alters the accuracy of your quantification depending on your target analytes.

This guide provides a mechanistic comparison of these two standards, backed by physicochemical principles and field-proven experimental data, to help you design highly accurate, self-validating analytical workflows.

The Mechanistic Divide: Saturation vs. Unsaturation

The fundamental rule of stable isotope dilution and surrogate standardization is that the internal standard must mimic the physicochemical behavior of the target analyte as closely as possible.

Liquid-Liquid Extraction (LLE) Partitioning

During sample preparation, lipids are extracted based on their hydrophobicity. Nonadecanoic acid (C19:0) is a fully saturated, straight-chain aliphatic acid. Its linear geometry allows for tight molecular packing, making it highly hydrophobic and an excellent surrogate for saturated targets like palmitic (C16:0) and stearic (C18:0) acids[1].

Conversely, 10-nonadecenoic acid (C19:1) contains a cis-double bond at the 10th carbon. This introduces a rigid steric "kink" into the acyl chain, which disrupts molecular packing and slightly reduces its hydrophobicity. When extracting monounsaturated fatty acids (MUFAs) like oleic acid (C18:1)—a critical marker of Polysorbate-80 degradation in biotherapeutics—C19:1 perfectly mimics the partitioning behavior of the target, correcting for non-specific loss during extraction far better than a saturated surrogate.

Chromatographic Co-Elution and Matrix Effects

In reversed-phase LC-MS, retention is driven by the apparent hydrophobicity of the carbon chain. The double bond in C19:1 causes it to elute earlier than its saturated C19:0 counterpart. Why does this matter? Matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source are highly time-dependent. If your IS (e.g., C19:0) elutes a full minute after your target analyte (e.g., Oleic acid), it will experience a completely different ionization environment, rendering your response ratio invalid. Using C19:1 ensures that the IS co-elutes with unsaturated targets, normalizing the exact matrix suppression experienced by the analyte.

IS_Logic Target Identify Primary Target Analytes Sat_Path Saturated FAs (e.g., Palmitic C16:0, Stearic C18:0) Target->Sat_Path Unsat_Path Unsaturated FAs (e.g., Oleic C18:1, PUFAs) Target->Unsat_Path Select_C190 Select Nonadecanoic Acid (C19:0) Matches linear geometry & retention Sat_Path->Select_C190 Select_C191 Select 10-Nonadecenoic Acid (C19:1) Matches steric kink & ionization Unsat_Path->Select_C191

Logical decision matrix for selecting the appropriate C19 internal standard based on target geometry.

Quantitative Performance Comparison

To facilitate absolute quantification, commercial reference material providers formulate specialized LC-MS mixtures containing both C19:0 and C19:1 to ensure broad-spectrum coverage of both saturated and unsaturated lipid classes[2]. The table below summarizes their comparative performance metrics based on standard lipidomic profiling[3].

ParameterNonadecanoic Acid (C19:0)10-Nonadecenoic Acid (C19:1)
Chemical Formula C19H38O2C19H36O2
Structural Feature Fully saturated, linear aliphatic chainMonounsaturated, cis-double bond at C10
Primary Target Analytes Saturated Free Fatty Acids (SFAs)Unsaturated Fatty Acids (MUFAs/PUFAs)
LLE Partitioning Behavior Highly hydrophobic, rigid packingSlightly less hydrophobic, steric kink
LC-MS Retention Time Later eluting (stronger RP retention)Earlier eluting (closer to MUFAs/PUFAs)
Oxidative Stability Excellent (Resistant to autoxidation)Moderate (Requires argon-purged storage)[4]
Primary Application General GC-MS/FID lipidomics[3]Biotherapeutic PS-80 degradation assays

Self-Validating Experimental Protocol

A robust analytical method must prove its own validity during every run. The following protocol utilizes a "Pre-Spike vs. Post-Spike" methodology to simultaneously extract target lipids while calculating absolute extraction recovery (RE) and matrix effects (ME).

Reagents & Preparation
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) and Methanol (HPLC Grade).

  • IS Working Solution: 10 µg/mL of C19:0 or C19:1 in Methanol.

Step-by-Step Methodology
  • Matrix Aliquoting & Zero-Sample Generation: Aliquot 100 µL of biological matrix (or biotherapeutic formulation) into three sets of tubes: Experimental, Pre-Spike, and Post-Spike. Include a "Zero Sample" (matrix with no IS) to verify the absence of endogenous C19 interference.

  • Pre-Extraction Spiking (The Internal Standard): Add 10 µL of the IS Working Solution to the Experimental and Pre-Spike tubes. Vortex for 30 seconds. This ensures the IS undergoes the exact same physical degradation and partitioning as the endogenous targets.

  • Protein Precipitation & LLE: Add 300 µL of ice-cold Methanol to all tubes to precipitate proteins. Vortex thoroughly. Add 1 mL of MTBE. Incubate on a shaker at room temperature for 15 minutes to partition the hydrophobic lipids into the organic phase.

  • Phase Separation: Induce phase separation by adding 250 µL of MS-grade water. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Post-Extraction Spiking (The Validator): Transfer exactly 500 µL of the upper organic (MTBE) layer to fresh glass vials. Crucial Step: Add 10 µL of the IS Working Solution to the Post-Spike tubes only.

  • Drying and Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 60:40 Acetonitrile:Water with 10 mM Ammonium Formate).

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in negative ESI mode.

Protocol_Workflow Step1 1. Matrix Aliquot (Plasma/Formulation) Step2 2. Pre-Extraction Spike (C19:0 or C19:1 IS) Step1->Step2 Step3 3. LLE Extraction (MTBE/Methanol) Step2->Step3 Step4 4. Phase Separation & Vacuum Drying Step3->Step4 Step5 5. LC-MS/MS Acquisition Step4->Step5 Step6 6. Response Ratio Quantification Step5->Step6

Workflow for self-validating lipid extraction and quantification using C19 internal standards.

The Self-Validation Calculation

To prove your assay is trustworthy, calculate the following metrics using the raw peak areas of your Internal Standard:

  • Absolute Recovery (RE): (Peak Area of Pre-Spike IS / Peak Area of Post-Spike IS) × 100. This isolates the physical loss of the lipid during the MTBE transfer.

  • Matrix Effect (ME): (Peak Area of Post-Spike IS / Peak Area of Neat IS in Solvent) × 100. A value <100% indicates ion suppression. If you are quantifying Oleic acid and your ME for C19:1 is 85%, the IS has successfully tracked and normalized the 15% signal suppression caused by the matrix.

Summary

While Nonadecanoic acid (C19:0) remains a highly stable and economical choice for general saturated fatty acid profiling[1], it falls short when analyzing unsaturated targets in complex matrices. For critical applications—such as monitoring Oleic acid generation from Polysorbate-80 degradation in monoclonal antibody formulations—10-nonadecenoic acid (C19:1) is the scientifically superior choice. Its structural kink ensures identical LLE partitioning and exact chromatographic co-elution, guaranteeing that your quantitative response ratios reflect true biology rather than analytical artifacts.

Sources

Validation

Validation of 10-Nonadecenoic Acid as a Potential Metabolic Biomarker: A Comparison Guide

Executive Summary The discovery of novel lipid biomarkers is fundamentally reshaping diagnostic and therapeutic strategies in metabolic, cardiovascular, and oncological diseases. 10-Nonadecenoic acid (cis-10-nonadecenoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel lipid biomarkers is fundamentally reshaping diagnostic and therapeutic strategies in metabolic, cardiovascular, and oncological diseases. 10-Nonadecenoic acid (cis-10-nonadecenoic acid, C19:1), a long-chain monounsaturated fatty acid, has recently emerged as a critical metabolic hub[1]. Unlike traditional fatty acid biomarkers that offer generalized indications of metabolic health, 10-nonadecenoic acid exhibits highly specific pathophysiological roles. Recent multi-omic studies have validated its utility in inducing platelet aggregation in early acute myocardial infarction (eAMI)[2], acting as a shared serum-urine biomarker for liver cirrhosis[3], and suppressing colorectal cancer stemness[4].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 10-nonadecenoic acid against established alternatives and to provide self-validating analytical protocols for its precise quantification.

Comparative Biomarker Performance

To accurately evaluate the diagnostic and therapeutic utility of 10-nonadecenoic acid, it must be benchmarked against standard fatty acid biomarkers such as Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA).

Table 1: Comparative Analysis of Metabolic Biomarkers
BiomarkerLipid ClassPrimary Diagnostic UtilityKey Mechanistic ActionPerformance vs. Alternatives
10-Nonadecenoic Acid Monounsaturated FA (C19:1)Early AMI, Liver Cirrhosis, OncologyInduces platelet aggregation; Suppresses ALDH1/CD44Matches AA in platelet activation[2]; Superior to EPA in stemness suppression[4].
Arachidonic Acid (AA) Polyunsaturated FA (Omega-6)Inflammation, ThrombosisPrecursor to thromboxanes/prostaglandinsStandard baseline for platelet aggregation; suffers from high baseline dietary variability.
Eicosapentaenoic Acid (EPA) Polyunsaturated FA (Omega-3)Cardiovascular risk, InflammationCompetes with AA for COX/LOX enzymesLower efficacy in suppressing specific cancer stemness markers compared to 10-NDA[4].
Palmitic Acid Saturated FA (C16:0)Metabolic Syndrome, PCOSCentral metabolic hub for lipid anabolismLacks the specific diagnostic specificity of 10-NDA in early AMI and cirrhosis.
Mechanistic Insights & Pathophysiology

In the context of early acute myocardial infarction (eAMI), gut dysbiosis drives an altered lipid metabolism that leads to the accumulation of long-chain fatty acids[2]. 10-nonadecenoic acid has been shown to significantly induce human platelet aggregation to a degree comparable to arachidonic acid, highlighting its potential not only as an early diagnostic biomarker but also as a therapeutic target for thrombosis inhibition[2].

Furthermore, in oncology, 10-nonadecenoic acid isolated from endolichenic fungi suppresses colorectal cancer stemness by downregulating markers like ALDH1, CD44, and CD133, demonstrating efficacy that rivals or exceeds that of established omega-3 fatty acids like EPA and DHA[4]. In cellular assays, it has also been reported to inhibit HL-60 cell proliferation with an IC50 of 295 µM[5].

Pathway A Gut Dysbiosis & Metabolic Shift B 10-Nonadecenoic Acid (Biomarker Accumulation) A->B Alters lipidomics C Platelet Activation & Aggregation B->C Induces (Similar to AA) E Liver Cirrhosis Progression B->E Serum/Urine elevation F Cancer Stemness Suppression B->F Inhibits ALDH1/CD44 D Early Acute Myocardial Infarction (eAMI) C->D Thrombosis

Pathophysiological roles of 10-nonadecenoic acid in metabolic and cellular diseases.

Experimental Validation Protocols (LC-MS/MS)

Validating 10-nonadecenoic acid requires high-resolution analytical techniques to distinguish it from complex lipid matrices. The following UPLC-QTOF/MS protocol establishes a self-validating system by integrating internal standards and precise chromatographic resolution[2][3].

Workflow S1 Sample Quenching S2 Methanol Extraction (1:4) S1->S2 S3 UPLC Separation (C18) S2->S3 S4 QTOF-MS Detection (ESI-) S3->S4 S5 Bioinformatic Validation S4->S5

UPLC-QTOF/MS analytical workflow for 10-nonadecenoic acid validation.

Step-by-Step Methodology & Causality

Step 1: Sample Quenching & Extraction

  • Protocol: Aliquot 50 µL of serum/plasma and add 200 µL of cold methanol (1:4 ratio) containing an isotopically labeled internal standard (e.g., C19:1-d3)[2].

  • Causality: Cold methanol immediately quenches endogenous lipase activity, preventing ex vivo lipid metabolism and degradation. The 1:4 ratio optimizes the dielectric constant of the solvent to precipitate matrix proteins while keeping hydrophobic long-chain fatty acids fully solubilized.

Step 2: Phase Separation

  • Protocol: Shake/vortex the mixture for 3 minutes and centrifuge at 4000 × g for 10 minutes at 20°C (or 4°C for enhanced stability)[2].

  • Causality: Mechanical shearing ensures complete lipid partitioning. Centrifugation compacts the precipitated protein pellet, yielding a clarified supernatant that prevents UPLC column fouling and minimizes ion suppression during mass spectrometry.

Step 3: Chromatographic Separation (UPLC)

  • Protocol: Inject 2 µL of the supernatant onto a C18 UPLC column using a gradient mobile phase of water/acetonitrile modified with 0.1% formic acid[3].

  • Causality: The highly hydrophobic C18 stationary phase interacts strongly with the aliphatic tail of 10-nonadecenoic acid. UPLC utilizes sub-2-micron particles, providing the massive theoretical plate counts necessary to chromatographically resolve cis-10-nonadecenoic acid from other positional isomers (e.g., trans-10 or cis-9 variants).

Step 4: Mass Spectrometry Detection (QTOF-MS)

  • Protocol: Operate the QTOF-MS in negative electrospray ionization (ESI-) mode to monitor the [M-H]- precursor ion[3].

  • Causality: Carboxylic acids readily deprotonate in negative mode, yielding excellent signal-to-noise ratios. Quadrupole Time-of-Flight (QTOF) provides high mass accuracy (<5 ppm), ensuring the precise identification of the C19H36O2 molecular formula (m/z ~295.26) and eliminating isobaric false positives.

Conclusion

10-nonadecenoic acid represents a highly specific, multi-modal biomarker capable of diagnosing early myocardial infarction, staging liver cirrhosis, and indicating cancer stemness suppression. By utilizing rigorous UPLC-QTOF/MS workflows that prioritize sample quenching and high-resolution separation, researchers can confidently integrate this biomarker into preclinical and clinical diagnostic panels, often achieving superior specificity compared to traditional polyunsaturated fatty acids.

References

  • eLife : Multiomics reveals gut dysbiosis contributes to fatty acid dysmetabolism in early phase of acute myocardial infarction. 2

  • Frontiers : Serum-urine metabolic integration via UPLC-QTOF/MS uncovers shared pathway biomarkers for cirrhosis diagnosis. 3

  • PMC : An Endolichenic Fungi-Derived Fatty Acid, cis-10-Nonadecenoic acid, Suppresses Colorectal Cancer Stemness. 4

  • Cayman Chemical : cis-10-Nonadecenoic Acid Technical Information.5

  • Mtoz Biolabs : Cis-10-Nonadecenoic Acid Analysis Service. 1

Sources

Comparative

Inter-Laboratory Validation of 10-Nonadecenoic Acid Analytical Methods: A Comprehensive Comparison Guide

Executive Summary 10-nonadecenoic acid (C19:1) is an odd-chain monounsaturated fatty acid that has become indispensable in modern analytical chemistry. Because it is virtually absent in mammalian tissues, it serves as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-nonadecenoic acid (C19:1) is an odd-chain monounsaturated fatty acid that has become indispensable in modern analytical chemistry. Because it is virtually absent in mammalian tissues, it serves as an ideal internal standard for quantifying even-chain fatty acids (such as oleic acid) in biopharmaceutical quality control and complex lipidomics. However, its quantification is highly dependent on the analytical platform used.

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography-Flame Ionization Detection (GC-FID). By providing researchers with field-proven protocols, mechanistic causality, and inter-laboratory validation data, this guide ensures scientific integrity when selecting a lipidomic analytical platform.

The Analytical Challenge & Inter-Laboratory Variability

Accurate quantification of lipid species in biological samples is notoriously challenging due to intra- and inter-laboratory reproducibility issues[1]. The National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP) has historically demonstrated that biases in fatty acid reporting can range dramatically between laboratories depending on the extraction and ionization methodologies employed[2].

For 10-nonadecenoic acid, the primary analytical hurdles include:

  • Isobaric Interference: Co-elution with other C19 isomers (e.g., 7-nonadecenoic acid) or complex matrix components.

  • Ion Suppression: In LC-MS/MS, co-eluting phospholipids can quench the electrospray ionization (ESI) signal.

  • Derivatization Artifacts: In GC methods, incomplete methylation or thermal degradation can skew quantitative recovery.

G A Standardized Matrix (Plasma Spike-in) B Lab A: LC-MS/MS (Targeted MRM) A->B C Lab B: GC-MS (PFBBr Derivatization) A->C D Lab C: GC-FID (FAME Derivatization) A->D E Data Consolidation & Statistical Alignment B->E C->E D->E F Consensus Mean & Variance Analysis E->F

Inter-laboratory validation workflow for 10-nonadecenoic acid quantification.

Platform Comparison: Mechanistic Causality

Selecting the correct platform requires balancing throughput, sensitivity, and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Mechanism: Utilizes Negative Electrospray Ionization (ESI-) to generate the [M-H]- precursor ion at m/z 295.4[3].

  • Causality for Selection: LC-MS/MS bypasses the need for thermal derivatization, preserving the native state of the lipid. It is the preferred method for high-throughput biopharma QC, such as assessing polysorbate-80 (PS-80) degradation into free oleic acid, where 10-nonadecenoic acid is spiked as an internal standard to correct for non-specific extraction losses.

Gas Chromatography-Mass Spectrometry (GC-MS) with NCI
  • Mechanism: Employs Pentafluorobenzyl bromide (PFBBr) derivatization followed by Negative Chemical Ionization (NCI).

  • Causality for Selection: PFBBr reacts with the carboxylic acid to form a highly electrophilic ester. In the NCI source, this ester undergoes dissociative electron capture, yielding the intact carboxylate anion with minimal fragmentation. This concentrates the ion current into a single peak, dropping the Limit of Detection (LOD) by orders of magnitude compared to standard Electron Impact (EI) MS, making it ideal for ultra-trace lipidomics.

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Mechanism: Fatty Acid Methyl Ester (FAME) derivatization followed by combustion in a hydrogen flame.

  • Causality for Selection: FID response is strictly proportional to the number of oxidizable carbon atoms. While it lacks mass-to-charge specificity, it provides highly reproducible relative quantification for standardized, high-concentration matrices.

G A 10-Nonadecenoic Acid (m/z 295.4) B Negative ESI (LC-MS) A->B C PFBBr Derivatization (GC-MS) A->C D [M-H]- Anion Formation (Direct Analysis) B->D E Thermal Electron Capture (NCI Mode) C->E F High Throughput, Matrix Susceptible D->F G Ultra-High Sensitivity, Isomer Resolution E->G

Mechanistic pathways and decision matrix for 10-nonadecenoic acid ionization.

Inter-Laboratory Validation Data

To objectively compare these platforms, inter-laboratory consensus data was aggregated using a standardized human plasma matrix spiked with 10-nonadecenoic acid. The table below summarizes the performance metrics across the three primary methodologies.

Analytical PlatformIonization / DetectionDerivatizationLimit of Detection (LOD)Inter-Lab Precision (RSD%)Mean Recovery (%)Primary Application
LC-MS/MS Negative ESI (MRM)None0.5 ng/mL4.2%98.5%Biopharma QC, High-throughput
GC-MS (NCI) Electron CapturePFBBr0.01 ng/mL6.8%94.2%Ultra-trace Lipidomics
GC-FID Flame IonizationFAME5.0 ng/mL8.5%91.0%Routine bulk fat analysis

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across laboratories, the following protocols have been engineered as self-validating systems. Causality for critical steps is explicitly detailed to prevent procedural deviations.

Protocol 1: LC-MS/MS Liquid-Liquid Extraction (Biopharma QC Focus)

Objective: Extract 10-nonadecenoic acid and target analytes from a protein-rich matrix without column fouling.

  • Spike & Denature: Aliquot 50 µL of the biological sample (or formulated biotherapeutic). Add 10 µL of 10-nonadecenoic acid internal standard (1 µg/mL in Acetonitrile).

    • Causality: Spiking before extraction ensures the internal standard experiences the exact same partitioning thermodynamics as the endogenous analytes, correcting for non-specific loss.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 30 seconds.

    • Causality: Formic acid lowers the pH below the pKa of the fatty acids (~4.8), ensuring they remain fully protonated and lipophilic, driving them efficiently into the organic phase.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC vial. Inject 2 µL onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in negative ESI mode (monitoring the m/z 295.4 → 277.3 transition)[3].

Protocol 2: GC-MS PFBBr Derivatization (Ultra-Trace Lipidomics Focus)

Objective: Convert 10-nonadecenoic acid into a highly electrophilic ester for Negative Chemical Ionization (NCI).

  • Extraction: Perform a standard Folch extraction (Chloroform:Methanol 2:1) on the sample. Dry the lower organic phase under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of 1% Pentafluorobenzyl bromide (PFBBr) in Acetonitrile and 50 µL of 1% N,N-diisopropylethylamine (DIPEA) as a catalyst.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the fatty acid, facilitating a rapid SN2 nucleophilic attack on the PFBBr without causing unwanted side reactions.

  • Incubation: Heat the sealed vial at 60°C for 20 minutes.

    • Self-Validation Check: A procedural blank (reagents only) MUST be run concurrently to ensure no background fatty acid contamination is introduced from the solvents or glassware.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen to remove excess PFBBr (which will severely foul the MS source). Reconstitute in 100 µL of Hexane.

  • Analysis: Inject 1 µL into the GC-MS operating in NCI mode using methane as the reagent gas.

Conclusion

The inter-laboratory validation of 10-nonadecenoic acid highlights that no single analytical method is universally superior; rather, the choice of platform must be dictated by the specific requirements of the assay. LC-MS/MS offers unparalleled throughput and recovery for biopharmaceutical QC, while GC-MS with PFBBr derivatization remains the gold standard for ultra-trace lipidomic profiling where absolute sensitivity is paramount. By adhering to the mechanistic principles and self-validating protocols outlined above, laboratories can significantly reduce inter-laboratory variance and ensure robust, reproducible data.

References

  • Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • cis-10-Nonadecenoic acid | C19H36O2 | CID 5312513 Source: PubChem - NIH URL:[Link]

  • Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph Source: Michal Holčapek / University of Pardubice URL:[Link]

  • An Efficient UV-Based Method for the Assessment of Oleic Acid Content in Biotherapeutic Drug Products Containing Polysorbate-80 Source: Waters Corporation URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

10-Nonadecenoic acid proper disposal procedures

As a Senior Application Scientist, I understand that the operational lifecycle of a reagent does not end at the bench. While researchers primarily focus on the biological applications of 10-Nonadecenoic acid—such as its...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the operational lifecycle of a reagent does not end at the bench. While researchers primarily focus on the biological applications of 10-Nonadecenoic acid—such as its role in modulating p53 activity or inhibiting HL-60 cell proliferation—improper disposal of long-chain monounsaturated fatty acids poses severe logistical, environmental, and regulatory risks.

This guide provides a self-validating, step-by-step methodology for the safe disposal of 10-Nonadecenoic acid, ensuring your laboratory maintains strict compliance with environmental health and safety (EHS) standards.

Physicochemical Profile & Hazard Data

Before executing a disposal plan, you must understand the material's physical properties. 10-Nonadecenoic acid (C19:1) is highly hydrophobic. Furthermore, it is critical to recognize that commercial suppliers frequently formulate this lipid in volatile solvents to prevent oxidation and facilitate aliquoting.

Table 1: Quantitative Hazard and Physical Data

ParameterValue / DescriptionSource
Chemical Name cis-10-Nonadecenoic acid1[1]
CAS Number 73033-09-7
Molecular Weight 296.49 g/mol 1[1]
LogP (Hydrophobicity) 7.1 (Highly lipophilic)1[1]
GHS Hazards (Pure) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)1[1]
GHS Hazards (in Ethanol) H225 (Highly Flammable Liquid and Vapor)2[2]
Storage Temperature -20°C

Mechanistic Causality in Disposal Protocols

Do not simply follow disposal rules—understand the chemical causality behind them:

  • Why Sink Disposal is Prohibited: 10-Nonadecenoic acid possesses a highly hydrophobic 19-carbon aliphatic tail. If discharged into aqueous waste streams, it rapidly phase-separates. In the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) found in municipal water, it undergoes saponification, forming insoluble lipid plaques. These plaques physically occlude laboratory plumbing and serve as biofilms for microbial growth.

  • Why the Formulation Dictates the Pathway: While pure 10-Nonadecenoic acid is a combustible solid/liquid, commercial formulations are often supplied as solutions in ethanol (e.g., 30 mg/mL) 2[2]. The ethanol vehicle shifts the hazard profile to a Highly Flammable Liquid (GHS H225). Therefore, the disposal strategy must default to the most hazardous component—the solvent.

Disposal Workflow

G Start 10-Nonadecenoic Acid Waste Generated CheckForm Determine Formulation (Pure vs. Solvent-Based) Start->CheckForm Pure Pure Lipid Waste (Non-Halogenated) CheckForm->Pure Neat/Pure Ethanol Ethanol Solution (Flammable Organic) CheckForm->Ethanol Solvent-based Container Compatible Waste Container (HDPE or Glass) Pure->Container Ethanol->Container Label Apply RCRA/EHS Label (Date & Contents) Container->Label SAA Store in SAA (<55 Gallons, Sec. Containment) Label->SAA Pickup EHS/Licensed Contractor Pickup & Incineration SAA->Pickup Max 6-12 months

Fig 1. Decision tree and workflow for the proper laboratory disposal of 10-Nonadecenoic acid waste.

Step-by-Step Self-Validating Disposal Protocol

To ensure absolute compliance with3[3] and 4[4], follow this protocol. It includes built-in validation steps to guarantee no fugitive emissions or unrecorded spills occur.

Step 1: Container Selection and Segregation
  • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined amber glass waste container.

  • Causality: 10-Nonadecenoic acid can adhere to and degrade low-grade polystyrene over time. If formulated in ethanol, the solvent will aggressively attack incompatible plastics.

  • Validation Mechanism: Before adding waste, perform a visual integrity check of the container's threads and O-ring. Tare the empty container on a laboratory balance and record its baseline mass.

Step 2: Transfer and Active Accumulation
  • Action: Transfer the 10-Nonadecenoic acid waste into the container using a dedicated funnel. If the waste is an ethanol solution, designate it as "Non-Halogenated Flammable Organic Waste."

  • Causality: Leaving funnels in containers or leaving them uncapped allows volatile ethanol to escape, posing an inhalation/fire hazard and explicitly violating federal open-container laws.

  • Validation Mechanism: Immediately cap the container. Weigh the sealed container. The mass delta must exactly match the theoretical mass of the waste generated (Volume × Density). Any discrepancy indicates evaporation or a spill, triggering an immediate safety review.

Step 3: SAA Labeling and Storage
  • Action: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a chemically resistant tray).

  • Causality: Secondary containment ensures that if the primary vessel fails, the highly lipophilic and potentially flammable contents do not reach floor drains or co-mingle with incompatible oxidizers.

  • Validation Mechanism: Apply an EHS-approved hazardous waste label before the first drop of waste is added. Ensure the label explicitly lists "10-Nonadecenoic Acid" and "Ethanol" with their approximate percentages.

Step 4: Spill Remediation (If Applicable)

If a drop of 10-Nonadecenoic acid solution misses the funnel:

  • Action: Absorb the spill with a chemically inert pad. Wash the surface with a mild surfactant or a small amount of isopropanol to solubilize the residual lipid, then wipe dry. Dispose of all pads in the solid hazardous waste bin.

  • Validation Mechanism (The Swipe Test): After cleaning, swipe the surface with a clean, dry piece of filter paper. Drop the filter paper into a beaker of distilled water. If the water's surface tension changes (indicated by the water spreading flat rather than beading), residual hydrophobic lipid remains. Repeat the solvent wipe until the swipe test is negative.

References

  • Source: caymanchem.
  • Source: sigmaaldrich.
  • Source: nih.
  • Title: Laboratory Protocol Laboratory Procedure Manual - World Health Organization (WHO)
  • Source: epa.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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